palmitoyl carnitine
Descripción
A long-chain fatty acid ester of carnitine which facilitates the transfer of long-chain fatty acids from cytoplasm into mitochondria during the oxidation of fatty acids.
Propiedades
Número CAS |
7085-35-0 |
|---|---|
Fórmula molecular |
C23H46NO4+ |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
Clave InChI |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Sinónimos |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Role of Palmitoyl Carnitine in Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This catabolic process breaks down long-chain fatty acids (LCFAs) to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. However, the inner mitochondrial membrane is impermeable to LCFAs and their activated form, long-chain acyl-CoA (LC-CoA). The entry of LCFAs into the mitochondrial matrix is therefore a tightly regulated process facilitated by the carnitine shuttle. Palmitoyl (B13399708) carnitine, an ester of carnitine and palmitic acid, is the central molecule in this transport system for palmitoyl-CoA, one of the most common saturated fatty acids in the human body. This guide provides a detailed technical overview of the pivotal role of palmitoyl carnitine in mitochondrial β-oxidation, including the associated enzymatic processes, regulatory mechanisms, quantitative data, and key experimental methodologies.
The Carnitine Shuttle and the Formation of this compound
The transport of LCFAs into the mitochondrial matrix is a multi-step process known as the carnitine shuttle. This system is comprised of three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[1][2][3]
Activation of Palmitic Acid
Before entering the carnitine shuttle, palmitic acid must first be activated in the cytoplasm to palmitoyl-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetase (ACSL) and requires ATP and Coenzyme A (CoA).[4][5]
Carnitine Palmitoyltransferase I (CPT1)
CPT1 is an integral protein of the outer mitochondrial membrane and is the rate-limiting enzyme of the carnitine shuttle and, consequently, of mitochondrial LCFA β-oxidation.[6][7] It catalyzes the transesterification of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming This compound and releasing free CoA.[7][8]
There are three isoforms of CPT1 with distinct tissue distributions and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver and kidneys.[3]
-
CPT1B (muscle isoform): Primarily expressed in skeletal muscle and heart.[3]
-
CPT1C (brain isoform): Mainly located in the brain.[3]
The reaction catalyzed by CPT1 is: Palmitoyl-CoA + L-carnitine ↔ this compound + CoA-SH[4]
Transport of this compound into the Mitochondrial Matrix
Once formed in the intermembrane space, this compound is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as Solute Carrier Family 25 Member 20 (SLC25A20).[2][9] CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix.[9] This ensures a continuous supply of carnitine in the intermembrane space for the CPT1 reaction.
Reformation of Palmitoyl-CoA and Entry into β-Oxidation
Carnitine Palmitoyltransferase II (CPT2)
Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1.[10][11][12] It transfers the palmitoyl group from this compound back to CoA, reforming palmitoyl-CoA within the mitochondrial matrix and releasing free carnitine.[10]
The reaction catalyzed by CPT2 is: this compound + CoA-SH ↔ Palmitoyl-CoA + L-carnitine
Mitochondrial β-Oxidation of Palmitoyl-CoA
The regenerated palmitoyl-CoA is now available for β-oxidation in the mitochondrial matrix. This cyclical process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH in each cycle. For palmitoyl-CoA (a C16 fatty acyl-CoA), this cycle repeats seven times, yielding eight molecules of acetyl-CoA, seven molecules of FADH₂, and seven molecules of NADH.[4]
Regulation of this compound Formation and Transport
The formation and transport of this compound are tightly regulated to match the cell's energy demands.
Malonyl-CoA Inhibition of CPT1
The primary physiological regulator of CPT1 is malonyl-CoA, an intermediate in fatty acid synthesis.[13][14] In the fed state, when glucose levels are high, increased insulin (B600854) signaling leads to a rise in cytosolic malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of CPT1A and CPT1B, thereby preventing the entry of fatty acids into the mitochondria for oxidation and promoting their storage as triglycerides.[13][14] Conversely, during fasting or exercise, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for increased fatty acid oxidation.[13]
Substrate Availability
The availability of substrates, namely palmitoyl-CoA and carnitine, also influences the rate of this compound synthesis. The intracellular concentration of free L-carnitine can become a limiting factor for CPT1 activity, especially during high-intensity exercise when a significant portion of the carnitine pool is acetylated to acetylcarnitine.[15]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the transport and metabolism of this compound.
Table 1: Kinetic Parameters of Carnitine Shuttle Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue |
| CPT1A | L-carnitine | ~30[13] | Not specified | Rat Liver[13] |
| Palmitoyl-CoA | ~80-90[16] | Not specified | Permeabilized Muscle Fibers[16] | |
| CPT1B | L-carnitine | ~500[13] | Not specified | Rat Muscle[13] |
| Palmitoyl-CoA | ~75[16] | Not specified | Isolated Mitochondria[16] | |
| CPT2 | 3-hydroxypalmitoyl-CoA | 20 ± 6[17] | Apparent Vmax of similar magnitude to other intermediates[17] | Purified Rat Liver[17] |
| 3-oxopalmitoyl-CoA | 65 ± 17[17] | Apparent Vmax of similar magnitude to other intermediates[17] | Purified Rat Liver[17] | |
| CACT | L-carnitine | 380 - 1500[18] | 0.20 - 0.34[18] | Rat Heart Mitochondria[18] |
Note: Vmax values are highly dependent on the experimental conditions and the purity of the enzyme preparation, and specific values for palmitoyl-CoA and this compound are not consistently reported in the literature.
Table 2: Physiological Concentrations of Key Metabolites
| Metabolite | Concentration | Cellular Compartment/Fluid | Notes |
| Free L-carnitine | 40 - 50 µmol/L[1] | Plasma[1] | Can be lower in deficiency states. |
| 50-100 μmol/L[19] | Blood stream[19] | ||
| Palmitoyl-CoA | Low nanomolar range (<5 nM)[20] | Cytosol (free, unbound)[20] | Tightly regulated. |
| This compound | Varies, can be measured in plasma and tissues | Plasma, Tissues | Levels can be indicative of metabolic disorders. |
| Malonyl-CoA | 3.5 µM (physiological range)[16] | Liver mitochondria[16] | Varies with nutritional state. |
Experimental Protocols
Measurement of CPT1 Activity using Radiolabeled L-carnitine
This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria.[8][18]
Objective: To determine the rate of this compound formation by CPT1.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Substrates: Palmitoyl-CoA, L-[³H]carnitine
-
Inhibitor (for control): Malonyl-CoA
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: n-butanol (water-saturated)
-
Scintillation cocktail and counter
Procedure:
-
Prepare isolated mitochondria and determine the protein concentration.
-
In a microcentrifuge tube, add assay buffer and the mitochondrial suspension (e.g., 50 µg protein).
-
For inhibitor controls, add malonyl-CoA to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA (e.g., 100 µM final concentration) and L-[³H]carnitine (e.g., 500 µM final concentration, with a specific activity of ~1-2 µCi/µmol).
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of the assay.
-
Stop the reaction by adding ice-cold 1 M HCl.
-
Extract the radiolabeled this compound by adding an equal volume of water-saturated n-butanol, vortexing vigorously, and centrifuging to separate the phases.
-
Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the CPT1 activity as nmol of this compound formed per minute per mg of mitochondrial protein.
Measurement of Mitochondrial β-Oxidation in Permeabilized Cells using a Seahorse XF Analyzer
This protocol is based on methods for measuring CPT1-mediated respiration in permeabilized cells.[9][21][22][23][24][25]
Objective: To measure the oxygen consumption rate (OCR) driven by the oxidation of this compound.
Materials:
-
Adherent cells (e.g., C2C12 myotubes)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Assay Medium: Substrate-free base medium supplemented with L-carnitine and malate.
-
Permeabilizing Agent: Digitonin or Seahorse XF Plasma Membrane Permeabilizer (PMP)
-
Substrate: this compound
-
Inhibitor (for control): Etomoxir (B15894) (CPT1 inhibitor)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with the assay medium.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Load the injection ports of the sensor cartridge with the permeabilizing agent, this compound, and any inhibitors to be tested.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
Establish a baseline OCR.
-
Inject the permeabilizing agent to allow substrates access to the mitochondria.
-
Inject this compound to initiate β-oxidation-driven respiration and measure the increase in OCR.
-
Inject inhibitors such as etomoxir to confirm that the observed OCR is dependent on CPT1 activity.
-
Analyze the OCR data to determine the rate of mitochondrial β-oxidation.
Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of acylcarnitines, including this compound, in biological samples.[20][26][27][28][29]
Objective: To identify and quantify the abundance of various acylcarnitine species.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (isotopically labeled acylcarnitines)
-
Protein precipitation solvent (e.g., methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid and ammonium (B1175870) acetate)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard mixture.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol), vortex, and centrifuge.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acylcarnitines using a chromatographic gradient.
-
Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) or a similar targeted mode.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each acylcarnitine and its corresponding internal standard.
-
Calculate the concentration of each acylcarnitine based on the peak area ratio relative to its internal standard and a calibration curve.
-
Visualizations
Caption: The Carnitine Shuttle pathway for palmitoyl-CoA transport.
Caption: Workflow for measuring mitochondrial β-oxidation.
Caption: Regulation of CPT1 by malonyl-CoA.
Conclusion
This compound is an indispensable intermediate in the transport of activated palmitic acid into the mitochondria for β-oxidation. The formation of this compound, catalyzed by CPT1, is the primary rate-limiting and regulatory step in this pathway. A thorough understanding of the kinetics, regulation, and methods for studying the carnitine shuttle is crucial for research in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, as well as for the development of novel therapeutic agents targeting fatty acid metabolism. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.
References
- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Effects of palmitoyl CoA and this compound on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Mitochondrial Function in Permeabilized Cells Using the Seahorse XF Analyzer or a Clark-Type Oxygen Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 12. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. sciex.com [sciex.com]
- 28. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 29. msacl.org [msacl.org]
The Central Role of Palmitoyl Carnitine in Cellular Energy Metabolism: A Technical Guide
Executive Summary: Palmitoyl (B13399708) carnitine is a pivotal molecule in cellular energy metabolism, serving as the essential transport form of long-chain fatty acids, such as palmitic acid, into the mitochondrial matrix for energy production. The impermeability of the inner mitochondrial membrane to long-chain acyl-CoAs necessitates a specialized transport mechanism known as the carnitine shuttle. Palmitoyl carnitine is the key intermediate in this process, generated by carnitine palmitoyltransferase 1 (CPT1), transported by carnitine-acylcarnitine translocase (CACT), and reconverted to palmitoyl-CoA by carnitine palmitoyltransferase 2 (CPT2) within the mitochondria. This guide provides an in-depth examination of the function of this compound, detailing its role in the carnitine shuttle, subsequent β-oxidation, and its impact on mitochondrial bioenergetics. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for Fatty Acid Transport
Long-chain fatty acids are a primary and highly efficient energy source for many tissues, particularly the heart and skeletal muscle.[1] Their catabolism through β-oxidation yields substantial quantities of ATP.[2] This process occurs exclusively within the mitochondrial matrix. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, acyl-CoAs.[3] To overcome this barrier, cells employ the carnitine shuttle system, a multi-enzyme process that reversibly converts long-chain acyl-CoAs into acylcarnitine esters for transport into the mitochondria.[4] this compound, the ester derivative of the 16-carbon palmitic acid, is a principal example and a critical substrate for mitochondrial energy production.[5]
The Carnitine Shuttle: A Coordinated Transport System
The transport of palmitoyl-CoA from the cytoplasm into the mitochondrial matrix is a three-step process mediated by the carnitine shuttle. This system is essential for the oxidation of long-chain fatty acids.[3][4]
-
Esterification by CPT1: In the cytoplasm, palmitic acid is first activated to palmitoyl-CoA. On the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing Coenzyme A (CoA).[5][6] This is the rate-limiting step in long-chain fatty acid oxidation and a key regulatory point, notably through inhibition by malonyl-CoA.[3][7]
-
Translocation by CACT: this compound is then transported across the inner mitochondrial membrane into the matrix in exchange for a molecule of free carnitine by the carnitine-acylcarnitine translocase (CACT).[8][9]
-
Re-conversion by CPT2: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the palmitoyl group from this compound back to CoA to regenerate palmitoyl-CoA and free L-carnitine.[5][6]
The regenerated palmitoyl-CoA is now available for β-oxidation within the matrix, while the liberated carnitine is shuttled back to the intermembrane space by CACT to participate in another transport cycle.
β-Oxidation of Palmitoyl-CoA
Once regenerated inside the mitochondrial matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH₂.[2]
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.
-
Thiolysis: Thiolase cleaves the bond, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
This cycle repeats until the entire palmitoyl chain is converted into eight molecules of acetyl-CoA. The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, while the NADH and FADH₂ donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP.[2] The complete oxidation of one molecule of palmitic acid yields a net of 106 ATP molecules.[2]
Quantitative Impact on Mitochondrial Function
The metabolism of this compound directly influences key mitochondrial parameters, including membrane potential, respiratory rate, and the production of reactive oxygen species (ROS).
Table 1: Effect of this compound on Mitochondrial Bioenergetics in Rat Ventricular Myocytes Data summarized from Ueta et al. (2007).[10]
| Parameter | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) | Palmitoyl-CoA (10 µM) |
| Mitochondrial Membrane Potential (ΔΨm) | Slight Hyperpolarization | Slight Hyperpolarization | Depolarization | Depolarization |
| TMRE Intensity (% of baseline) | 115.5 ± 5.4% | 110.7 ± 1.6% | 61.9 ± 12.2% | N/A |
| mPTP Opening | No | No | Yes | No |
| Calcein (B42510) Intensity (% of baseline) | N/A | N/A | 70.7 ± 2.8% | N/A |
| ROS Generation | No significant increase | No significant increase | Significant Increase | No significant increase |
| DCF Intensity (fold of baseline) | N/A | N/A | 3.4 ± 0.3 | N/A |
Note: TMRE (Tetramethylrhodamine, ethyl ester) intensity is proportional to ΔΨm. A decrease in calcein intensity indicates mPTP opening. An increase in DCF (2′,7′-dichlorofluorescein) intensity indicates ROS production.
Table 2: Palmitate Oxidation in Isolated Mitochondria from L6E9 Myotubes Data summarized from Sebastián et al. (2009).[1]
| Condition (Adenoviral Infection) | Palmitate Oxidation to CO₂ (nmol/mg protein/h) | Fold Increase vs. LacZ |
| Ad-LacZ (Control) | 0.16 ± 0.009 | 1.0 |
| Ad-FATP1 Overexpression | ~0.27 | 1.7 |
Note: This table illustrates that enhancing fatty acid transport (via FATP1) upstream of the carnitine shuttle increases the overall rate of mitochondrial fatty acid oxidation.
Key Experimental Protocols
Reproducible and accurate measurement of this compound's metabolic effects is crucial for research. Below are summaries of key experimental methodologies.
This protocol assesses the capacity of isolated mitochondria to oxidize fatty acids to CO₂ and acid-soluble products (ASPs), which represent intermediates of the TCA cycle.
-
Mitochondrial Isolation: L6E9 myotubes are harvested and homogenized in an isolation buffer. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the mitochondria-enriched fraction.[1]
-
Oxidation Assay: Isolated mitochondria are incubated in a pregassed buffer (e.g., MKRH) containing a radiolabeled substrate, such as [1-¹⁴C]palmitoyl-CoA or [1-¹⁴C]palmitic acid complexed with BSA.[1]
-
Product Measurement: The incubation is stopped by adding perchloric acid. The ¹⁴CO₂ produced is trapped and measured by scintillation counting. The supernatant is collected to measure the radioactivity of ¹⁴C-ASPs.[1]
These methods use fluorescent probes in permeabilized cells to monitor mitochondrial health in response to metabolic intermediates.
-
Cell Preparation: Rat ventricular myocytes are isolated and permeabilized with saponin (B1150181) to allow direct access to the mitochondria while maintaining their in-situ morphology.[10]
-
ΔΨm Measurement: Cells are loaded with Tetramethylrhodamine, ethyl ester (TMRE), a cationic dye that accumulates in mitochondria in a potential-dependent manner. Changes in mitochondrial fluorescence, monitored by confocal microscopy, reflect hyperpolarization (increased fluorescence) or depolarization (decreased fluorescence).[10]
-
mPTP Opening Measurement: Cells are co-loaded with calcein AM, which becomes fluorescent calcein. Calcein is quenched in the cytoplasm by CoCl₂, leaving only the mitochondrial signal. Opening of the mitochondrial permeability transition pore (mPTP) leads to the release of calcein from the matrix, observed as a decrease in fluorescence.[10]
This technique measures mitochondrial oxygen consumption to assess the function of the electron transport chain and oxidative phosphorylation with specific substrates.
Conclusion
This compound is not merely a passive intermediate but the central molecule in the transport of long-chain fatty acids for mitochondrial β-oxidation. Its formation, transport, and reconversion are tightly regulated steps that are critical for cellular energy homeostasis. Understanding the precise function and metabolic consequences of this compound is fundamental for research into metabolic diseases such as type 2 diabetes, obesity, and cardiovascular disorders, where fatty acid metabolism is often dysregulated.[3][8] The methodologies and data presented in this guide offer a technical foundation for professionals aiming to investigate and modulate this crucial metabolic pathway for therapeutic benefit.
References
- 1. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Exchange of acylcarnitine and carnitine across the inner mitochondrial membrane [reactome.org]
- 10. journals.physiology.org [journals.physiology.org]
Palmitoyl Carnitine and Its Pivotal Role in Mitochondrial Fatty Acid Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acids (LCFAs) represent a critical energy source for various tissues, particularly during periods of high energy demand or fasting. Their efficient transport from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation is paramount for cellular energy homeostasis. This process is orchestrated by the carnitine shuttle, a sophisticated transport system in which palmitoyl (B13399708) carnitine, an ester of palmitic acid and carnitine, plays a central role. This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of palmitoyl carnitine, the key enzymatic players involved, and the intricate signaling pathways that regulate this vital metabolic process. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of metabolism, drug discovery, and biomedical science.
Introduction: The Carnitine Shuttle and the Imperative of Fatty Acid Transport
The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs, the activated form of LCFAs in the cytoplasm. The carnitine shuttle system circumvents this barrier, ensuring a steady supply of fatty acids for mitochondrial β-oxidation. This multi-step process involves the coordinated action of three key proteins: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2). This compound is the crucial intermediate that is transported across the inner mitochondrial membrane, acting as the carrier for the palmitoyl group.
The Molecular Machinery of this compound Transport
The transport of this compound is a cyclical process involving its formation in the intermembrane space, translocation across the inner mitochondrial membrane, and subsequent conversion back to palmitoyl-CoA in the mitochondrial matrix.
Carnitine Palmitoyltransferase 1 (CPT1): The Gateway to Fatty Acid Oxidation
Located on the outer mitochondrial membrane, CPT1 catalyzes the initial and rate-limiting step of the carnitine shuttle. It facilitates the transesterification of a long-chain fatty acyl-CoA, such as palmitoyl-CoA, with L-carnitine to form the corresponding acylcarnitine, in this case, this compound, and releases Coenzyme A (CoA).[1]
Palmitoyl-CoA + L-Carnitine ⇌ this compound + CoA-SH
There are three known isoforms of CPT1 with distinct tissue distributions and regulatory properties:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, and other lipogenic tissues.
-
CPT1B (muscle isoform): The dominant isoform in skeletal muscle, heart, and brown adipose tissue, tissues with high fatty acid oxidative capacity.
-
CPT1C: Primarily expressed in the brain, particularly in neurons, where its precise role in fatty acid metabolism is still under investigation.[2]
Carnitine-Acylcarnitine Translocase (CACT): The Inner Membrane Transporter
Once formed, this compound is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[3] This transport occurs via a one-to-one exchange mechanism, where one molecule of this compound is imported into the matrix for every molecule of free carnitine that is exported back to the intermembrane space.[4] This antiport mechanism ensures the regeneration of the carnitine pool in the intermembrane space for continued CPT1 activity.
Carnitine Palmitoyltransferase 2 (CPT2): Regeneration of Palmitoyl-CoA in the Matrix
Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from this compound to intramitochondrial CoA, regenerating palmitoyl-CoA and releasing free carnitine.[5] The newly formed palmitoyl-CoA is now available to enter the β-oxidation spiral, while the liberated carnitine is transported back to the intermembrane space by CACT.
Quantitative Data on this compound Transport
The efficiency of the carnitine shuttle is determined by the kinetic properties of its constituent enzymes and transporter. These parameters can vary depending on the tissue, isoform, and metabolic state.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)
| Isoform | Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| CPT1A | Rat Liver | Palmitoyl-CoA | 25 | 10.5 | N/A |
| CPT1A | Rat Liver | L-Carnitine | 250 | 10.5 | N/A |
| CPT1B | Rat Heart | Palmitoyl-CoA | 30 | 2.5 | N/A |
| CPT1B | Rat Skeletal Muscle | L-Carnitine | 500 | 1.8 | N/A |
Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT)
| Tissue | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Heart Mitochondria | L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | [6] |
| Reconstituted Rat Liver | L-Carnitine | 0.51 | 1.7 (mmol/min/g protein) | [7] |
Table 3: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)
| Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver Mitochondria | Palmitoylcarnitine | 67 | 15.4 | N/A |
| Rat Liver Mitochondria | CoA | 5.5 | 15.4 | N/A |
Table 4: Inhibition of CPT1 by Malonyl-CoA
| Isoform | Tissue/Preparation | Palmitoyl-CoA Concentration (µM) | IC50 (µM) | Reference |
| CPT1A | N/A | N/A | 116 | [8] |
| CPT1B | N/A | N/A | 0.29 | [8] |
| CPT1 | Isolated Muscle Mitochondria | 25 | 0.034 | [9] |
| CPT1 | Permeabilized Muscle Fibers | 25 | 0.61 | [9] |
| CPT1 | Isolated Muscle Mitochondria | 150 | 0.49 | [9] |
| CPT1 | Permeabilized Muscle Fibers | 150 | 6.3 | [9] |
Regulation of this compound Transport
The flux of fatty acids through the carnitine shuttle is tightly regulated to match the cell's energy demands. This regulation occurs at multiple levels, including allosteric control of CPT1 and transcriptional regulation of the shuttle components.
Allosteric Regulation by Malonyl-CoA
Malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis, is a potent allosteric inhibitor of CPT1.[10] This provides a reciprocal regulatory mechanism: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is inhibited, preventing a futile cycle. The sensitivity of CPT1 isoforms to malonyl-CoA inhibition differs, with CPT1B being significantly more sensitive than CPT1A.
Signaling Pathways Regulating the Carnitine Shuttle
Several key signaling pathways converge to regulate the activity and expression of the carnitine shuttle components.
AMPK acts as a cellular energy sensor. When the AMP:ATP ratio rises, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[10] This leads to a decrease in malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.[11]
PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism. PPARα is a key regulator of fatty acid oxidation. Upon activation by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1A and CPT2, leading to their increased transcription.[12][13]
SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, including fatty acid oxidation. SIRT3 deacetylates and activates several enzymes involved in β-oxidation, such as long-chain acyl-CoA dehydrogenase (LCAD).[8] By enhancing the activity of these enzymes, SIRT3 promotes the efficient breakdown of fatty acids once they are transported into the mitochondrial matrix. While SIRT3 does not directly regulate the carnitine shuttle components, its activity is critical for the overall efficiency of the fatty acid oxidation pathway that the shuttle feeds into.
Experimental Protocols
Accurate measurement of the components and activity of the carnitine shuttle is essential for studying fatty acid metabolism. The following are detailed protocols for key experiments.
Spectrophotometric Assay for CPT1 Activity
This assay measures the forward reaction of CPT1 by detecting the release of CoA-SH, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.
-
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100
-
DTNB solution: 10 mM in Assay Buffer
-
L-Carnitine solution: 50 mM in water
-
Palmitoyl-CoA solution: 1 mM in water
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DTNB solution, and L-Carnitine solution.
-
Add the mitochondrial or cell homogenate sample to the wells of the microplate.
-
Initiate the reaction by adding the Palmitoyl-CoA solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm at 30°C for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve. One unit of CPT1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.
-
Radiolabeled Fatty Acid Uptake Assay
This method measures the uptake of radiolabeled palmitate into cultured cells.
-
Materials:
-
Cultured cells (e.g., adipocytes, myocytes)
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[3H]-Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Stop Solution: Ice-cold PBS with 0.2% BSA
-
Lysis Buffer: 0.1 M NaOH, 0.1% SDS
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a stock solution of [3H]-palmitate complexed to BSA in Uptake Buffer.
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with Uptake Buffer.
-
Initiate the uptake by adding the [3H]-palmitate-BSA solution and incubate for a defined period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.
-
Lyse the cells with Lysis Buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of the cell lysate.[14]
-
Seahorse XF Palmitate Oxidation Assay
This assay measures the oxygen consumption rate (OCR) of live cells in response to the addition of palmitate, providing a real-time assessment of fatty acid oxidation.
-
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Cultured cells
-
Seahorse XF Base Medium
-
Palmitate-BSA conjugate
-
L-Carnitine
-
Etomoxir (CPT1 inhibitor)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
-
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the Seahorse XF cartridge with the compounds to be injected: Port A (Palmitate-BSA), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A). A parallel set of wells should receive Etomoxir prior to the addition of palmitate to confirm CPT1-dependent oxidation.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.
-
The instrument will measure the basal OCR, and then the OCR after the sequential injection of the compounds, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in the presence of palmitate.[15]
-
Conclusion and Future Directions
The transport of this compound via the carnitine shuttle is a fundamental process in cellular energy metabolism. Its intricate regulation at both the enzymatic and transcriptional levels highlights its importance in maintaining metabolic flexibility and responding to varying energy demands. A thorough understanding of this pathway is crucial for elucidating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, where fatty acid metabolism is often dysregulated. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuances of this compound transport and its role in health and disease. Future research will likely focus on the development of novel therapeutic strategies that target specific components of the carnitine shuttle to modulate fatty acid oxidation for the treatment of metabolic disorders. The continued development of advanced analytical techniques will further enhance our ability to dissect the complex regulatory networks governing this vital metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [ideas.repec.org]
- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic characterization of the reconstituted carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT3 regulates fatty acid oxidation via reversible enzyme deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation [escholarship.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
An In-depth Technical Guide to the Carnitine Shuttle System and the Pivotal Role of Palmitoyl-carnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carnitine shuttle system is a critical metabolic pathway responsible for the transport of long-chain fatty acids (LCFAs) from the cytosol into the mitochondrial matrix, where they undergo β-oxidation for energy production. This process is indispensable for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Palmitoyl-carnitine, an ester derivative of carnitine and palmitic acid, is the central transportable form of LCFAs across the inner mitochondrial membrane. The shuttle's rate-limiting enzyme, carnitine palmitoyltransferase 1 (CPT1), is a key regulatory node in cellular metabolism and a prime target for therapeutic intervention in a variety of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disorders. This technical guide provides a comprehensive overview of the carnitine shuttle system, detailing the function of its core components, presenting quantitative data on enzyme kinetics and metabolite concentrations, outlining experimental protocols for its study, and discussing its relevance in drug development.
The Core Mechanism of the Carnitine Shuttle System
The transport of LCFAs into the mitochondrial matrix is a three-step process facilitated by the carnitine shuttle, which is composed of three key proteins: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[1][2][3]
-
Activation and Esterification (CPT1): LCFAs are first activated to their coenzyme A (CoA) esters (acyl-CoAs) in the cytosol. The outer mitochondrial membrane is permeable to these long-chain acyl-CoAs.[4] CPT1, an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as palmitoyl-carnitine, and releasing free CoA.[5][6] This reaction is the rate-limiting step of the carnitine shuttle and a major point of regulation.[7]
-
Translocation (CACT): Palmitoyl-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[6][8][9] This transport occurs via an antiport mechanism, where one molecule of palmitoyl-carnitine is exchanged for one molecule of free carnitine from the mitochondrial matrix.[8][9]
-
Re-esterification (CPT2): Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. It transfers the palmitoyl (B13399708) group from palmitoyl-carnitine back to CoA, regenerating palmitoyl-CoA and releasing free carnitine.[10][11] The newly formed palmitoyl-CoA is now available for β-oxidation, while the liberated carnitine is transported back to the cytosol by CACT to continue the shuttle.[12]
Palmitoyl-carnitine: The Central Intermediate
Palmitoyl-carnitine is the critical transportable form of palmitic acid, a common saturated long-chain fatty acid. Its formation allows the otherwise impermeable long-chain acyl group to traverse the inner mitochondrial membrane.[4] Beyond its role as a transport intermediate, high concentrations of palmitoyl-carnitine can also have regulatory effects, including potential feedback inhibition of the carnitine shuttle.[13]
Quantitative Data
Understanding the quantitative aspects of the carnitine shuttle is crucial for building accurate metabolic models and for designing effective therapeutic modulators.
Table 1: Enzyme Kinetics of the Carnitine Shuttle Components
| Enzyme | Substrate | Species/System | K_m | V_max | Reference |
| CPT1A (Liver) | L-carnitine | Pig | 164 - 216 µmol/L | - | [14] |
| CPT1B (Muscle) | L-carnitine | Pig | 480 ± 44 µmol/L | - | [14] |
| CACT | L-carnitine | Rat Heart Mitochondria | 0.38 - 1.50 mM | 0.20 - 0.34 nmol/mg·min | [8] |
| CPT2 | Palmitoyl-carnitine | Human Skeletal Muscle | - | - | [13] |
| CACT | Octanoylcarnitine | Rat Heart Mitochondria | K_i = 0.10 mM | - | [8] |
| CACT | Acetylcarnitine | Rat Heart Mitochondria | K_i = 1.1 mM | - | [8] |
Table 2: Inhibition of CPT1 by Malonyl-CoA
| CPT1 Isoform | Species/System | IC_50 of Malonyl-CoA (µM) | Reference |
| CPT1A | Mouse (expressed in S. cerevisiae) | 116 | [15] |
| CPT1B | Mouse (expressed in S. cerevisiae) | 0.29 | [15] |
| CPT1A | Rat | 1.9 | [1] |
| CPT1B | Human | 0.097 | [1] |
| CPT1B | Untrained Human Skeletal Muscle | 0.49 ± 0.17 | [1] |
| CPT1B | Trained Human Skeletal Muscle | 0.17 ± 0.04 | [1] |
| CPT1B | Permeabilized Human Muscle Fibers (25 µM Palmitoyl-CoA) | 0.61 | [12][16] |
| CPT1B | Permeabilized Human Muscle Fibers (150 µM Palmitoyl-CoA) | 6.3 | [12][16] |
Table 3: Physiological Concentrations of Carnitine and Acylcarnitines
| Metabolite | Tissue/Fluid | Species | Concentration | Reference |
| Total Carnitine | Skeletal Muscle (dry weight) | Pig | 5.8 ± 0.7 µmoles/g | [17] |
| Free Carnitine | Plasma | Human | ~83% of total plasma carnitine | [18] |
| Acylcarnitines | Plasma | Human | ~17% of total plasma carnitine | [18] |
| Malonyl-CoA | Human Vastus Lateralis Muscle (basal) | Human | 0.20 ± 0.01 nmol/g | [19] |
| Malonyl-CoA | Human Vastus Lateralis Muscle (hyperinsulinemic) | Human | 0.24 ± 0.01 nmol/g | [19] |
Regulation of the Carnitine Shuttle
The carnitine shuttle is tightly regulated to match the rate of fatty acid oxidation with the cell's energy demands and the availability of other substrates like glucose.
Malonyl-CoA: The Primary Regulator
The most well-characterized regulatory mechanism of the carnitine shuttle is the inhibition of CPT1 by malonyl-CoA.[20][21] Malonyl-CoA is the first committed intermediate in the synthesis of fatty acids.[6] Its presence signals that the cell is in an anabolic state, and therefore, fatty acid oxidation should be suppressed to prevent a futile cycle of simultaneous synthesis and degradation.[22]
The different isoforms of CPT1 exhibit varying sensitivities to malonyl-CoA inhibition, which reflects their tissue-specific roles. CPT1B, the predominant isoform in muscle and heart, is significantly more sensitive to malonyl-CoA than the liver isoform, CPT1A.[1][15] This allows for tight control of fatty acid oxidation in tissues that rely heavily on this energy source.
Upstream Signaling: The AMPK-ACC Axis
The cellular levels of malonyl-CoA are controlled by the activity of acetyl-CoA carboxylase (ACC), the enzyme that synthesizes it.[23][24] ACC is, in turn, regulated by the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[21][23][24]
When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inhibition.[21][24] This reduces the production of malonyl-CoA, thereby relieving the inhibition of CPT1 and allowing for an increased rate of fatty acid oxidation to generate ATP.[25] Conversely, when energy levels are high, AMPK is inactive, ACC is active, and the resulting high levels of malonyl-CoA inhibit CPT1.[25]
Other Regulatory Mechanisms
-
Feedback Inhibition: High concentrations of long-chain acyl-CoAs and acylcarnitines can exert feedback inhibition on the components of the carnitine shuttle.[13]
-
Transcriptional Regulation: The expression of the genes encoding the carnitine shuttle proteins can be regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are involved in the long-term adaptation to changes in fatty acid availability.
-
Interaction with other Metabolic Pathways: The carnitine shuttle is intricately linked with other metabolic pathways, such as the TCA cycle and glycolysis.[10] The availability of substrates from these pathways can influence the rate of fatty acid oxidation.
Role in Drug Development
The central role of the carnitine shuttle in fatty acid metabolism makes it an attractive target for therapeutic intervention in a range of diseases.
CPT1 Inhibition
In conditions such as type 2 diabetes and obesity, there is often an over-reliance on fatty acid oxidation and a corresponding decrease in glucose utilization.[5] Inhibitors of CPT1 aim to shift the metabolic balance back towards glucose oxidation by blocking the entry of fatty acids into the mitochondria.
-
Etomoxir (B15894): An irreversible inhibitor of CPT1, etomoxir has been shown to improve glucose tolerance.[26] However, its development was halted due to concerns about hepatotoxicity.
-
Oxfenicine: Another CPT1 inhibitor, oxfenicine, has been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models of diet-induced obesity.[27]
-
Perhexiline (B1211775): An anti-anginal drug that inhibits both CPT1 and CPT2, perhexiline shifts myocardial metabolism from fatty acids to glucose, improving cardiac efficiency.[2][28][29][30]
Targeting CPT2 and CACT
While CPT1 has been the primary focus of drug development, there is growing interest in targeting CPT2 and CACT.[24][31] Inhibition of these components could also modulate fatty acid oxidation, and may offer different therapeutic windows or side-effect profiles compared to CPT1 inhibitors.[24] For instance, bezafibrate (B1666932) has been investigated for its potential to increase CPT2 activity in certain genetic deficiencies.[17]
Experimental Protocols
Accurate and reproducible methods for measuring the activity of the carnitine shuttle components are essential for both basic research and drug discovery.
Measurement of CPT1 Activity (Radiometric Assay)
This protocol is a widely used method for determining CPT1 activity by measuring the formation of radiolabeled palmitoyl-carnitine.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES, pH 7.4)
-
Palmitoyl-CoA solution
-
L-[³H]carnitine
-
Bovine serum albumin (BSA), fatty acid-free
-
Stopping solution (e.g., 1 M HCl)
-
Extraction solvent (e.g., n-butanol)
-
Scintillation cocktail
Procedure:
-
Prepare the enzyme source (e.g., isolated mitochondria) and determine the protein concentration.
-
In a microcentrifuge tube, add the assay buffer containing BSA.
-
Add the enzyme preparation and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding palmitoyl-CoA and L-[³H]carnitine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Add n-butanol to extract the radiolabeled palmitoyl-carnitine. Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculate the rate of product formation (nmol/min/mg protein) based on the specific activity of the L-[³H]carnitine.
Measurement of CACT Activity (Proteoliposome Reconstitution Assay)
This method allows for the study of CACT transport activity in a controlled, in vitro system.
Materials:
-
Purified CACT protein
-
Liposomes (e.g., from E. coli phospholipids)
-
Bio-Beads SM-2
-
[³H]carnitine
-
Palmitoyl-carnitine
-
Sephadex G-75 columns
Procedure:
-
Reconstitution: Solubilize liposomes and purified CACT protein with a detergent (e.g., Triton X-100). Remove the detergent by incubation with Bio-Beads to allow the formation of proteoliposomes containing CACT.
-
Internal Substrate Loading: Load the proteoliposomes with a high concentration of non-radiolabeled carnitine or palmitoyl-carnitine.
-
Transport Assay: Initiate the transport reaction by adding external [³H]carnitine to the proteoliposome suspension.
-
Stopping the Reaction: At various time points, stop the transport by passing the proteoliposomes through a Sephadex G-75 column to separate the external (untransported) radiolabel from the proteoliposomes.
-
Quantification: Measure the radioactivity incorporated into the proteoliposomes using liquid scintillation counting.
-
Data Analysis: Calculate the rate of transport (nmol/min/mg of protein).
Structural Biology Insights
The three-dimensional structures of the carnitine shuttle components are crucial for understanding their mechanisms of action and for structure-based drug design.
-
CPT1: While a full crystal structure of CPT1 is not yet available, a 3D structural model of the liver isoform (CPT1A) has been proposed based on its homology to carnitine acetyltransferase.[4] This model has been instrumental in identifying putative catalytic residues and in understanding the structural basis of CPT1A deficiencies.[4] The N-terminal regulatory domain of the brain isoform (CPT1C) has been determined by NMR spectroscopy.[8]
-
CPT2: The crystal structure of rat CPT2 has been solved at high resolution, both alone and in complex with an inhibitor.[1][15][28][29][30] These structures have provided valuable insights into substrate binding, specificity, and the mechanism of inhibition, paving the way for the rational design of new antidiabetic drugs.[1]
-
CACT: The exon-intron structure of the human CACT gene has been determined.[2] While a high-resolution crystal structure of the protein is not yet available, its function as a transporter within the mitochondrial inner membrane is well-established.[9]
Logical Relationships and Interplay
The carnitine shuttle does not operate in isolation but is part of a complex and highly regulated metabolic network.
Conclusion
The carnitine shuttle system, with palmitoyl-carnitine as its key intermediate, is a fundamental process in cellular energy metabolism. Its intricate regulation, particularly at the level of CPT1, highlights its role as a central hub for integrating signals about the cell's energetic and nutritional status. The growing understanding of the molecular mechanisms and structural biology of the carnitine shuttle components is opening up new avenues for the development of targeted therapies for a wide range of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical metabolic pathway and unlock its therapeutic potential.
References
- 1. The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure and organization of the human carnitine/acylcarnitine translocase (CACT1) gene2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural model of carnitine palmitoyltransferase I based on the carnitine acetyltransferase crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Carnitine shuttle [reactome.org]
- 6. Acyl Carnitine Translocase: MCAT Guide to Fatty Acid Transport & β-Oxidation — King of the Curve [kingofthecurve.org]
- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 10. Carnitine Shuttle and Ferroptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Carnitine/acylcarnitine translocase and carnitine palmitoyltransferase 2 form a complex in the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carnitine-acylcarnitine translocase deficiency: Two neonatal cases with common splicing mutation and in vitro bezafibrate response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Malonyl CoA control of fatty acid oxidation in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fatty acid oxidation and the regulation of malonyl-CoA in human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. S-EPMC2937350 - Crystal structure of rat carnitine palmitoyltransferase II (CPT-II). - OmicsDI [omicsdi.org]
- 28. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rcsb.org [rcsb.org]
- 30. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Engine of Fatty Acid Oxidation: A Technical Guide to the Biosynthesis and Degradation of Palmitoyl Carnitine
For Researchers, Scientists, and Drug Development Professionals
Palmitoyl (B13399708) carnitine is a critical intermediate in cellular energy metabolism, serving as the transport-competent form of palmitic acid for its entry into the mitochondrial matrix, the site of β-oxidation. The precise regulation of its synthesis and breakdown is paramount for metabolic homeostasis. Dysregulation of these pathways is implicated in a range of metabolic diseases, including insulin (B600854) resistance, cardiovascular disease, and inherited metabolic disorders, making the enzymes of the carnitine shuttle attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core pathways of palmitoyl carnitine biosynthesis and degradation, detailed experimental protocols for their investigation, and a summary of key quantitative data.
The Carnitine Shuttle: An Overview of this compound Metabolism
The transport of long-chain fatty acids such as palmitate from the cytosol into the mitochondrial matrix is accomplished via the carnitine shuttle. This multi-step process involves the coordinated action of three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).
Biosynthesis of this compound:
The synthesis of this compound occurs on the outer mitochondrial membrane.
-
Activation of Palmitate: Cytosolic long-chain fatty acids are first activated to their coenzyme A (CoA) esters. In the case of palmitic acid, this is converted to palmitoyl-CoA.
-
CPT1-Mediated Esterification: Carnitine Palmitoyltransferase I (CPT1), an integral protein of the outer mitochondrial membrane, catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing free CoA.[1] This is the rate-limiting step of fatty acid oxidation.[1]
Mitochondrial Transport:
-
Translocation across the Inner Membrane: this compound is then transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[2] This transport occurs in a 1:1 exchange for a molecule of free carnitine from the matrix moving out into the intermembrane space.[2]
Degradation of this compound:
The breakdown of this compound occurs within the mitochondrial matrix.
-
CPT2-Mediated Re-esterification: Carnitine Palmitoyltransferase II (CPT2), located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from this compound back to mitochondrial CoA, regenerating palmitoyl-CoA and releasing free L-carnitine into the matrix.[2]
-
Entry into β-Oxidation: The newly formed palmitoyl-CoA is now available to enter the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative parameters for the enzymes involved in this compound metabolism. These values can vary depending on the tissue, species, and experimental conditions.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferases
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |
| CPT1A (Liver) | L-Carnitine | 164 - 219 µM | 1.22 nmol/min/mg protein | Pig Liver | [3][4] |
| Palmitoyl-CoA | 75 - 80 µM | - | Rat Liver | [5] | |
| CPT1B (Muscle) | L-Carnitine | 480 µM | 0.54 nmol/min/mg protein | Pig Muscle | [3][4] |
Table 2: Inhibition Constants for CPT1
| Inhibitor | Enzyme | Ki | IC50 | Source Organism/Tissue | Reference |
| Malonyl-CoA | CPT1A (Liver) | Increases with temperature | 1.6 - 16.2 µM | Rat Liver | [6][7] |
| CPT1B (Muscle) | Much lower than liver enzyme | 0.29 µM | - | [8][9] | |
| Etomoxir | CPT1A | - | 10 µM (rat), 1 µM (guinea pig), 0.1 µM (human) | Hepatocytes | [10] |
| CPT1 | - | 2.76 µM | Human KB cells | [11] |
Signaling Pathways and Regulation
The biosynthesis and degradation of this compound are tightly regulated to meet the energetic demands of the cell and to coordinate fatty acid metabolism with other metabolic pathways, such as glucose metabolism.
Allosteric Regulation
The primary short-term regulatory mechanism is the allosteric inhibition of CPT1 by malonyl-CoA . Malonyl-CoA is the first committed intermediate in de novo fatty acid synthesis. When glucose levels are high and fatty acid synthesis is active, malonyl-CoA levels rise, inhibiting CPT1 and preventing fatty acids from entering the mitochondria for oxidation. Conversely, during fasting or exercise, when fatty acid oxidation is required, malonyl-CoA levels decrease, relieving the inhibition of CPT1.
Transcriptional Regulation
Long-term regulation is achieved through the transcriptional control of the genes encoding the carnitine shuttle enzymes. Key transcription factors involved include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARα, are activated by fatty acids and their derivatives. They upregulate the expression of genes involved in fatty acid oxidation, including CPT1A, CPT1B, CPT2, and SLC25A20 (CACT).[12][13]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): This transcription factor is activated by insulin and promotes the expression of genes involved in fatty acid synthesis. It can indirectly suppress fatty acid oxidation by increasing the production of malonyl-CoA.[14]
Hormonal Regulation
Hormones play a crucial role in coordinating fatty acid metabolism:
-
Insulin: In the fed state, high insulin levels promote glucose utilization and fatty acid synthesis. Insulin stimulates the activity of acetyl-CoA carboxylase (ACC), leading to increased malonyl-CoA production and subsequent inhibition of CPT1. Insulin also activates SREBP-1c, further promoting lipogenesis.[14][15]
-
Glucagon (B607659) and Epinephrine (B1671497): During fasting or stress, glucagon and epinephrine signaling leads to the phosphorylation and inactivation of ACC, resulting in lower malonyl-CoA levels and the activation of CPT1, thereby promoting fatty acid oxidation.[2]
Below is a diagram illustrating the core biosynthesis and degradation pathways of this compound and their regulation.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. porkgateway.org [porkgateway.org]
- 4. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 5. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature effects on malonyl-CoA inhibition of carnitine palmitoyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differences in the sensitivity of carnitine palmitoyltransferase to inhibition by malonyl-CoA are due to differences in Ki values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. (R)-(+)-Etomoxir, CPT1 inhibitor (CAS 124083-20-1) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Requirement for Fatty Acid Oxidation in the Hormone-Induced Meiotic Maturation of Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Palmitoyl Carnitine: A Comprehensive Technical Guide on Tissue Levels and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) carnitine, an ester derivative of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a key process for ATP production.[1] The concentration of palmitoyl carnitine in various tissues is a dynamic indicator of fatty acid metabolism and can be altered in various physiological and pathological states, including metabolic disorders and cardiovascular diseases. This technical guide provides an in-depth overview of the endogenous levels of this compound in different tissues, detailed experimental protocols for its quantification, and a visualization of its role in metabolic pathways.
Data Presentation: Endogenous Levels of this compound
The following table summarizes the quantitative data on endogenous this compound levels in various tissues from different species. These values can vary based on the physiological state, diet, and analytical methods used.
| Tissue | Species | Concentration | Notes | Reference |
| Human | ||||
| Plasma | Human | 0.15 ± 0.17 µM | Children (1-13 years old) | [2] |
| Plasma | Human | Not Quantified | Detected in adults | [2] |
| Plasma | Human (Type 2 Diabetes) | Significantly higher than controls | During insulin (B600854) clamp at fasting | [3] |
| Plasma | Human (Acute Decompensated Cirrhosis) | 1.51-fold higher than healthy individuals | [4] | |
| Skeletal Muscle | Human | ~0.3 - 0.6 nmol/g wet weight | Estimated from graphical data in young, fit elderly, and frail elderly individuals. | [1] |
| Heart | Human (End-stage heart failure) | Significantly greater than controls | [5] | |
| Liver | Human (Nonalcoholic fatty liver disease) | Positive correlation with long-chain acylcarnitines | [6] | |
| Rodent | ||||
| Plasma | Mouse | ~20-fold greater in Cpt2Sk-/- mice | Compared to control mice. | [7] |
| Skeletal Muscle | Mouse (Cpt2Sk-/-) | Substantial accumulation | ~20-fold greater than control mice. | [7] |
| Skeletal Muscle | Rat | Not specified, but profiles altered by diet | Overexpression of CPT1 did not alter acylcarnitine profiles. | [8][9] |
| Heart | Rat | 0.7 to 64.5 mmoles/kg dry weight | After 30 min exposure to 0.7 to 100 µM extracellular this compound. | [10] |
| Liver | Mouse (Fetal) | Not specified, but affects erythroid colony formation | In vitro cell culture. | [11] |
| Liver | Mouse | ~2- to 3-fold increase in Cpt2 knockout | Following a ketogenic diet. | [12] |
| Liver | Rat | Not specified, but CPT-1 activity is regulated by starvation | [7] |
Experimental Protocols
The accurate quantification of this compound in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Tissue Sample Preparation
a. Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol/water solution containing an isotopically labeled internal standard (e.g., d3-palmitoyl carnitine).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[13]
-
Collect the supernatant for further processing.
b. Protein Precipitation:
-
To the supernatant from the homogenization step, or to a plasma/serum sample, add 3 volumes of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
a. Chromatographic Separation:
-
Column: A C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[2][14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed, starting with a high aqueous phase and gradually increasing the organic phase to elute this compound.
-
Flow Rate: Typically 0.3-0.5 mL/min.
b. Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 400.4 -> Product ion (Q3) m/z 85.1
-
d3-Palmitoyl carnitine (Internal Standard): Precursor ion (Q1) m/z 403.4 -> Product ion (Q3) m/z 85.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-35 eV.
Mandatory Visualizations
Signaling Pathway: The Carnitine Shuttle
The following diagram illustrates the crucial role of this compound in the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Caption: The Carnitine Shuttle Pathway.
Experimental Workflow: Quantification of this compound
The diagram below outlines the key steps involved in the quantification of this compound from biological tissue samples.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine promotes liver regeneration after hepatectomy by enhancing lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylcarnitine impairs immunity in decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of carnitine palmitoyltransferase-1 in skeletal muscle is sufficient to enhance fatty acid oxidation and improve high-fat diet-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnitine and acylcarnitine metabolism during exercise in humans. Dependence on skeletal muscle metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of L-carnitine and palmitoyl-L-carnitine on erythroid colony formation in fetal mouse liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of carnitine palmitoyltransferase I in skeletal muscle in vivo increases fatty acid oxidation and reduces triacylglycerol esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
Palmitoyl Carnitine: A Key Biomarker in Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Palmitoyl (B13399708) carnitine, a critical intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, is emerging as a significant biomarker for a range of metabolic diseases. Dysregulation of fatty acid metabolism, a hallmark of many metabolic disorders, often leads to altered levels of palmitoyl carnitine and other acylcarnitines in tissues and circulation. This guide provides a comprehensive overview of the role of this compound as a biomarker, focusing on its association with insulin (B600854) resistance, cardiovascular disease, fatty acid oxidation disorders, and non-alcoholic fatty liver disease (NAFLD). It details the analytical methodologies for its quantification, explores the underlying signaling pathways, and presents key quantitative data from recent studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for metabolic diseases.
Introduction to this compound and its Metabolic Role
This compound is an ester formed from palmitic acid, a 16-carbon saturated fatty acid, and L-carnitine. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, a critical and rate-limiting step in fatty acid β-oxidation.[1][2] This process, known as the carnitine shuttle, is essential for cellular energy production, particularly in tissues with high energy demands such as skeletal muscle and the heart.[3][4]
The formation of this compound is catalyzed by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.[5][6] this compound is then transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[1] Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts this compound back to palmitoyl-CoA and free carnitine.[2][7] Palmitoyl-CoA then enters the β-oxidation spiral to generate acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP.[1]
Disruptions in this finely regulated process can lead to the accumulation of this compound and other acylcarnitines, which have been implicated in cellular dysfunction and the pathogenesis of various metabolic diseases.[8][9]
This compound as a Biomarker in Metabolic Diseases
Elevated levels of this compound are increasingly recognized as a biomarker for several metabolic disorders, reflecting underlying impairments in fatty acid metabolism and mitochondrial function.
Insulin Resistance and Type 2 Diabetes
A growing body of evidence links the accumulation of long-chain acylcarnitines, including this compound, to the development of insulin resistance.[10][11] In states of metabolic stress, such as obesity and high-fat diets, the rate of fatty acid uptake by cells can exceed the capacity of mitochondrial β-oxidation.[9] This mismatch leads to the incomplete oxidation of fatty acids and the accumulation of acylcarnitines.[9]
Studies have shown that elevated this compound levels are associated with insulin resistance in skeletal muscle.[10][11] The accumulation of palmitoylcarnitine (B157527) is thought to contribute to insulin resistance by activating inflammatory signaling pathways and impairing insulin signaling cascades, such as the Akt pathway.[9][10] In individuals with type 2 diabetes, significantly increased plasma levels of long-chain acylcarnitines, including C16 (palmitoyl) carnitine, have been observed.[12][13]
Cardiovascular Disease
The heart relies heavily on fatty acid oxidation for its energy supply.[3] During myocardial ischemia, the lack of oxygen impairs β-oxidation, leading to the accumulation of long-chain acylcarnitines like this compound.[14][15] This accumulation is believed to be arrhythmogenic, contributing to the electrical instability of the ischemic heart.[14] this compound has been shown to induce electrophysiological changes and disrupt intracellular calcium homeostasis in cardiac muscle.[14] Furthermore, elevated levels of this compound have been observed in patients with heart failure, correlating with the severity of the disease.[16][17]
Fatty Acid Oxidation Disorders (FAODs)
Inherited defects in the enzymes of the carnitine shuttle or β-oxidation pathway lead to a group of metabolic disorders known as fatty acid oxidation disorders (FAODs). In many of these disorders, the accumulation of specific acylcarnitines is a key diagnostic feature. For example, deficiencies in carnitine palmitoyltransferase 2 (CPT2) and carnitine-acylcarnitine translocase (CACT) result in elevated levels of long-chain acylcarnitines, including this compound (C16).[18] Newborn screening programs routinely use acylcarnitine profiling by tandem mass spectrometry to detect these disorders early.[12][19]
Non-alcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to a more severe inflammatory state known as NASH.[20] Mitochondrial dysfunction and impaired fatty acid oxidation are central to the pathogenesis of NAFLD and NASH.[5][7] Studies have shown that patients with NAFLD and NASH have altered acylcarnitine profiles, with some studies reporting increased levels of this compound in liver tissue and plasma.[2][21] This suggests that monitoring this compound could be valuable in assessing disease progression and response to therapy.[7][22]
Quantitative Data on this compound Levels in Metabolic Diseases
The following tables summarize quantitative data from various studies on the levels of this compound (C16) in different metabolic diseases.
Table 1: this compound (C16) Levels in Insulin Resistance and Type 2 Diabetes
| Disease State | Sample Type | Control Group (Concentration) | Disease Group (Concentration) | Fold Change / % Increase | p-value | Reference(s) |
| Type 2 Diabetes | Plasma | Lean, non-diabetic individuals | Significantly increased | - | <0.05 | [12][13] |
| Metabolic Syndrome | Plasma | Non-MetS group | Significantly higher | - | <0.05 | [21][23] |
| Palmitate-induced Insulin Resistance (in C2C12 myotubes) | Cell Culture Medium | Vehicle-treated cells | ~80 times increase | - | <0.05 | [9] |
Table 2: this compound (C16) Levels in Cardiovascular Disease
| Disease State | Sample Type | Observation | Reference(s) |
| Myocardial Ischemia | Perfused Rabbit Hearts (30 µmol/L treatment) | Increased latency of activation, reduced repolarization time | [14] |
| Heart Failure | Plasma | Significantly elevated, increased with decreasing left ventricular ejection fraction | [17] |
| Coronary Artery Disease | Serum | Elevated levels | [16] |
Table 3: this compound (C16) Levels in Fatty Acid Oxidation Disorders
| Disease State | Sample Type | Observation | Reference(s) |
| CPT2 Deficiency | Blood Spot | Elevated C16 acylcarnitine | [18] |
| CACT Deficiency | Blood Spot | Elevated C16 acylcarnitine | [18] |
Table 4: this compound (C16) Levels in NAFLD/NASH
| Disease State | Sample Type | Observation | Reference(s) |
| Steatosis | Liver Tissue | Significantly increased from normal levels | [2] |
| NAFLD | - | Altered acylcarnitine profiles observed | [7] |
Experimental Protocols for this compound Measurement
The gold standard for the quantification of this compound and other acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25][26] This technique offers high sensitivity, specificity, and throughput.[27]
Principle of LC-MS/MS for Acylcarnitine Analysis
The method involves the separation of acylcarnitines from other components of the biological matrix using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry.[19][28] Isotope-labeled internal standards are used for accurate quantification.[24]
Sample Preparation
-
Plasma/Serum:
-
Protein precipitation is performed by adding a solvent like acetonitrile, often containing an internal standard mixture.[25][26]
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.[26]
-
The supernatant containing the acylcarnitines is transferred to a new vial for analysis.[25]
-
-
Dried Blood Spots (DBS):
-
A small punch from the DBS is extracted with a solvent mixture, typically methanol (B129727) containing internal standards.
-
The extract is then processed similarly to plasma/serum samples.
-
-
Tissues:
-
Tissues are homogenized in a suitable buffer.
-
Proteins are precipitated, and the supernatant is collected for analysis.
-
Liquid Chromatography (LC)
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are commonly used for the separation of polar compounds like acylcarnitines.[25][26][27]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.[28]
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.[19]
-
Detection: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification. In MRM, a specific precursor ion (the [M+H]+ of the acylcarnitine) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).[24] For this compound (C16), the precursor ion is m/z 400.34 and a common product ion is m/z 85.[25]
Data Analysis
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its corresponding isotope-labeled internal standard against a calibration curve.[24]
Signaling Pathways and Mechanisms of Action
The accumulation of this compound is not merely a passive indicator of metabolic dysfunction but actively contributes to cellular stress and disease progression through various signaling pathways.
Mitochondrial Dysfunction
Elevated levels of this compound can lead to mitochondrial dysfunction.[16][29] This includes increased mitochondrial fission, a process that can lead to fragmented and dysfunctional mitochondria.[16][29][30] this compound has also been shown to induce calcium overload within cells, which can further compromise mitochondrial function and activate downstream signaling pathways.[29][31]
Caption: this compound-induced mitochondrial dysfunction.
Impaired Insulin Signaling
In skeletal muscle, the accumulation of this compound is a key contributor to lipid-induced insulin resistance.[10][11] This is thought to occur through the activation of stress-activated kinases and protein kinase C (PKC) isoforms, which can phosphorylate and inhibit key components of the insulin signaling pathway, such as insulin receptor substrate 1 (IRS-1) and Akt.[10] This leads to reduced glucose uptake and utilization.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auctoresonline.org [auctoresonline.org]
- 5. NASH Target Development Service for Carnitine Palmitoyltransferase-1 (CPT-1) Activators - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of this compound on Perfused Heart and Papillary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carnitine palmitoyltransferase in cardiac ischemia. A potential site for altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 19. benchchem.com [benchchem.com]
- 20. Nonalcoholic Fatty Liver Disease: A Drug Revolution Is Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 [frontiersin.org]
- 22. droracle.ai [droracle.ai]
- 23. The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bevital.no [bevital.no]
- 25. msacl.org [msacl.org]
- 26. bevital.no [bevital.no]
- 27. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
- 31. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Palmitoyl-CoA to Palmitoyl Carnitine: A Technical Guide
Introduction
The transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix is a critical and rate-limiting step for their subsequent β-oxidation and energy production.[1] Because the inner mitochondrial membrane is impermeable to LCFAs and their activated acyl-CoA esters, a specialized transport mechanism known as the carnitine shuttle is required.[1][2] The central reaction in this shuttle is the enzymatic conversion of palmitoyl-CoA to palmitoyl (B13399708) carnitine, a process that facilitates the translocation of the fatty acyl group across the mitochondrial barrier. This technical guide provides an in-depth overview of this core process, the enzymes involved, their regulation, and the experimental methodologies used for their study, tailored for researchers, scientists, and professionals in drug development.
The Carnitine Shuttle: A Multi-Enzyme System
The transport of palmitoyl-CoA into the mitochondrial matrix is orchestrated by three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3][4][5]
-
Carnitine Palmitoyltransferase I (CPT1) : Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of palmitoyl-CoA and L-carnitine into palmitoylcarnitine (B157527) and Coenzyme A (CoA).[3][6][7] This is the rate-limiting step of fatty acid oxidation.[3][8]
-
Carnitine-Acylcarnitine Translocase (CACT) : This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of palmitoylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[9][10][11]
-
Carnitine Palmitoyltransferase II (CPT2) : Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting palmitoylcarnitine and CoA back into palmitoyl-CoA and L-carnitine.[3][12][13] The regenerated palmitoyl-CoA is then available for β-oxidation within the matrix.[2]
Caption: The Carnitine Shuttle system for long-chain fatty acid transport into mitochondria.
Core Enzyme Profile: Carnitine Palmitoyltransferase I (CPT1)
CPT1 is an integral protein of the outer mitochondrial membrane and represents the primary regulatory point for mitochondrial fatty acid oxidation.[6][8]
Isoforms and Tissue Distribution
Three distinct isoforms of CPT1 have been identified in mammals, each with unique tissue distribution and regulatory properties:
-
CPT1A (Liver isoform) : Predominantly expressed in the liver, kidney, and other lipogenic tissues.[6][14] CPT1A deficiency is a rare metabolic disorder that can lead to hypoketotic hypoglycemia and hepatic encephalopathy.[15][16]
-
CPT1B (Muscle isoform) : The dominant isoform in tissues with high fatty acid oxidative capacity, such as skeletal muscle and heart.[6][15]
-
CPT1C (Brain isoform) : Primarily expressed in neurons, particularly in the endoplasmic reticulum rather than mitochondria, and appears to have roles in neuronal signaling and energy sensing rather than direct fatty acid oxidation.[6][14]
Regulation by Malonyl-CoA
CPT1 is potently and allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.[6][17] This regulation provides a crucial metabolic control point, preventing the simultaneous synthesis and oxidation of fatty acids, which would create a futile cycle.[18] During a fed state, high insulin (B600854) levels lead to increased malonyl-CoA, which inhibits CPT1 and shunts fatty acids toward storage.[17][19] Conversely, during fasting, malonyl-CoA levels drop, relieving this inhibition and promoting fatty acid oxidation.[18]
Quantitative Data Summary
The kinetic properties and inhibitor sensitivity of the carnitine shuttle enzymes are critical for understanding their function and for developing targeted therapeutics.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase (CPT) Enzymes
| Enzyme | Source/Tissue | Substrate | Km (µM) | Vmax | Reference |
| CPT (Soluble) | Bovine Liver Mitochondria | Palmitoyl-CoA | 0.8 - 4 | Not Specified | [20][21] |
| CPT (Soluble) | Bovine Liver Mitochondria | L-Carnitine | 185 | Not Specified | [20][21] |
| CPT1 | Rat Heart (Interfibrillar Mitochondria) | Palmitoyl-CoA | ~49% of young | ~60% of young | [22] |
| CPT2 (Purified) | Not Specified | 3-hydroxypalmitoyl-CoA | 20 ± 6 | Not Specified | [23] |
| CPT2 (Purified) | Not Specified | 3-oxopalmitoyl-CoA | 65 ± 17 | Not Specified | [23] |
Table 2: Inhibition of CPT1 by Malonyl-CoA
| Enzyme | Source/Tissue | IC50 for Malonyl-CoA | Reference |
| CPT1 | Rainbow Trout (Red Muscle) | Highest among tissues | [24] |
| CPT1 | Rainbow Trout (Liver) | Lowest among tissues | [24] |
| CPT1 | Sheep Liver Mitochondria | Similar to rat liver | [25] |
Note: Kinetic values can vary significantly based on the specific assay conditions, purity of the enzyme, and the source tissue.
Experimental Protocols
Studying the enzymatic conversion of palmitoyl-CoA requires robust and reliable methodologies. Below are detailed protocols for enzyme activity assays and a general outline for enzyme purification.
Caption: A typical experimental workflow for measuring CPT1 activity in tissue samples.
Protocol 1: Spectrophotometric CPT Activity Assay
This method measures the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB, measured at 412 nm.[26][27]
-
Reagents:
-
Reaction Buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl.
-
DTNB solution (10 mM).
-
Palmitoyl-CoA solution (10 mM).
-
L-Carnitine solution (40 mM).
-
Isolated mitochondria or cell lysate sample.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing the reaction buffer and DTNB.
-
Add the mitochondrial sample (e.g., 10-50 µg protein) to the mixture. Include a blank control using homogenization buffer instead of the sample.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding Palmitoyl-CoA and L-Carnitine to final concentrations of ~100 µM and ~400 µM, respectively.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader or spectrophotometer.
-
Calculate the rate of TNB formation using its extinction coefficient (13.6-14.15 mM⁻¹cm⁻¹) to determine CPT activity (nmol/min/mg protein).
-
Protocol 2: Forward Radioisotopic CPT1 Activity Assay
This highly sensitive assay directly measures the formation of radiolabeled palmitoylcarnitine from a radiolabeled carnitine substrate, such as L-[³H]carnitine.[27][28]
-
Reagents:
-
Standard Incubation Mixture: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone (B1679576), 0.5% fatty acid-free BSA.[28]
-
Palmitoyl-CoA (100 µM final concentration).
-
L-[³H]carnitine (e.g., 1 µCi) mixed with unlabeled L-carnitine (400 µM final concentration).[28]
-
Isolated intact mitochondria.
-
Stopping Solution: 1 M Perchloric acid.
-
Extraction Solvent: Butanol.
-
Scintillation cocktail.
-
-
Procedure:
-
In microcentrifuge tubes, combine the standard incubation mixture and the isolated mitochondrial sample.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the mixture of L-[³H]carnitine and Palmitoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Extract the radiolabeled palmitoylcarnitine product by adding butanol, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Evaporate the butanol, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed to determine CPT1 specific activity.
-
Note: The inclusion of respiratory inhibitors like KCN and rotenone is crucial in this assay to ensure the integrity of the inner mitochondrial membrane, preventing the substrates from accessing CPT2 and thus ensuring the specific measurement of CPT1 activity.[28]
Protocol 3: General Outline for CPT Purification
Purification of carnitine palmitoyltransferases is essential for detailed kinetic and structural studies.[20][21][29]
-
Mitochondrial Isolation : Homogenize tissue (e.g., bovine or rat liver) in an appropriate buffer and perform differential centrifugation to obtain a mitochondrial pellet.[29]
-
Solubilization/Extraction : For CPT1 (an integral membrane protein), detergents are typically required for solubilization. For some forms of CPT2 or soluble CPTs, extraction can be achieved by disrupting the mitochondrial membranes (e.g., sonication or freeze-thaw cycles) without detergents.[20][21]
-
Fractional Precipitation : Use ammonium (B1175870) sulfate (B86663) or polyethylene (B3416737) glycol (PEG) precipitation to selectively precipitate the protein of interest from the solubilized extract, enriching the CPT activity.[29]
-
Chromatography : Employ a series of column chromatography steps to achieve homogeneity. Common steps include:
-
Ion-Exchange Chromatography (e.g., Mono Q column) to separate proteins based on charge.[29]
-
Gel Filtration Chromatography to separate based on size.
-
Affinity Chromatography using ligands that specifically bind to CPT.
-
-
Purity Assessment : Throughout the process, monitor CPT activity and protein concentration. Assess the purity of the final preparation using SDS-PAGE.
Conclusion and Therapeutic Relevance
The enzymatic conversion of palmitoyl-CoA to palmitoyl carnitine by CPT1 is a cornerstone of cellular energy metabolism. Its critical role as the gatekeeper for fatty acid oxidation makes it a compelling target for drug development. Dysregulation of CPT1 activity is implicated in metabolic diseases such as type 2 diabetes and obesity, where its inhibition can lead to fat accumulation in non-adipose tissues like muscle and heart.[6] Conversely, enhancing CPT1 activity is a potential strategy for conditions characterized by impaired fatty acid metabolism.[30] A thorough understanding of the enzyme's kinetics, regulation, and structure, facilitated by the robust experimental protocols outlined here, is paramount for the design and validation of novel therapeutic agents targeting this vital metabolic pathway.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. Developmental regulation and localization of Carnitine Palmitoyltransferases (CPTs) in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]
- 10. dshs.texas.gov [dshs.texas.gov]
- 11. metabolicsupportuk.org [metabolicsupportuk.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 14. Reactome | CPT1A transfers PALM to CAR [reactome.org]
- 15. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CPT1A gene: MedlinePlus Genetics [medlineplus.gov]
- 17. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification and properties of the soluble carnitine palmitoyltransferase from bovine liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification and properties of the soluble carnitine palmitoyltransferase from bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Intertissue regulation of carnitine palmitoyltransferase I (CPTI): mitochondrial membrane properties and gene expression in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of carnitine palmitoyltransferase activity by malonyl-CoA in mitochondria from sheep liver, a tissue with a low capacity for fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 27. benchchem.com [benchchem.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. portlandpress.com [portlandpress.com]
- 30. What are CPT1 activators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Structural Characteristics of Palmitoyl Carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) carnitine is a critical long-chain acylcarnitine that plays a central role in cellular energy metabolism. It is an ester derivative of L-carnitine and palmitic acid, the most common saturated fatty acid in animals and plants. Functioning as a key intermediate in the carnitine shuttle system, palmitoyl carnitine facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a prerequisite for their subsequent β-oxidation and ATP production.[1] Beyond this canonical role, emerging research has implicated this compound in a variety of cellular signaling pathways, including those involved in inflammation, calcium homeostasis, and neurodegeneration. Its amphiphilic nature and accumulation under certain pathological conditions, such as ischemia and metabolic disorders, underscore its significance as a bioactive lipid molecule and a potential biomarker.[2][3] This guide provides a detailed overview of the structural characteristics, physicochemical properties, and biological roles of this compound, along with relevant experimental protocols for its study.
Core Structural Characteristics
This compound is an amphiphilic molecule composed of a hydrophilic carnitine headgroup and a long, hydrophobic palmitoyl tail. The core carnitine structure is a quaternary ammonium (B1175870) compound, (3R)-3-hydroxy-4-(trimethylammonio)butanoate, which imparts a permanent positive charge.[4] This is linked via an ester bond at the β-hydroxyl group to palmitic acid, a 16-carbon saturated fatty acid.[1]
Key structural features include:
-
Quaternary Ammonium Group: The trimethylammonium group provides a constant positive charge, making the carnitine moiety highly polar and water-soluble.
-
Carboxyl Group: The carboxylate group of the butanoate backbone is negatively charged at physiological pH, making the molecule a zwitterion.
-
Ester Linkage: The ester bond connecting the palmitoyl group to the carnitine backbone is susceptible to hydrolysis.
-
Acyl Chain: The 16-carbon saturated palmitoyl chain is highly nonpolar, conferring hydrophobic properties to the molecule.
-
Chirality: The biologically active form is the L-isomer, with the (R)-configuration at the chiral carbon (C3) bearing the hydroxyl group.[4]
This distinct amphiphilic structure is crucial for its function, allowing it to interact with both aqueous environments and lipid membranes. However, its long, flexible acyl chain prevents the generation of a single, stable 3D conformer, a characteristic noted in databases like PubChem.[5]
Table 1: Structural and Chemical Identifiers for L-Palmitoyl Carnitine
| Identifier | Value | Source(s) |
| IUPAC Name | (3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | [4] |
| CAS Number | 2364-67-2 | |
| Chemical Formula | C₂₃H₄₅NO₄ | [5] |
| Molecular Weight | 399.61 g/mol | |
| Monoisotopic Mass | 399.33485892 Da | [5] |
| SMILES | CCCCCCCCCCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C | [4] |
| InChI Key | XOMRRQXKHMYMOC-OAQYLSRUSA-N |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are dictated by its amphiphilic and zwitterionic structure. These properties are fundamental to its biological transport, membrane interactions, and analytical detection.
Table 2: Physicochemical Properties of L-Palmitoyl Carnitine
| Property | Value | Source(s) |
| Physical State | White to off-white solid/powder | [6][7] |
| Water Solubility | Slightly soluble, requires heat or sonication | [7][8] |
| DMSO Solubility | Soluble | [6] |
| Predicted Water Solubility | 1.2 x 10⁻⁵ g/L | [2] |
| Optical Activity ([α]/D) | -17 ± 2° (c = 1 in methanol) | |
| XLogP3 | 7.7 | [5] |
| Topological Polar Surface Area | 66.4 Ų | [4][5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 20 | [5] |
Spectroscopic Data
-
Mass Spectrometry (MS): In positive ion electrospray ionization (ESI), this compound is readily detected as a protonated molecule [M+H]⁺. A characteristic fragmentation pattern in tandem MS (MS/MS) involves the neutral loss of 59 Da (trimethylamine), producing a prominent fragment ion. This transition is commonly used for its quantification in multiple reaction monitoring (MRM) assays.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used for structural confirmation and purity assessment. The spectrum shows characteristic signals for the nine protons of the trimethylammonium group, the methylene (B1212753) and methine protons of the carnitine backbone, and the long aliphatic chain of the palmitoyl group.[10] 2D NMR techniques have been employed to study the interaction of this compound with transporter proteins like the carnitine/acylcarnitine carrier (CAC).[11][12]
Biological Role and Signaling Pathways
This compound's primary and most well-understood role is in mitochondrial fatty acid oxidation. However, its accumulation in various tissues has been shown to modulate other critical signaling cascades.
The Carnitine Shuttle and Fatty Acid Oxidation
Long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The carnitine shuttle, a multi-enzyme system, facilitates their transport. Palmitoyl-CoA is first converted to this compound on the outer mitochondrial membrane by Carnitine Palmitoyltransferase 1 (CPT1). This compound is then transported across the inner membrane by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for free carnitine.[1][13] In the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts this compound back to palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the TCA cycle.[2][3]
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for L-Palmitoylcarnitine (HMDB0240774) [hmdb.ca]
- 4. This compound | C23H45NO4 | CID 11953816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-Palmitoyl carnitine | C23H45NO4 | CID 461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2364-67-2 [chemicalbook.com]
- 7. Palmitoyl-L-carnitine - LKT Labs [lktlabs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bevital.no [bevital.no]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Double-Edged Sword: Palmitoyl Carnitine's Intricate Role in Cellular Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) carnitine, a long-chain acylcarnitine, is a critical intermediate in mitochondrial fatty acid metabolism, facilitating the transport of palmitic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1] While essential for cellular energetics, an accumulation of palmitoyl carnitine has been implicated as a pro-apoptotic signal in various cell types, suggesting a darker, regulatory role in programmed cell death. This technical guide delves into the core mechanisms of this compound-induced apoptosis, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to provide a comprehensive resource for the scientific community.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates cellular demise through a multi-faceted approach, primarily converging on the mitochondria. The principal mechanisms include the direct activation of caspases, induction of mitochondrial dysfunction through oxidative stress, and modulation of intracellular signaling cascades.
Direct Caspase Activation
A pivotal mechanism of this compound-induced apoptosis is its ability to directly stimulate the activity of key executioner caspases. In contrast to its precursor, L-carnitine, which exhibits anti-apoptotic properties by inhibiting caspases, this compound acts as a potent activator.[1][2] Studies have demonstrated that this compound stimulates the activity of recombinant caspases 3, 7, and 8.[1][2] This suggests that the intracellular balance between L-carnitine and this compound may serve as a rheostat for regulating caspase activity and, consequently, the apoptotic threshold.[1] The formation of this compound from L-carnitine is catalyzed by Carnitine Palmitoyltransferase I (CPT I), and fibroblasts deficient in CPT I activity have shown resistance to staurosporine-induced apoptosis, highlighting the significance of this enzymatic conversion in promoting cell death.[1]
Mitochondrial Dysfunction and Oxidative Stress
A central theme in this compound-induced apoptosis is the induction of mitochondrial-mediated cell death.[3] In certain cancer cell lines, such as HT29 colorectal adenocarcinoma cells, this compound triggers apoptosis by increasing mitochondrial respiration, which in turn leads to elevated production of reactive oxygen species (ROS), specifically superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4] This surge in ROS overwhelms the cellular antioxidant defenses, leading to oxidative stress, glutathione (B108866) depletion, and subsequent activation of caspase-3 and cell death.[3] Interestingly, non-transformed cells appear to be less sensitive to this compound-induced apoptosis, potentially due to a higher basal antioxidant capacity that allows them to buffer the increased ROS production.[3]
The precursor to this compound, palmitoyl-CoA, has also been shown to induce the release of cytochrome c from mitochondria.[5] This release is a critical event in the intrinsic apoptotic pathway, as cytosolic cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspases.[6][7] The release of cytochrome c can be mediated by the mitochondrial permeability transition pore (mPTP), as evidenced by its sensitivity to cyclosporine A.[5]
Modulation of Intracellular Signaling
This compound can also influence various intracellular signaling pathways to promote apoptosis. In neuronal cells, it has been shown to induce tau phosphorylation and mitochondrial dysfunction.[8] This is achieved through the elevation of intracellular calcium levels, which in turn activates tau kinases such as GSK-3β and CDK5.[8][9] Furthermore, in prostate cancer cells, this compound can induce a pro-inflammatory response and regulate genes involved in apoptosis and cytokine signaling.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound are often dose- and time-dependent. The following table summarizes quantitative data from various studies.
| Cell Line | Compound | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HT29 (Colon Cancer) | This compound | 50 | 24 | Significant decrease in cell survival | [3][10] |
| HT29 (Colon Cancer) | This compound | 100 | 24 | Significant decrease in cell survival | [3][10] |
| HCT 116 (Colon Cancer) | This compound | 50 | 24 | Significant decrease in cell survival | [3] |
| HCT 116 (Colon Cancer) | This compound | 100 | 24 | Significant decrease in cell survival | [3] |
| CCD 841 (Non-transformed Colon) | This compound | 50 | 24 | No significant change in cell survival | [3][10] |
| CCD 841 (Non-transformed Colon) | This compound | 100 | 24 | No significant change in cell survival | [3][10] |
| Jurkat Cells | This compound | Not specified | Not specified | Stimulated activity of caspases 3, 7, and 8 | [1] |
| HT-29 Cells | This compound + L-carnitine | Not specified | Not specified | Potently induces apoptosis | [11] |
| PNT1A (Prostate Cells) | This compound | 5 | 8 | Upregulation of genes involved in apoptosis | [12] |
| SH-SY5Y (Neuronal Cells) | Palmitoyl-L-carnitine | Not specified | Not specified | Enhanced tau phosphorylation and mitochondrial fission | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired incubation period. Include a vehicle control.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Caspase Activity Assay
This protocol measures the activity of specific caspases using a fluorogenic substrate.
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify caspase activity based on the fluorescence intensity and normalize to the protein concentration.
Measurement of Intracellular ROS (DCFDA-H2 Assay)
This protocol utilizes a fluorescent probe to detect intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound.
-
Cell Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then incubate with a 2',7'–dichlorofluorescin diacetate (DCFDA-H2) solution in the dark.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Data Analysis: Quantify the change in fluorescence as an indicator of ROS production.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced apoptosis.
References
- 1. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Increased mitochondrial palmitoylcarnitine/carnitine countertransport by flavone causes oxidative stress and apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoyl-CoA effect on cytochrome c release, a key process of apoptosis, from liver mitochondria of rat with sucrose diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Fatty Acid Metabolism: A Technical Guide to the Interplay of Palmitoyl Carnitine and the CPT1/CPT2 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical bioenergetic process, governed by the intricate interplay of the carnitine shuttle system. At the heart of this system lie two key enzymes, Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2), which catalyze the reversible conversion of acyl-CoAs to acylcarnitines. This guide provides an in-depth technical examination of the relationship between a key substrate, palmitoyl (B13399708) carnitine, and the CPT1 and CPT2 enzymes. It details their kinetic properties, substrate specificities, and the methodologies used to assay their activity, offering a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction: The Carnitine Shuttle and Its Core Components
Mitochondrial β-oxidation is the primary pathway for the catabolism of long-chain fatty acids (LCFAs), providing a significant source of ATP. However, the inner mitochondrial membrane is impermeable to LCFAs and their activated form, acyl-Coenzyme A (acyl-CoA). The carnitine shuttle overcomes this barrier, a process critically dependent on the coordinated actions of CPT1 and CPT2.
CPT1 , located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into acylcarnitines, such as palmitoyl carnitine.[1] This is the rate-limiting step in fatty acid oxidation and a key regulatory point.[2] There are three tissue-specific isoforms of CPT1:
-
CPT1A (liver isoform): Predominantly found in the liver, kidney, pancreas, and other lipogenic tissues.[1][3]
-
CPT1B (muscle isoform): The main isoform in tissues with high fatty acid oxidative capacity, such as skeletal muscle, heart, and brown adipose tissue.[1][3]
-
CPT1C (brain isoform): Primarily expressed in the brain, its precise catalytic function is still under investigation, though it is known to bind the CPT1 inhibitor malonyl-CoA.[2][4]
This compound , once formed, is translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
CPT2 , an integral protein of the inner mitochondrial membrane, then catalyzes the reverse reaction, converting this compound and Coenzyme A back into palmitoyl-CoA and free L-carnitine within the mitochondrial matrix.[5] The regenerated palmitoyl-CoA is then available for β-oxidation.
Deficiencies in either CPT1 or CPT2 can lead to severe metabolic disorders, characterized by impaired fatty acid oxidation.[6]
Quantitative Data: Enzyme Kinetics and Inhibition
The efficiency and regulation of the carnitine shuttle are dictated by the kinetic properties of CPT1 and CPT2 and their interactions with substrates and inhibitors.
Table 1: Kinetic Parameters of CPT1 Isoforms
| Isoform | Species/System | Substrate | Km | Inhibitor | IC50/Ki | Reference |
| CPT1A | Rat | L-Carnitine | 30 µM | Malonyl-CoA | - | [7] |
| CPT1B | Rat | L-Carnitine | 500 µM | Malonyl-CoA | - | [7] |
| CPT1A | Mouse (expressed in S. cerevisiae) | - | - | Malonyl-CoA | 116 µM (IC50) | [8] |
| CPT1B | Mouse (expressed in S. cerevisiae) | - | - | Malonyl-CoA | 0.29 µM (IC50) | [8] |
| CPT1A | Rat | - | - | Malonyl-CoA | 1.9 µM (IC50) | [9] |
| CPT1B | Human | - | - | Malonyl-CoA | 0.097 µM (IC50) | [9] |
| CPT1B | Untrained Human Skeletal Muscle | - | - | Malonyl-CoA | 0.49 ± 0.17 µM (IC50) | [9] |
| CPT1B | Trained Human Skeletal Muscle | - | - | Malonyl-CoA | 0.17 ± 0.04 µM (IC50) | [9] |
Table 2: Kinetic Parameters of CPT2
| Species/System | Substrate | Km | Inhibitor | Ki | Reference |
| Human (expressed in S. cerevisiae) | - | - | trans-2-C16:1-CoA | 18.8 µM | [10][11] |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and the lipid environment of the enzyme.
Substrate Specificity
While this compound (C16) is a primary substrate, the CPT enzymes exhibit activity towards a range of acyl chain lengths.
CPT1 Substrate Specificity:
CPT1 is generally active with long-chain fatty acyl-CoAs (C12-C18). The use of carnitine analogues as substrates is influenced by the acyl-CoA chain length. For instance, with thiolcarnitine, CPT1 shows more activity with palmitoyl-CoA than with octanoyl-CoA.[12]
CPT2 Substrate Specificity:
CPT2 is active with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters.[10][11] It displays virtually no activity with short-chain (C2-C6) or very-long-chain (C20 and longer) acyl-CoAs.[10][11] Studies have shown that for both CPT1 and CPT2, the highest activity is observed with dodecanoyl-CoA (C12).[13]
Signaling Pathways and Regulation
The activity of the carnitine shuttle is tightly regulated to meet the energetic demands of the cell.
A primary regulatory mechanism for CPT1 is the allosteric inhibition by malonyl-CoA , an intermediate in fatty acid synthesis.[14] This ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed. CPT1B is significantly more sensitive to malonyl-CoA inhibition than CPT1A, reflecting the different metabolic roles of the tissues in which they are expressed.[1] The expression and activity of CPT1A are also regulated by hormones such as insulin (B600854) and thyroxine.[7]
Experimental Protocols
Accurate measurement of CPT1 and CPT2 activity is crucial for research and diagnostics. Several methods are employed, each with its advantages and limitations.
Radioisotope-Based "Forward" Assay for CPT1 Activity
This is a classic and widely used method to measure the forward reaction of CPT1.
Principle: The assay quantifies the rate of formation of radiolabeled this compound from palmitoyl-CoA and radiolabeled L-carnitine.
Methodology:
-
Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver, muscle) in an ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Wash and resuspend the mitochondrial pellet in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer, ATP, dithiothreitol, and fatty acid-free bovine serum albumin (BSA).
-
Add a known amount of isolated mitochondria to the reaction mixture.
-
To determine malonyl-CoA sensitivity, pre-incubate the mitochondria with varying concentrations of malonyl-CoA.
-
Initiate the reaction by adding the substrates: palmitoyl-CoA and L-[³H]carnitine.
-
Incubate at 37°C for a defined period within the linear range of the reaction.
-
-
Product Separation and Quantification:
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled this compound using an organic solvent such as n-butanol.
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
-
-
Calculation:
-
Calculate CPT1 activity as nmol of this compound formed per minute per mg of mitochondrial protein.
-
Spectrophotometric Assay for CPT Activity using DTNB
This method is suitable for measuring total CPT (CPT1 + CPT2) activity and can be adapted to measure CPT2 activity specifically.
Principle: The assay measures the release of Coenzyme A (CoA-SH) from the CPT-catalyzed reaction. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[15]
Methodology:
-
Sample Preparation:
-
Use isolated mitochondria or tissue homogenates.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing HEPES, EGTA, sucrose, KCl, DTNB, and BSA at a pH of 7.4.
-
For total CPT activity , the substrate is palmitoyl-CoA.
-
To measure CPT2 activity specifically, add malonyl-CoA (e.g., 10 µM) to the reaction mixture to inhibit CPT1 activity.
-
-
Assay Procedure:
-
Add the sample to the reaction buffer.
-
Initiate the reaction by adding L-carnitine.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of CoA-SH production using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
CPT1 activity can be calculated by subtracting the CPT2 activity from the total CPT activity.
-
Tandem Mass Spectrometry (LC-MS/MS) Assay for CPT2 Activity
This is a highly sensitive and specific method for measuring CPT2 activity, particularly useful for diagnostic purposes in patient samples like lymphocytes or fibroblasts.
Principle: The assay measures the CPT2-catalyzed conversion of a stable isotope-labeled acylcarnitine substrate to labeled carnitine, or in a coupled reaction, the formation of a specific acylcarnitine product.
Methodology (Coupled Reaction Example):
-
Sample Preparation:
-
Enzyme Reaction:
-
Incubate the cell lysate with palmitoylcarnitine (B157527) and acetyl-CoA.
-
CPT2 converts palmitoylcarnitine to free carnitine.
-
In a coupled reaction, carnitine acetyltransferase (CAT), which is also present in the lysate or can be added, esterifies the newly formed carnitine with acetyl-CoA to produce acetylcarnitine.
-
The formation of acetylcarnitine is directly proportional to the CPT2 activity.[18]
-
-
LC-MS/MS Analysis:
-
Stop the reaction and prepare the sample for injection into the LC-MS/MS system.
-
Use liquid chromatography to separate the analytes.
-
Use tandem mass spectrometry to specifically detect and quantify the amount of acetylcarnitine produced, often using a stable isotope-labeled internal standard.
-
-
Calculation:
-
Calculate CPT2 activity based on the amount of product formed per unit of time per mg of protein.
-
Conclusion
The intricate relationship between this compound and the CPT1 and CPT2 enzymes is fundamental to cellular energy homeostasis. A thorough understanding of their kinetic properties, substrate specificities, and regulatory mechanisms is paramount for elucidating the pathophysiology of metabolic diseases and for the rational design of novel therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for the accurate assessment of CPT enzyme function, empowering researchers to further unravel the complexities of fatty acid metabolism.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase 1 Increases Lipolysis, UCP1 Protein Expression and Mitochondrial Activity in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 6. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterisation of carnitine palmitoyltransferases in patients with a carnitine palmitoyltransferase deficiency: implications for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Carnitine palmitoyltransferase 2 (CPT2) | Amsterdam UMC [amsterdamumc.nl]
- 17. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of Palmitoyl Carnitine in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of palmitoyl (B13399708) carnitine in plasma, detailed experimental protocols for its quantification, and an exploration of its role in key signaling pathways. Palmitoyl carnitine, a critical intermediate in fatty acid metabolism, is increasingly recognized for its involvement in various physiological and pathophysiological processes. Understanding its plasma concentrations and biological functions is crucial for research in metabolic disorders, oncology, and drug development.
Quantitative Data on Plasma this compound Concentrations
The physiological concentration of this compound in plasma can vary based on factors such as age, sex, and metabolic state. The following tables summarize reported concentrations in human and animal plasma across different studies.
Table 1: Physiological Concentrations of this compound in Human Plasma
| Population | Concentration (µM) | Notes |
| Healthy Adults | 0.2 - 1.0 | General reference range.[1][2] |
| Healthy Overweight Women (Fasting) | 0.538 ± 0.175 | Study on the contribution of blood cells to plasma acylcarnitine levels.[3] |
| Healthy Overweight Women (Hyperinsulinemia) | 0.298 ± 0.102 | Same study as above, showing a decrease during hyperinsulinemia.[3] |
| Healthy Adults (Males) | Higher than females | Males generally exhibit higher plasma carnitine concentrations.[4] |
| Healthy Adults (Females) | Lower than males | Females generally exhibit lower plasma carnitine concentrations.[4] |
| Healthy Children (1-14 years) | Generally lower than adults | Muscle carnitine concentrations increase during the first year of life.[5] |
| Healthy Newborns | C16: 0.58 - 3.25 µmol/L | Reference intervals from a study in Siberia.[6] |
| Healthy Newborns (Japan) | C16 ≥ 3.0 nmol/mL (screening cutoff) | Cutoff values used in newborn screening programs.[7] |
Table 2: this compound Concentrations in Animal Plasma
| Species | Concentration | Notes |
| Mouse (Control) | 138 - 153 ng/mL | From a study investigating the effects of PPAR agents.[8] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in plasma is essential for research and clinical applications. The most common methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioenzymatic Assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for acylcarnitine analysis due to its high sensitivity and specificity.
2.1.1. Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000-3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-palmitoyl carnitine).
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a suitable solvent, such as 50:50 acetonitrile/water, for LC-MS/MS analysis.
2.1.2. Chromatographic Conditions
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar analytes like acylcarnitines.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
2.1.3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
MRM Transitions:
-
This compound: m/z 400.4 → m/z 85.1
-
d3-Palmitoyl carnitine (Internal Standard): m/z 403.4 → m/z 85.1
-
Radioenzymatic Assay
This method relies on the enzymatic conversion of carnitine to a radiolabeled product.
2.2.1. Principle The assay is based on the forward reaction of carnitine acetyltransferase (CAT). In the presence of [1-14C]acetyl-CoA, carnitine is converted to [1-14C]acetylcarnitine. The amount of radioactivity incorporated into acetylcarnitine is directly proportional to the amount of carnitine in the sample. To measure total carnitine, acylcarnitines in the plasma are first hydrolyzed to free carnitine by alkaline treatment.
2.2.2. Procedure
-
Sample Preparation:
-
Free Carnitine: Plasma samples are used directly.
-
Total Carnitine: Plasma samples are incubated with a potassium hydroxide (B78521) (KOH) solution to hydrolyze acylcarnitines. The pH is then neutralized with hydrochloric acid (HCl).[9]
-
-
Enzymatic Reaction: The sample (or hydrolyzed sample) is incubated with a reaction mixture containing buffer, [1-14C]acetyl-CoA, and carnitine acetyltransferase.
-
Separation: The unreacted [1-14C]acetyl-CoA is separated from the newly formed [1-14C]acetylcarnitine using an anion-exchange resin.
-
Quantification: The radioactivity of the [1-14C]acetylcarnitine is measured using a scintillation counter.
-
Calculation: The concentration of carnitine in the sample is determined by comparing the radioactivity to a standard curve generated with known amounts of carnitine.
Signaling Pathways and Experimental Workflows
This compound is a key player in cellular metabolism and has been implicated in several signaling pathways.
Fatty Acid β-Oxidation and the Carnitine Shuttle
This compound is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary process for cellular energy production from fats.
Caption: The Carnitine Shuttle and β-Oxidation Pathway.
Pro-inflammatory Signaling
Elevated levels of this compound have been associated with the activation of pro-inflammatory pathways, such as the NF-κB signaling cascade, leading to the production of inflammatory cytokines like IL-6.[1]
Caption: this compound-Induced Pro-inflammatory Signaling.
Apoptosis (Programmed Cell Death)
This compound has been shown to modulate apoptosis, in part through the activation of caspases, the key executioners of this process.[10][11]
Caption: this compound and the Intrinsic Apoptosis Pathway.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.
Caption: LC-MS/MS Workflow for this compound Quantification.
References
- 1. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. PALMITOYL-CARNITINE PRODUCTION BY BLOOD CELLS ASSOCIATES WITH THE CONCENTRATION OF CIRCULATING ACYL-CARNITINES IN HEALTHY OVERWEIGHT WOMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reference ranges for muscle carnitine concentration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China [frontiersin.org]
- 7. Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. bevital.no [bevital.no]
- 10. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dichotomous Role of Palmitoyl Carnitine in Cardiac Muscle Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) carnitine, a critical intermediate in long-chain fatty acid metabolism, plays a dual and concentration-dependent role in the bioenergetics of cardiac muscle. As the primary transportable form of palmitate into the mitochondrial matrix, it is indispensable for beta-oxidation, the heart's principal energy-generating pathway under physiological conditions. However, its accumulation under pathological states, such as ischemia and heart failure, precipitates mitochondrial dysfunction, cellular injury, and arrhythmogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of palmitoyl carnitine in cardiomyocytes. It delineates its metabolic pathway, regulatory mechanisms, and its paradoxical effects on mitochondrial function. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling and metabolic pathways to serve as a comprehensive resource for researchers and professionals in cardiovascular drug development.
Introduction: The Centrality of Fatty Acid Oxidation in the Heart
The heart is a metabolically voracious organ, relying on a continuous and substantial supply of adenosine (B11128) triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, the oxidation of long-chain fatty acids accounts for the majority of this energy production. This compound is the esterified, transport-competent form of palmitic acid, a prevalent saturated fatty acid. Its formation and subsequent transport into the mitochondrial matrix are tightly regulated steps, ensuring a balanced flux of fatty acids for energy conversion. Dysregulation of this compound metabolism is a hallmark of several cardiovascular diseases, making it a critical area of study for understanding disease pathogenesis and identifying novel therapeutic targets.
The Carnitine Shuttle: Transport of this compound
The transport of long-chain fatty acids like palmitate from the cytosol into the mitochondrial matrix is facilitated by the carnitine shuttle system. This multi-step process is essential as the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoAs.
The key steps involving this compound are:
-
Esterification in the Cytosol: Palmitoyl-CoA, the activated form of palmitic acid in the cytosol, is esterified with L-carnitine to form this compound. This reaction is catalyzed by Carnitine Palmitoyltransferase I (CPT-I) , located on the outer mitochondrial membrane. This is the primary rate-limiting step in fatty acid oxidation.[1][2]
-
Translocation across the Inner Mitochondrial Membrane: this compound is then transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) .[3][4]
-
Re-esterification in the Mitochondrial Matrix: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, converting this compound and coenzyme A back into palmitoyl-CoA and free L-carnitine.[4][5] The regenerated palmitoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production. The released L-carnitine is shuttled back to the cytosol by CACT.
The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Regulation of this compound Metabolism
The flux of this compound and, consequently, the rate of fatty acid oxidation are meticulously regulated, primarily at the level of CPT-I. The heart expresses two isoforms of CPT-I: the muscle isoform (M-CPT-I) and the liver isoform (L-CPT-I).[1] While the M-isoform is predominant in the adult heart, the L-isoform is highly expressed in the fetal heart.[1]
Malonyl-CoA is a potent allosteric inhibitor of CPT-I.[2][6] Increased glucose and insulin (B600854) signaling lead to the production of malonyl-CoA by acetyl-CoA carboxylase (ACC), which in turn inhibits CPT-I, thereby reducing fatty acid oxidation and promoting glucose utilization. Conversely, during fasting or in diabetic states, decreased malonyl-CoA levels relieve this inhibition, favoring fatty acid oxidation.[6][7] The muscle isoform of CPT-I is inherently more sensitive to malonyl-CoA inhibition than the liver isoform.[1]
Quantitative Data on the Effects of this compound
The concentration of this compound is a critical determinant of its physiological and pathological effects.
| Parameter | Condition | Concentration | Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Ventricular Myocytes | 1 and 5 µM | Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% and 110.7 ± 1.6% of baseline) | [5][8][9] |
| Rat Ventricular Myocytes | 10 µM | Depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline) | [5][8][9] | |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Rat Ventricular Myocytes | 1 µM | No significant change in calcein (B42510) intensity (95.4 ± 2.9% of baseline) | [5] |
| Rat Ventricular Myocytes | 10 µM | Increased opening (calcein intensity decreased to 70.7 ± 2.8% of baseline) | [5][8][9] | |
| Reactive Oxygen Species (ROS) Generation | Rat Ventricular Myocytes | 10 µM | Increased (2',7'-dichlorofluorescein diacetate intensity increased to 3.4 ± 0.3-fold of baseline) | [5][8][9] |
| Action Potential Duration (APD50) | Guinea Pig Ventricular Myocytes | 10⁻⁸ to 10⁻⁶ M | Increased APD50 without changing resting potential | [10] |
| Guinea Pig Ventricular Myocytes | 10⁻⁵ M | Initial increase (0-10 min) followed by a decrease (>10 min) in APD50; membrane depolarization | [10] | |
| Electrophysiological Effects in Perfused Rabbit Hearts | Perfused Rabbit Hearts | 30 µmol/L (30 minutes) | Increased latency of activation (St-R interval) by 58% ± 8% | [11][12] |
| Perfused Rabbit Hearts | 30 µmol/L (30 minutes) | Reduced repolarization time (R-E interval) by 39% ± 4% | [11][12] | |
| Perfused Rabbit Hearts | 30 µmol/L (30 minutes) | Reduced PER duration (St-E interval) by 30% ± 3% | [11][12] | |
| Myocardial High-Energy Phosphates | Perfused Rat Hearts | 5 µM | Decreased ATP and creatine (B1669601) phosphate; increased AMP | [13] |
| Myocardial Free Fatty Acids | Perfused Rat Hearts | 5 µM | Markedly increased, especially arachidonic and palmitoleic acids | [13] |
The Pathophysiological Role of this compound Accumulation
Under conditions of myocardial ischemia, the lack of oxygen impairs β-oxidation, leading to an accumulation of fatty acid intermediates, including this compound.[13][14] This accumulation has several detrimental effects:
-
Mitochondrial Dysfunction: High concentrations of this compound can lead to mitochondrial depolarization, opening of the mitochondrial permeability transition pore (mPTP), and increased production of reactive oxygen species (ROS).[5][8][9]
-
Arrhythmogenesis: this compound has pro-arrhythmic effects, causing alterations in action potential duration, inducing delayed afterdepolarizations, and disrupting intracellular calcium homeostasis.[10][11]
-
Membrane Disruption: As an amphiphilic molecule, excessive this compound can intercalate into cellular membranes, altering their physical properties and inhibiting the function of membrane-bound proteins such as Na+/K+-ATPase.[14]
-
Prognostic Marker in Heart Failure: Elevated plasma levels of this compound have been associated with the severity and poor prognosis of chronic heart failure.[15] In failing hearts, there is evidence of decreased carnitine levels and reduced CPT activity, further exacerbating metabolic dysregulation.[16]
Pathophysiological Consequences of this compound Accumulation.
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This method provides high sensitivity and specificity for the quantification of this compound in biological samples such as plasma or cell lysates.[17][18][19]
1. Sample Preparation (from Plasma):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., L-Palmitoylcarnitine-d3) to a final concentration of 250 ng/mL.
- Add 400 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 200 µL of 90:10 acetonitrile/water.
- Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Analysis:
- HPLC System: A system capable of binary gradient elution.
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining these polar compounds.[18][19]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions:
- L-Palmitoylcarnitine: Precursor ion (Q1) m/z 400.4 -> Product ion (Q3) m/z 85.1
- L-Palmitoylcarnitine-d3 (Internal Standard): Precursor ion (Q1) m/z 403.4 -> Product ion (Q3) m/z 85.1
3. Data Analysis:
- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is generated using known concentrations of L-palmitoylcarnitine.
- The concentration in unknown samples is determined from the calibration curve.
Start [label="Biological Sample\n(Plasma, Cell Lysate)", fillcolor="#FFFFFF"];
Spike [label="Spike with\nInternal Standard", fillcolor="#FBBC05"];
Precipitate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge1 [label="Centrifugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Evaporate [label="Evaporation\n(Nitrogen Stream)", fillcolor="#FBBC05"];
Reconstitute [label="Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge2 [label="Centrifugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inject [label="HPLC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Data Analysis\n(Peak Area Ratio)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Spike -> Precipitate -> Centrifuge1 -> Evaporate -> Reconstitute -> Centrifuge2 -> Inject -> Analyze;
}
Workflow for this compound Quantification.
Measurement of Fatty Acid Oxidation in Isolated Cardiac Mitochondria
This protocol assesses the rate of fatty acid oxidation by measuring oxygen consumption in isolated mitochondria.
1. Isolation of Cardiac Mitochondria:
- Excise the heart and place it in ice-cold isolation buffer.
- Mince the ventricular tissue and homogenize it gently.
- Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
- Resuspend the final mitochondrial pellet in a suitable respiration buffer.
2. High-Resolution Respirometry:
- Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
- Add a known amount of isolated mitochondria to the oxygenated respiration medium in the chamber.
- Measure the basal respiration rate.
- Initiate fatty acid oxidation by adding this compound (e.g., 5-10 µM) along with malate.
- Measure the state 2 respiration (substrate-dependent, non-phosphorylating).
- Add ADP to initiate state 3 respiration (phosphorylating), which reflects the maximal capacity of the electron transport chain coupled to ATP synthesis with the given substrate.
- Subsequently, inhibitors can be added to dissect the contribution of different respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III).
3. Data Analysis:
- Calculate the oxygen consumption rates (OCR) in pmol O₂/s/mg mitochondrial protein.
- Determine the respiratory control ratio (RCR = State 3 / State 4 respiration) as an indicator of mitochondrial coupling and health.
Therapeutic Implications and Future Directions
The dual role of this compound presents both challenges and opportunities for therapeutic intervention. Strategies aimed at preventing the pathological accumulation of this compound while maintaining its essential role in energy metabolism are of significant interest.
-
CPT-I Inhibition: Partial inhibition of CPT-I could shift the heart's metabolism from fatty acid to glucose oxidation, a strategy that has shown promise in preclinical models of heart failure and ischemia.[20] By limiting the entry of fatty acids into the mitochondria, CPT-I inhibitors can reduce the accumulation of toxic intermediates like this compound.
-
Modulation of ACC: Targeting acetyl-CoA carboxylase (ACC), the enzyme responsible for producing the CPT-I inhibitor malonyl-CoA, offers another avenue for controlling fatty acid oxidation.[21]
-
L-Carnitine Supplementation: In conditions of carnitine deficiency, which can occur in heart failure, supplementation with L-carnitine may be beneficial by improving the efficiency of fatty acid transport and reducing the accumulation of toxic acyl-CoAs.[2][14]
Future research should focus on developing isoform-specific inhibitors of CPT-I to target cardiac metabolism with greater precision and fewer off-target effects. Furthermore, a deeper understanding of the signaling pathways that regulate CPT-I expression and activity in the diseased heart will be crucial for designing novel therapeutic strategies.
Conclusion
This compound is a pivotal molecule in cardiac energy metabolism, acting as the gatekeeper for fatty acid entry into the mitochondria. While essential for ATP production in the healthy heart, its accumulation during pathological stress contributes significantly to cellular dysfunction and disease progression. A thorough understanding of its regulation, transport, and downstream effects, as outlined in this guide, is fundamental for researchers and clinicians working to unravel the complexities of cardiac metabolism and develop innovative treatments for heart disease.
References
- 1. Differential regulation in the heart of mitochondrial carnitine palmitoyltransferase-I muscle and liver isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Carnitine palmitoyltransferase in the heart is controlled by a different mechanism than the hepatic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Electrophysiological effects of L-palmitoylcarnitine in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Perfused Heart and Papillary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Palmitoyl-L-carnitine modifies the myocardial levels of high-energy phosphates and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Carnitine for Treatment of Ischemic Heart Disease,… | Clinician.com [clinician.com]
- 15. Disturbed carnitine regulation in chronic heart failure--increased plasma levels of palmitoyl-carnitine are associated with poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Myocardial carnitine and carnitine palmitoyltransferase deficiencies in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bevital.no [bevital.no]
- 19. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carnitine palmitoyltransferase-I, a new target for the treatment of heart failure: perspectives on a shift in myocardial metabolism as a therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
Methodological & Application
Application Note: Quantitative Analysis of Palmitoyl Carnitine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of palmitoyl (B13399708) carnitine in human plasma. Palmitoyl carnitine is a critical long-chain acylcarnitine involved in the transport of palmitic acid into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its quantification in biological matrices provides valuable insights into fatty acid metabolism and its dysregulation in various pathological conditions. The described method utilizes a simple protein precipitation for sample preparation and hydrophilic interaction liquid chromatography (HILIC) for separation, followed by sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals investigating metabolic disorders, oncology, and other areas where fatty acid metabolism is of interest.[1]
Introduction
L-palmitoyl carnitine is an ester derivative of L-carnitine and the 16-carbon saturated fatty acid, palmitic acid. It plays a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[2] Inside the mitochondria, these fatty acids undergo β-oxidation to produce ATP.[3][4] The analysis of this compound and other acylcarnitines is crucial for diagnosing and monitoring inborn errors of metabolism, such as fatty acid oxidation disorders.[5] Furthermore, altered levels of this compound have been implicated in various diseases, including metabolic syndrome, cardiovascular diseases, and cancer, making it a significant biomarker in clinical and pharmaceutical research.[1][5]
This document provides a detailed protocol for the sensitive and specific quantification of this compound in plasma using LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
d3-Palmitoyl carnitine (Cambridge Isotope Laboratories, Inc. or equivalent) as internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from plasma samples.
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., d3-Palmitoyl carnitine in 50% acetonitrile/water).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) silica (B1680970) column is recommended for the retention of polar compounds like acylcarnitines. A common choice is an Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm particle size).[1][6][7]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile with 10 mM ammonium formate.[1]
-
Injection Volume: 5-10 µL.[1]
-
Gradient: A typical gradient starts with a high percentage of the organic solvent (e.g., 90-95% B) and gradually increases the aqueous phase to elute the analytes.[1][6]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 400.4 → Product ion (m/z) 341.3 (or 85.1). The fragment at m/z 85 is a characteristic ion for carnitine and its esters.[1][5][6] The transition to m/z 341.3 corresponds to the loss of trimethylamine.[5][6]
-
d3-Palmitoyl carnitine (IS): Precursor ion (m/z) 403.4 → Product ion (m/z) 341.3 (or 85.1).[1][5][6]
-
-
Collision Energy (CE): Optimization is required for the specific instrument, but typical values range from 20-40 eV.[1]
Data Presentation
The quantitative performance of the method is summarized in the following tables. Data is representative and may vary between laboratories.
Table 1: Calibration Curve for this compound
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99 |
Data adapted from a validated LC-MS/MS method for the simultaneous quantification of acetylcarnitine and palmitoylcarnitine.[6]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low QC | 3 | < 10% | < 10% | ± 15% |
| Mid QC | 80 | < 10% | < 10% | ± 15% |
| High QC | 800 | < 10% | < 10% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical assay performance.[6]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 84% - 112% |
Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[4]
Visualizations
Signaling Pathway: The Carnitine Shuttle
The transport of long-chain fatty acids like palmitic acid into the mitochondria is facilitated by the carnitine shuttle system, where this compound is a key intermediate.
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Experimental Workflow
The overall workflow for the quantification of this compound from plasma samples involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for this compound quantification.
References
- 1. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msacl.org [msacl.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Palmitoyl Carnitine in Cultured Cells by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl (B13399708) carnitine is a critical long-chain acylcarnitine that facilitates the transport of palmitic acid, a 16-carbon saturated fatty acid, from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1][2] The quantification of palmitoyl carnitine is essential for studying fatty acid metabolism, diagnosing inherited metabolic disorders like Carnitine Palmitoyltransferase (CPT) deficiencies, and investigating the metabolic effects of new drug candidates.[1][3] Altered levels of this compound have been implicated in various conditions, including metabolic syndrome, cancer, and cardiovascular diseases.[3][4][5] This document provides a detailed protocol for the robust and sensitive quantification of this compound in cultured cells using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Principle of the Method
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the accurate quantification of this compound. Cultured cells are first lysed, and the metabolites are extracted. An isotopically labeled internal standard (IS), such as L-Palmitoylcarnitine-d3, is spiked into the sample prior to extraction to account for variability in sample preparation and instrument response.[1] The extracted analytes are then separated using a hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column.[6][7] The separated compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[9]
Signaling Pathway: The Carnitine Shuttle
Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle. Palmitoyl-CoA is converted to this compound on the outer mitochondrial membrane by Carnitine Palmitoyltransferase 1 (CPT1).[10][11] this compound is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[10] In the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts this compound back to Palmitoyl-CoA, which then enters the β-oxidation pathway to generate ATP.[2][10]
Caption: The Carnitine Shuttle Pathway.
Experimental Workflow
The overall workflow for the quantification of this compound from cultured cells involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, PBS, trypsin-EDTA.
-
Standards: L-Palmitoylcarnitine, L-Palmitoylcarnitine-d3 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Equipment: Cell culture incubator, centrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator, HPLC system, triple quadrupole mass spectrometer with ESI source.
Sample Preparation
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (e.g., 80-90%) in 6-well plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80:20 methanol/water to each well to quench metabolism and lyse the cells.[12]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Add the internal standard (L-Palmitoylcarnitine-d3) to each sample to a final concentration of approximately 250 ng/mL.[1]
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitate proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 90:10 acetonitrile/water with 0.1% formic acid).[1]
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100 Series or equivalent[6] |
| Mass Spectrometer | SCIEX API 4000 or equivalent triple quadrupole[6] |
| LC Column | Atlantis HILIC Silica (50 x 2.0 mm, 4 µm) or C18 column[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid[13] |
| Mobile Phase B | Acetonitrile (or Methanol) with 0.1% Formic Acid[13] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1 - 10 µL[14] |
| Gradient | A typical gradient starts at a high organic percentage, which is held for a few minutes before a rapid decrease to elute the analytes, followed by re-equilibration. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Palmitoylcarnitine | 400.4 | 341.3 |
| L-Palmitoylcarnitine-d3 (IS) | 403.4 | 341.3 |
| Source: Adapted from validated LC-MS/MS methods.[1][6] |
Data Presentation
The following table provides representative data for this compound concentrations found in various cultured cell lines. These values can serve as a general reference.
Table 2: Representative this compound Concentrations in Cultured Cells
| Cell Line | Condition | Mean Concentration (pmol/mg protein) | Reference |
| PC-12 | Control | ~5 | [15] |
| PC-12 | CPT1a Overexpression | ~25 | [15] |
| S49 Lymphoma | Basal | ~181 amol/cell/h (uptake rate) | [16] |
| S49 Lymphoma | Stimulated with Palmitoyl-CoA | ~884 amol/cell/h (uptake rate) | [16] |
| Prostate Cells | Benign | Not specified, but lower than malignant | [5] |
| Prostate Cells | Malignant | Significantly higher than benign | [5] |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of L-Palmitoylcarnitine into a blank matrix (e.g., cell lysate from a control plate). The typical quantitation range is 1–1000 ng/mL.[6]
-
Quantification: Process the raw data using the instrument's software (e.g., SCIEX OS).[13] Integrate the peak areas for both the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area).
-
Concentration Calculation: Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Use a linear regression to determine the concentration of this compound in the unknown samples.
-
Normalization: Normalize the final concentration to the protein content of the initial cell lysate (determined by a BCA or Bradford assay) or to the cell number.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in cultured cells.[3][15] This protocol can be adapted for various cell types and experimental conditions, enabling researchers to accurately investigate the role of long-chain fatty acid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. forensicrti.org [forensicrti.org]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 11. Reactome | CPT1A transfers PALM to CAR [reactome.org]
- 12. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
- 14. sciex.com [sciex.com]
- 15. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palmitoyl-CoA stimulates cellular uptake and plasma membrane binding of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Respiration Rate Using Palmitoyl Carnitine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] The measurement of mitochondrial respiration using fatty acid substrates is fundamental to understanding cellular bioenergetics and identifying mitochondrial dysfunction in various disease states and toxicological studies. Palmitoyl (B13399708) carnitine, an ester derivative of carnitine and the long-chain fatty acid palmitic acid, is a key substrate for assessing FAO-driven respiration.[1][3] It is readily transported across the inner mitochondrial membrane, bypassing the rate-limiting carnitine palmitoyltransferase 1 (CPT1) step, thus providing a direct measure of the β-oxidation pathway's capacity.[1][4]
These application notes provide detailed protocols for measuring the mitochondrial respiration rate using palmitoyl carnitine in both isolated mitochondria and intact cells, primarily utilizing high-resolution respirometry and extracellular flux analysis (e.g., Seahorse XF technology).
Principle of the Assay
The assay quantifies the rate of oxygen consumption (OCR) by mitochondria when provided with this compound as the primary fuel source. This compound is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase.[1][3] Inside the matrix, carnitine palmitoyltransferase II (CPTII) converts it back to palmitoyl-CoA, which then enters the β-oxidation spiral.[1] Each cycle of β-oxidation generates one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA.[1] These reducing equivalents donate electrons to the electron transport chain (ETC), resulting in oxygen consumption and the generation of a proton gradient that drives ATP synthesis.[1][2] By measuring the OCR, the efficiency and capacity of fatty acid oxidation can be determined.[1]
Signaling Pathway: Mitochondrial Fatty Acid Import and β-Oxidation
The following diagram illustrates the transport of this compound into the mitochondrial matrix and its subsequent entry into the β-oxidation pathway.
Caption: Transport of this compound and subsequent β-oxidation in the mitochondria.
Data Presentation
The following tables summarize representative quantitative data from studies measuring mitochondrial respiration with this compound.
Table 1: Key Parameters of Mitochondrial Respiration in Isolated Mitochondria.
| Parameter | Condition | Oxygen Consumption Rate (pmol O₂/min/mg protein) |
| State 2 (LEAK) Respiration | This compound + Malate (B86768) | 25.5 ± 3.1 |
| State 3 (OXPHOS) Respiration | + ADP | 150.2 ± 12.8 |
| State 4 Respiration | Post-ADP phosphorylation | 30.1 ± 4.5 |
| Maximal Respiration (ET) | + FCCP | 185.6 ± 15.9 |
| Non-mitochondrial Respiration | + Rotenone/Antimycin A | 5.2 ± 1.1 |
Table 2: Key Parameters of Mitochondrial Respiration in Intact Cells (Seahorse XF Assay).
| Parameter | Control (BSA only) | This compound (50 µM) | % Change |
| Basal Respiration (pmol/min) | 60.3 ± 5.2 | 95.8 ± 7.9 | +58.9% |
| ATP-Linked Respiration (pmol/min) | 45.1 ± 4.8 | 75.4 ± 6.5 | +67.2% |
| Proton Leak (pmol/min) | 15.2 ± 1.9 | 20.4 ± 2.1 | +34.2% |
| Maximal Respiration (pmol/min) | 125.7 ± 11.3 | 210.5 ± 18.4 | +67.5% |
| Spare Respiratory Capacity (pmol/min) | 65.4 ± 9.1 | 114.7 ± 12.6 | +75.4% |
Experimental Protocols
Protocol 1: Respiration in Isolated Mitochondria
This protocol outlines the measurement of this compound-driven respiration in mitochondria isolated from tissue.
Materials:
-
Isolation Buffer I & II
-
Respiration Buffer (e.g., MiR05)
-
D-Palmitoyl carnitine chloride stock solution (e.g., 10 mM in water)
-
Malate stock solution (e.g., 1 M)
-
ADP stock solution (e.g., 100 mM)
-
Oligomycin (B223565) stock solution (e.g., 1 mg/mL in ethanol)
-
FCCP stock solution (e.g., 10 mM in ethanol)
-
Rotenone/Antimycin A stock solution (e.g., 1 mM each in ethanol)
-
High-resolution respirometer (e.g., Oroboros O2k)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.[1] Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup: Add respiration buffer to the respirometer chamber and equilibrate to 37°C. Add isolated mitochondria to a final concentration of 0.1-0.5 mg/mL.[1]
-
Substrate Addition (State 2): Add D-Palmitoyl carnitine chloride to a final concentration of 10-50 µM and malate to a final concentration of 0.5-2 mM.[1] Record the basal oxygen consumption rate (State 2 or LEAK respiration).[1]
-
State 3 Respiration (OXPHOS): Add ADP to a final concentration of 1-2 mM to stimulate ATP synthesis.[1] Record the increased oxygen consumption rate (State 3).[1]
-
State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Uncoupled Respiration: Optionally, add a chemical uncoupler like FCCP in titrations to determine the optimal concentration (typically 0.5-2 µM) to measure the maximal respiratory capacity.[1]
-
Inhibition: Add oligomycin (e.g., 1-2 µM) to inhibit ATP synthase and confirm that the State 3 respiration was coupled to ATP production.[1] Finally, add Rotenone (e.g., 1 µM) and Antimycin A (e.g., 1 µM) to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.[1]
Caption: Workflow for measuring respiration in isolated mitochondria.
Protocol 2: Respiration in Intact Cells (Seahorse XF Assay)
This protocol describes the measurement of this compound-driven respiration in adherent cells using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM base medium supplemented with 2.5 mM glucose and 0.5 mM L-carnitine)[4]
-
D-Palmitoyl carnitine chloride conjugated to BSA
-
Etomoxir (CPT1 inhibitor, as a control)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[4]
-
Cell Plate Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.[1]
-
Prepare Injection Solutions: Prepare stock solutions of this compound-BSA, oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium at the desired final concentrations.[1] Load the injection ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate. The instrument will measure the basal OCR.
-
Sequential injections are performed automatically:[1]
-
Injection A: this compound (e.g., 25-50 µM final concentration). The increase in OCR reflects the rate of this compound oxidation. In control wells, Etomoxir can be co-injected to confirm CPT1-independent oxidation.
-
Injection B: Oligomycin (e.g., 1.0-1.5 µM) to inhibit ATP synthase.
-
Injection C: FCCP (e.g., 0.5-1.5 µM, concentration should be optimized for cell type) to induce maximal respiration.
-
Injection D: Rotenone/Antimycin A (e.g., 0.5 µM) to inhibit mitochondrial respiration.
-
-
-
Data Analysis: The Seahorse XF software automatically calculates OCR. The data can be used to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity driven by fatty acid oxidation.
References
Application Notes and Protocols for Palmitoyl Carnitine in Carnitine Palmitoyltransferase 1 (CPT1) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, functioning as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] CPT1 is located on the outer mitochondrial membrane and catalyzes the conversion of long-chain fatty acyl-CoAs and L-carnitine into long-chain acylcarnitines and Coenzyme A (CoA).[4][5] This process is essential for energy homeostasis, particularly in tissues with high energy demands like the liver, heart, and skeletal muscle.[6] There are three known isoforms of CPT1: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1][7] Given its pivotal role, CPT1 is a significant therapeutic target for various metabolic diseases, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.[2][8][9]
These application notes provide detailed protocols for measuring CPT1 activity, focusing on the use of palmitoyl (B13399708) carnitine both as a product of the forward reaction and as a substrate for the reverse reaction.
CPT1 in the Fatty Acid Oxidation Pathway
CPT1 is the gatekeeper for long-chain fatty acid entry into the mitochondria. Long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. CPT1 then esterifies the acyl group to carnitine, forming acylcarnitine, which is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, CPT2 reverses the reaction, regenerating acyl-CoA for β-oxidation.[1] This transport mechanism is known as the carnitine shuttle.
Data Presentation
The following table summarizes key quantitative data for CPT1 activity and inhibition. These values can vary based on the specific assay conditions, enzyme source, and isoform.
| Parameter | Value | Enzyme Source/Conditions | Reference |
| Forward Reaction Kinetics (CPT1A) | |||
| Km for L-carnitine | 75.6 - 102.9 µM | Rat liver CPT1A expressed in yeast | [10] |
| Km for Palmitoyl-CoA | ~30-70 µM | Rat liver mitochondria | [11] |
| Inhibition (CPT1A) | |||
| IC50 for Malonyl-CoA | 0.01 - 600 µM | Varies with palmitoyl-CoA concentration | [12] |
| CPT1 Activity in Different Tissues | |||
| Liver | High | Rat | [13] |
| Skeletal Muscle (Gastrocnemius) | Moderate | Rat | [13] |
| Brown Adipose Tissue (BAT) | High | Rat | [13] |
| White Adipose Tissue (Gonadal) | Low | Rat | [13] |
Experimental Protocols
Protocol 1: Forward CPT1 Activity Assay (Radiometric)
This protocol measures the formation of radiolabeled this compound from palmitoyl-CoA and radiolabeled L-carnitine.[6][14]
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Substrates: Palmitoyl-CoA, L-[3H]carnitine or L-[14C]carnitine
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: n-butanol (water-saturated)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation vials and counter
-
Bradford assay reagents for protein quantification
Procedure:
-
Enzyme Preparation: Prepare isolated mitochondria or cell lysates. Determine the total protein concentration using the Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer. For inhibitor studies, add the desired concentration of the test compound (e.g., malonyl-CoA) or vehicle control.
-
Pre-incubation: Add the enzyme preparation (e.g., 50-100 µg of mitochondrial protein) and pre-incubate for 5 minutes at 37°C.[14]
-
Reaction Initiation: Start the reaction by adding the substrates. A typical final concentration is 50 µM palmitoyl-CoA and 100 µM L-[3H]carnitine.[14]
-
Incubation: Incubate the reaction mixture at 37°C for 5-15 minutes. Ensure the reaction is within the linear range.[4]
-
Reaction Termination: Stop the reaction by adding the stopping solution (1 M HCl).[14]
-
Extraction: Add an equal volume of water-saturated n-butanol to the tube. Vortex vigorously to extract the radiolabeled this compound into the organic phase. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the upper (n-butanol) phase to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate the rate of product formation (nmol/min/mg protein).
Protocol 2: Reverse CPT1 Activity Assay (Colorimetric)
This protocol measures the CPT1-catalyzed formation of palmitoyl-CoA and L-carnitine from this compound and CoA. The production of free CoA is monitored using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[12]
Materials:
-
Isolated mitochondria or cell lysates
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrates: this compound, Coenzyme A (CoA)
-
DTNB solution (in assay buffer)
-
Microplate reader
-
96-well plate
Procedure:
-
Enzyme Preparation: Prepare isolated mitochondria or cell lysates and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution (final concentration ~0.2 mM), and the enzyme preparation.
-
Reaction Initiation: Start the reaction by adding the substrates, this compound and CoA.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA412/min). Using the molar extinction coefficient of TNB (14,150 M-1cm-1), calculate the rate of CoA production and, subsequently, the CPT1 activity (nmol/min/mg protein).
Applications in Research and Drug Development
-
Understanding Metabolic Regulation: CPT1 activity assays are fundamental to understanding the regulation of fatty acid oxidation in various physiological and pathological states.[4]
-
Drug Discovery and Development: These assays are crucial for screening and characterizing novel inhibitors or activators of CPT1 for the treatment of metabolic diseases and cancer.[8][9] The development of reversible CPT1 inhibitors is an active area of research to minimize potential toxicity associated with irreversible inhibitors.
-
Disease Diagnosis: CPT1 activity assays in patient-derived cells, such as fibroblasts, can be used to diagnose inherited disorders of fatty acid metabolism, like CPT1A deficiency.[4][14]
Troubleshooting and Optimization
-
Enzyme Source: The choice of enzyme source (isolated mitochondria, cell lysates, or recombinant enzyme) can influence the assay results. Ensure the preparation is fresh or has been stored properly at -80°C.[4]
-
Substrate Concentrations: Optimize substrate concentrations to be near the Km for accurate kinetic analysis.
-
Linear Range: It is critical to ensure that the reaction is measured within the linear range with respect to time and enzyme concentration.
-
Controls: Always include appropriate controls, such as "no enzyme" and "no substrate" wells, to account for background signal and non-enzymatic reactions.
-
Inhibitor Studies: When testing inhibitors, ensure the solvent used to dissolve the compound does not affect enzyme activity. Include a vehicle control.
By providing both forward and reverse CPT1 activity assay protocols, these application notes offer a comprehensive toolkit for researchers investigating the crucial role of CPT1 in health and disease.
References
- 1. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiologics.com [cellbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 10. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. explorationpub.com [explorationpub.com]
Application Notes and Protocols for Cell Culture Treatment with Palmitoyl Carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) carnitine is an acylcarnitine that plays a crucial role in cellular metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Beyond its metabolic function, palmitoyl carnitine has been identified as a signaling molecule implicated in various cellular processes, including apoptosis, oxidative stress, and inflammation.[1][2] Its effects can vary significantly depending on the cell type and concentration, making it a molecule of interest in studies related to metabolic diseases, cancer, and neurodegenerative disorders.[1] These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments, including its preparation, treatment of cells, and subsequent analysis of its effects.
Data Presentation
The effects of this compound on cell viability are cell-type dependent, with cancerous cells often showing higher sensitivity compared to their non-transformed counterparts.[2] The following table summarizes the observed effects of this compound across various cell lines.
| Cell Line | Cell Type | Concentration Range | Duration | Effect | Reference |
| HT29 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival | [1][2] |
| HCT 116 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival | [2] |
| CCD 841 | Non-transformed Colon Epithelial | 50-100 µM | 24-48 h | No significant effect on survival | [2] |
| MCF7 | Breast Adenocarcinoma | 50-100 µM | 24 h | Minor effect on cell survival | [1][2] |
| PC3 | Prostate Adenocarcinoma | >50 µM | Not Specified | Decreased cell viability | [1] |
| PNT1A | Normal Prostate Epithelial | 0-100 µM | Not Specified | No toxic effect | [1] |
| SiHa | Cervical Cancer | 5, 10, 20 µM | 48 h | Reduced growth and proliferation | [1] |
| HeLa | Cervical Cancer | 5, 10, 20 µM | 48 h | Reduced growth and proliferation | [1] |
| SH-SY5Y | Human Neuroblastoma | 5 µM | 24 h | Increased tau phosphorylation and mitochondrial fission | [3] |
| Rat Ventricular Myocytes | Primary Cardiomyocytes | 10 µM | Not Specified | Depolarized mitochondrial membrane potential and opened mPTP | [4] |
Signaling Pathways
This compound treatment can induce a cascade of cellular events, primarily initiating with the generation of reactive oxygen species (ROS) and leading to mitochondrial dysfunction and apoptosis. The diagram below illustrates the key signaling pathways involved.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cultured cells.
Experimental Protocols
Protocol 1: Preparation of BSA-Conjugated this compound
To ensure solubility and bioavailability in cell culture media, this compound should be conjugated to fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free BSA
-
Sterile, deionized water
-
Sterile conical tubes
-
Water bath or heating block
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile, deionized water. Warm the solution to 37°C to aid dissolution.
-
Prepare a 5 mM stock solution of this compound in 100% ethanol. Warm to 40°C to ensure it is fully dissolved.[3]
-
Filter the this compound solution through a 0.45 µm syringe filter.[3]
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A common molar ratio is 6:1 (this compound:BSA).
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for conjugation.
-
The final concentration of the this compound-BSA conjugate should be prepared by diluting this stock in the appropriate cell culture medium.
-
A BSA-only solution should be prepared in the same manner, using ethanol without this compound, to serve as a vehicle control.
Protocol 2: Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with BSA-conjugated this compound.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
BSA-conjugated this compound stock solution (from Protocol 1)
-
Vehicle control (BSA-only solution)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at the desired density in the appropriate culture vessels. Allow the cells to adhere and reach 70-80% confluency.[1]
-
Preparation of Treatment Media: Prepare fresh cell culture medium containing the desired final concentrations of BSA-conjugated this compound. Also, prepare a vehicle control medium containing an equivalent amount of the BSA-only solution.
-
Cell Treatment:
-
Remove the existing medium from the cell culture vessels.
-
Wash the cells once with sterile PBS.[1]
-
Add the prepared treatment and vehicle control media to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
Protocol 3: Assessment of Cell Viability (XTT Assay)
The XTT assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add the XTT labeling reagent, mixed with the electron-coupling reagent, to each well of the 96-well plate.[2]
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
Measure the absorbance of the samples at 450 nm using a microplate reader.[2]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
The generation of ROS can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA stain
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After the desired treatment duration, remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with DCFDA in serum-free medium in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.
Protocol 5: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.
Materials:
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Cell lysis buffer
-
96-well plate reader
Procedure:
-
After treatment, harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Add the caspase-3 substrate to the supernatant in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[2]
-
The caspase-3 activity can be calculated based on a standard curve and normalized to the protein concentration of the cell lysate.
References
- 1. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes and Protocols for the Synthesis of Isotopically Labeled Palmitoyl Carnitine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biological pathways. Palmitoyl (B13399708) carnitine, a key intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, is a critical molecule for studying cellular energy metabolism. Dysregulation of fatty acid oxidation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and inherited metabolic disorders. The use of isotopically labeled palmitoyl carnitine as a tracer allows for the precise quantification of its flux and metabolism, providing crucial insights into disease mechanisms and the effects of therapeutic interventions.
This document provides detailed protocols for the chemical synthesis of isotopically labeled this compound, specifically with deuterium (B1214612) and carbon-13, for use in tracer studies. It also includes methods for the purification and analytical validation of the synthesized compounds, as well as an overview of the relevant metabolic pathway.
Metabolic Pathway: Fatty Acid β-Oxidation
This compound is central to the process of fatty acid β-oxidation, which occurs within the mitochondrial matrix. Long-chain fatty acids, such as palmitic acid, are first activated to their coenzyme A (CoA) esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle system facilitates their transport into the mitochondria. Cytosolic carnitine palmitoyltransferase I (CPT1) converts palmitoyl-CoA to this compound, which is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once in the matrix, carnitine palmitoyltransferase II (CPT2) converts this compound back to palmitoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA, NADH, and FADH₂ for energy production.
Fatty Acid Beta-Oxidation Pathway
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound is achieved through the esterification of L-carnitine with an isotopically labeled palmitic acid derivative. The choice of labeled precursor determines the final isotopic label in the this compound molecule.
Experimental Workflow: Chemical Synthesis
Synthesis Workflow
Protocol 1: Synthesis of [d3]-Palmitoyl-L-Carnitine HCl
This protocol describes the synthesis of palmitoyl-L-carnitine with three deuterium atoms on the methyl groups of the carnitine moiety.
Materials:
-
[N,N,N-trimethyl-d9]-L-Carnitine HCl
-
Palmitoyl chloride
-
Anhydrous trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend [N,N,N-trimethyl-d9]-L-Carnitine HCl (1 equivalent) in anhydrous TFA.
-
Esterification: To the stirred suspension, add palmitoyl chloride (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, remove the TFA under reduced pressure.
-
Precipitation: Add anhydrous diethyl ether to the residue to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.
-
Drying: Dry the product under high vacuum to yield crude [d9]-palmitoyl-L-carnitine HCl.
Protocol 2: Synthesis of [¹³C₁₆]-Palmitoyl-L-Carnitine HCl
This protocol details the synthesis of palmitoyl-L-carnitine fully labeled with carbon-13 in the palmitoyl chain.
Materials:
-
[U-¹³C₁₆]-Palmitic acid
-
Thionyl chloride (SOCl₂)
-
L-Carnitine HCl
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Palmitic Acid:
-
In a flame-dried flask under an inert atmosphere, dissolve [U-¹³C₁₆]-Palmitic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude [U-¹³C₁₆]-palmitoyl chloride.
-
-
Esterification:
-
In a separate flame-dried flask under an inert atmosphere, suspend L-Carnitine HCl (1 equivalent) in anhydrous pyridine.
-
Cool the suspension to 0°C and add a solution of the crude [U-¹³C₁₆]-palmitoyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Purification and Characterization
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity labeled this compound required for sensitive tracer studies, HPLC purification is recommended.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Inject the solution onto the HPLC column.
-
Collect fractions corresponding to the product peak, monitoring at an appropriate wavelength (e.g., 210 nm).
-
Combine the pure fractions and lyophilize to obtain the final product.
Protocol 4: Characterization by Mass Spectrometry and NMR
The identity and isotopic enrichment of the synthesized labeled this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Confirm the molecular weight of the labeled compound and determine the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.
NMR Spectroscopy:
-
¹H and ¹³C NMR: Confirm the chemical structure of the synthesized this compound. The spectra of the labeled compounds will show characteristic shifts and couplings corresponding to the positions of the isotopic labels.
Quantitative Data Summary
The following tables summarize typical analytical parameters for the analysis of isotopically labeled this compound.
| Parameter | [d9]-Palmitoyl-L-Carnitine | [¹³C₁₆]-Palmitoyl-L-Carnitine | Reference |
| Precursor Ion (m/z) | 409.4 | 416.4 | N/A |
| Product Ion (m/z) | 350.3 | 357.3 | N/A |
| Isotopic Purity (%) | > 98 | > 98 | N/A |
| Chemical Purity (HPLC, %) | > 95 | > 95 | N/A |
| Isotopic Enrichment Analysis by LC-MS/MS | Value | Reference |
| Linearity (r) | 1.00 | [1][2] |
| Average Isotopic Precision (SD, MPE) | 0.11 | [1][2] |
| Average Coefficient of Variation (CV, %) | 5.6 | [1][2] |
| Isotopic Lower Detection Limit (MPE) | ≤ 0.1 | [1][2] |
MPE: Molar Percent Excess
Application in Tracer Studies
Isotopically labeled this compound can be used as a tracer in both in vitro and in vivo studies to investigate fatty acid metabolism.
Experimental Design Considerations:
-
Tracer Administration: The labeled this compound can be administered intravenously or added to cell culture media.
-
Sample Collection: Biological samples (e.g., plasma, tissue biopsies, cell lysates) are collected at various time points.
-
Sample Preparation: Acylcarnitines are extracted from the biological matrix, typically by protein precipitation followed by solid-phase extraction.
-
Analysis: The isotopic enrichment of this compound and its downstream metabolites is determined by LC-MS/MS.
By measuring the rate of appearance and disappearance of the labeled tracer, researchers can calculate key metabolic parameters such as flux rates through the β-oxidation pathway.
Conclusion
The synthesis and application of isotopically labeled this compound provide a powerful approach to dissect the complexities of fatty acid metabolism. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to produce and utilize these essential tools in their studies of metabolic health and disease.
References
Preparation of Palmitoyl Carnitine Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Palmitoyl carnitine is a critical long-chain acylcarnitine that serves as an essential intermediate in cellular energy metabolism. Its primary biological function is to facilitate the transport of long-chain fatty acids, such as palmitic acid, from the cytoplasm across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1][2] Beyond its metabolic role, emerging evidence indicates that L-palmitoyl carnitine also acts as a signaling molecule involved in various cellular processes, including apoptosis, inflammatory responses, and calcium homeostasis.[3][4][5]
Due to its amphipathic nature—possessing a hydrophilic carnitine headgroup and a long, hydrophobic palmitoyl (B13399708) tail—palmitoyl carnitine presents significant solubility challenges in aqueous media commonly used for in vitro experiments.[6][7] Improper preparation can lead to compound precipitation, inconsistent effective concentrations, and non-reproducible experimental outcomes.
This document provides detailed application notes and standardized protocols for the preparation and use of this compound solutions in in vitro settings, with a focus on ensuring solubility, stability, and effective delivery to cells.
Key Considerations for Experimental Success
Solubility and Choice of Solvent
This compound exhibits very low solubility in aqueous solutions like cell culture media, often leading to precipitation.[7][8] Therefore, a multi-step preparation process involving an organic solvent and a carrier protein is essential.
-
Primary Stock Solution: this compound and its salt forms (e.g., TFA, chloride) are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][9][10][11] DMSO is commonly used for cell-based assays.[1] Preparing a high-concentration primary stock (e.g., 10-50 mM) in DMSO is recommended to minimize the final solvent concentration in the culture medium, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Carrier Protein Conjugation: For delivery to cells, the most effective and widely recommended method is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[1][7] BSA acts as a carrier, significantly enhancing the solubility of the long-chain acylcarnitine in aqueous media and mitigating potential detergent-like effects on cell membranes, especially in serum-free conditions.[1]
Stability
As an ester, this compound is susceptible to hydrolysis, breaking down into palmitic acid and L-carnitine. The rate of this degradation is influenced by pH and temperature.[12][13]
-
pH: The compound is most stable in neutral to slightly acidic aqueous solutions (pH 5-7).[12] Stability markedly decreases in basic conditions (pH > 9) due to base-catalyzed hydrolysis.[12]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[12]
-
Solution Storage: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment.[12] If short-term storage is necessary, solutions should be kept at 2-8°C for no longer than 24 hours.[12][13] Long-term storage should be as a solid or a stock solution in anhydrous DMSO at -20°C or -80°C.[13] Aliquoting stock solutions is crucial to avoid repeated freeze-thaw cycles.[1][13]
Data Presentation
Table 1: Solubility of this compound Salts in Organic Solvents
| Compound Form | Solvent | Approximate Solubility | Reference |
| L-Palmitoylcarnitine TFA | DMSO | ~100 mg/mL | [14] |
| Palmitoyl-DL-carnitine (chloride) | DMSO | ~14 mg/mL | [11][14] |
| Palmitoyl-L-carnitine-d3 (chloride) | DMSO | ~10 mg/mL | [9][15] |
| Palmitoyl-D-carnitine (chloride) | DMSO | ~14 mg/mL | [10][16] |
| Palmitoyl-DL-carnitine (chloride) | Ethanol | ~20 mg/mL | [11] |
| Palmitoyl-L-carnitine-d3 (chloride) | Ethanol | ~20 mg/mL | [9][15] |
| Palmitoyl-D-carnitine (chloride) | Ethanol | ~20 mg/mL | [10][16] |
| Palmitoyl-DL-carnitine (chloride) | DMF | ~20 mg/mL | [11] |
| Palmitoyl-L-carnitine-d3 (chloride) | DMF | ~20 mg/mL | [9][15] |
| Palmitoyl-D-carnitine (chloride) | DMF | ~20 mg/mL | [10][16] |
Table 2: Examples of this compound Concentrations Used in In Vitro Assays
| Cell Line | Cell Type | Concentration Range | Duration | Observed Effect | Reference |
| PC3 | Prostate Adenocarcinoma | >50 µM | 24 h | Decreased cell viability | [3][17] |
| PNT1A | Normal Prostate Epithelial | 0-100 µM | 24 h | No toxic effect | [3][17] |
| HT29 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival | [3][18] |
| HCT 116 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival | [3] |
| CCD 841 | Non-transformed Colon Epithelial | 50-100 µM | 24-48 h | No significant effect on survival | [3] |
| SiHa & HeLa | Cervical Cancer | 5, 10, 20 µM | 48 h | Reduced growth and proliferation | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-Palmitoyl Carnitine Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for later use.
Materials:
-
L-Palmitoyl carnitine (e.g., TFA salt, MW: 513.63 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculation: In a sterile environment, accurately weigh the desired amount of L-palmitoyl carnitine powder. To prepare 1 mL of a 10 mM stock solution of L-Palmitoyl carnitine TFA, you would need 5.14 mg.[1]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for 10-15 minutes can aid dissolution.[1][14] For complete dissolution, sonication for 15-30 minutes may also be used.[14]
-
Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤6 months).[1][13][14]
Protocol 2: Preparation of a 100 µM L-Palmitoyl Carnitine-BSA Working Solution
This protocol details the conjugation of L-palmitoyl carnitine to fatty acid-free BSA for effective delivery to cells in culture. This method yields a common 2:1 molar ratio of this compound to BSA.[1]
Materials:
-
10 mM L-Palmitoyl carnitine stock solution in DMSO (from Protocol 1)
-
Fatty acid-free BSA
-
Serum-free cell culture medium or PBS
-
Sterile conical tubes
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare BSA Solution: Prepare a 0.5 mM solution of fatty-acid-free BSA in serum-free culture medium. Warm the solution to 37°C to ensure the BSA is fully dissolved.[1]
-
Prepare Intermediate Dilution: Thaw an aliquot of the 10 mM L-palmitoyl carnitine stock solution. Prepare a 1 mM intermediate solution by diluting the stock 1:10 in serum-free medium (e.g., add 100 µL of 10 mM stock to 900 µL of medium).[1]
-
Complexation: While gently vortexing the warm 0.5 mM BSA solution, add the 1 mM intermediate L-palmitoyl carnitine solution dropwise to achieve the desired final concentration. To achieve a final concentration of 100 µM L-palmitoyl carnitine and 50 µM BSA (a 2:1 ratio), add 1 part of the 1 mM intermediate solution to 9 parts of the 0.5 mM BSA solution.[1]
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for complete complex formation.[1]
-
Vehicle Control: Prepare a corresponding vehicle control solution containing the same final concentration of BSA and DMSO as the working solution.
-
Application: The L-palmitoyl carnitine-BSA complex is now ready to be added to cell cultures.
Figure 1. Experimental workflow for the preparation of a this compound-BSA working solution.
Protocol 3: General Cell Treatment and Viability Assay (MTT-based)
This protocol provides a general workflow for treating cultured cells and assessing the effect on cell viability.
Materials:
-
Cultured cells in 96-well plates
-
L-palmitoyl carnitine-BSA working solution (from Protocol 2)
-
Vehicle control solution (BSA + DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[19]
-
Treatment: Remove the culture medium. Add 100 µL of medium containing the desired final concentrations of the L-palmitoyl carnitine-BSA complex. Also include wells for the vehicle control and untreated cells.[19]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control-treated cells.
Biological Context and Signaling
L-palmitoyl carnitine is central to the Carnitine Shuttle , the system responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[2][20][21][22][23][24] Dysregulation of this pathway can lead to the accumulation of acylcarnitines, which have been implicated in various cellular stress responses.
Figure 2. The Carnitine Shuttle pathway for long-chain fatty acid transport into the mitochondria.
Beyond its metabolic function, studies have shown that elevated levels of this compound can:
-
Induce Apoptosis: Stimulate the activity of caspases 3, 7, and 8, key executioner proteins in programmed cell death.[1][5][25]
-
Trigger Pro-inflammatory Pathways: Increase the expression and secretion of cytokines like IL-6 in certain cancer cell lines.[4][17]
-
Modulate Calcium Signaling: Induce a rapid influx of intracellular calcium in specific cell types.[4][17]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitate in Media | Low aqueous solubility of this compound. Insufficient BSA complexation. | Ensure proper execution of the BSA conjugation protocol (Protocol 2). The use of a carrier like BSA is critical.[7] |
| Inconsistent Results | Degradation of stock or working solutions. Repeated freeze-thaw cycles. | Prepare fresh aqueous working solutions for each experiment. Aliquot stock solutions to avoid freeze-thaw degradation.[1][13] |
| High Cell Death in Controls | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%). Always run a vehicle-only control.[1] |
| Unexpected Cytotoxicity | Detergent-like effects of unbound this compound on cell membranes. | This is common in serum-free conditions. Ensure complexation with fatty-acid-free BSA to mitigate these effects.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Uneven distribution of this compound in solutions because of migration to air/water interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. benchchem.com [benchchem.com]
- 20. Carnitine transport system - WikiLectures [wikilectures.eu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mitochondrial L-carnitine shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Palmitoyl Carnitine Uptake in Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The transport of long-chain fatty acids, such as palmitate, into the mitochondrial matrix for subsequent β-oxidation is a critical process in cellular energy metabolism. This process is predominantly mediated by the carnitine shuttle system. Palmitoyl-CoA is first converted to palmitoyl (B13399708) carnitine by carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane. Palmitoyl carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CAT). Finally, on the matrix side, carnitine palmitoyltransferase II (CPT II) converts this compound back to palmitoyl-CoA, which then enters the β-oxidation spiral.
Dysregulation of mitochondrial fatty acid uptake is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular diseases. Therefore, accurately measuring this compound uptake in isolated mitochondria is crucial for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for the isolation of functional mitochondria from various tissues and for the subsequent measurement of this compound uptake and oxidation.
I. Isolation of Mitochondria
The quality of the mitochondrial preparation is paramount for obtaining reliable and reproducible results. The following protocols describe the isolation of mitochondria from different sources using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.
A. Isolation of Mitochondria from Rodent Liver
This protocol is adapted from established methods and is suitable for obtaining a high yield of functional mitochondria.[1]
Materials:
-
Mitochondrial Isolation Buffer (MSHE): 220 mM mannitol, 70 mM sucrose, 10 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 2 mM HEPES, pH 7.2. On the day of use, add 0.2% (w/v) fatty acid-free BSA.[1]
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Protocol:
-
Euthanize the animal according to approved institutional guidelines.
-
Quickly excise the liver and place it in ice-cold MSHE buffer.
-
Mince the tissue into small pieces using scissors.
-
Wash the minced tissue with fresh, ice-cold MSHE buffer to remove excess blood.
-
Transfer the tissue to a pre-chilled Dounce homogenizer with MSHE buffer (10 ml per gram of tissue).
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold MSHE buffer without BSA.
-
Repeat the centrifugation at 12,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of MSHE buffer without BSA and keep on ice.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
B. Isolation of Mitochondria from Rodent Skeletal Muscle
This protocol involves an enzymatic digestion step to efficiently release mitochondria from the muscle fibers.[2]
Materials:
-
Isolation Buffer A: 100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM MgSO4·7H2O, 1 mM ATP, pH 7.4.[2]
-
Isolation Buffer B (KME): 100 mM KCl, 50 mM MOPS, 0.5 mM EGTA, pH 7.4.[2]
-
Trypsin
-
Polytron homogenizer
-
Potter-Elvehjem homogenizer
Protocol:
-
Excise skeletal muscle (e.g., gastrocnemius, tibialis anterior) and place it in ice-cold Isolation Buffer A.
-
Mince the muscle finely with scissors.
-
Suspend the minced tissue in Isolation Buffer A containing 0.2% BSA and homogenize briefly with a Polytron tissue processor.[2]
-
Add trypsin (5 mg/g wet weight) and incubate on ice for 10 minutes.[2]
-
Further homogenize with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 3,100 x g for 10 minutes to pellet the mitochondria.[2]
-
Resuspend the pellet in Isolation Buffer B (KME).[2]
-
Determine the mitochondrial protein concentration.
II. Quality Control of Isolated Mitochondria
Before proceeding with uptake assays, it is essential to assess the integrity and functionality of the isolated mitochondria.
A. Assessment of Mitochondrial Integrity
The integrity of the outer and inner mitochondrial membranes can be assessed by measuring the activity of specific marker enzymes.
| Assay | Principle | Expected Result for Intact Mitochondria |
| Cytochrome c Oxidase Activity | Cytochrome c is a substrate for complex IV, located in the intermembrane space. Its accessibility is limited by the intactness of the outer mitochondrial membrane. | Low activity in the absence of detergents (e.g., Triton X-100), which increases upon membrane permeabilization. |
| Citrate Synthase Activity | Citrate synthase is a matrix enzyme. Its activity can be used to assess mitochondrial enrichment and yield.[3] | High activity in the mitochondrial fraction compared to the initial homogenate.[3] |
B. Assessment of Mitochondrial Functionality (Respiratory Control Ratio)
The respiratory control ratio (RCR) is a key indicator of the coupling between substrate oxidation and ATP synthesis, reflecting the overall health of the mitochondria.
Protocol:
-
Use a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Add isolated mitochondria (0.5-1.0 mg/mL) to a respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2).[1]
-
Add a substrate for complex I (e.g., 5 mM pyruvate (B1213749) and 2.5 mM malate) or complex II (e.g., 10 mM succinate (B1194679) in the presence of 2 µM rotenone).
-
Record the basal oxygen consumption rate (State 2).
-
Add a limited amount of ADP (e.g., 150-200 µM) to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
After the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Calculate the RCR as the ratio of State 3 to State 4 respiration.
| RCR Value | Interpretation |
| > 3-5 | Well-coupled, healthy mitochondria suitable for uptake assays.[4] |
| < 3 | Poorly coupled or damaged mitochondria; results may be unreliable.[4] |
III. Measurement of this compound Uptake and Oxidation
A. Direct Measurement using Radiolabeled [1-¹⁴C]-Palmitoyl Carnitine
This method directly quantifies the amount of this compound transported into the mitochondria.
Materials:
-
[1-¹⁴C]-Palmitoyl carnitine
-
Incubation Buffer (similar to respiration buffer)
-
Scintillation counter and scintillation fluid
Protocol:
-
Pre-incubate isolated mitochondria (0.5-1.0 mg protein) in incubation buffer at 37°C for 2-3 minutes.
-
Initiate the uptake by adding [1-¹⁴C]-palmitoyl carnitine (e.g., 20 µM).[2]
-
Incubate for a defined period (e.g., 6 minutes).[2]
-
Terminate the reaction by rapidly centrifuging the mitochondria through a layer of silicone oil to separate them from the incubation medium.
-
Alternatively, the reaction can be stopped by adding a cold stop buffer containing an inhibitor of carnitine transport (e.g., mersalyl).
-
Wash the mitochondrial pellet with cold buffer.
-
Lyse the mitochondria and measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake as nmol/min/mg protein.
B. Indirect Measurement via Oxygen Consumption
This method assesses the functional consequence of this compound uptake by measuring its oxidation.
Protocol:
-
Use a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Add isolated mitochondria to the respiration buffer.
-
Add this compound (e.g., 40 µM) and malate (B86768) (e.g., 2 mM) as substrates.[2] Malate is required to replenish the TCA cycle intermediates.
-
Record the basal oxygen consumption rate.
-
Add ADP to stimulate State 3 respiration.
-
The rate of oxygen consumption is proportional to the rate of this compound oxidation.
Quantitative Data from Literature:
| Parameter | Value | Tissue Source | Reference |
| Palmitoyl-carnitine concentration for respiration assay | 40 µM | Cardiac and Skeletal Muscle | [2] |
| Malate concentration for respiration assay | 2 mM | Cardiac and Skeletal Muscle | [2] |
| [1-¹⁴C]-palmitoyl-carnitine concentration for uptake assay | 20 µM | Cardiac Mitochondria | [2] |
| Incubation time for [1-¹⁴C]-palmitoyl-carnitine uptake | 6 minutes | Cardiac Mitochondria | [2] |
| Palmitoyl-carnitine concentration for β-oxidation coupling | 0.05 mM | Skeletal Muscle | [5] |
IV. Visualization of Key Processes
A. Signaling Pathway of Mitochondrial Fatty Acid Uptake
The following diagram illustrates the carnitine shuttle, the primary mechanism for long-chain fatty acid transport into the mitochondrial matrix.
Caption: Carnitine shuttle for long-chain fatty acid transport.
B. Experimental Workflow for Measuring this compound Uptake
The following diagram outlines the general workflow for measuring this compound uptake in isolated mitochondria.
Caption: Workflow for measuring this compound uptake.
References
- 1. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation in Cardiac and Skeletal Muscle Mitochondria is Unaffected by Deletion of CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated Mitochondrial Preparations and In organello Assays: A Powerful and Relevant Ex vivo Tool for Assessment of Brain (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of pancreatic mitochondria and measurement of their functional parameters | Pancreapedia [pancreapedia.org]
- 5. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse XF Assay with Palmitoyl Carnitine Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This application note provides a detailed protocol for utilizing the Seahorse XF platform to specifically assess mitochondrial fatty acid oxidation (FAO) by using palmitoyl (B13399708) carnitine as a substrate. Palmitoyl carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondria, and by providing it exogenously, it is possible to directly probe the activity of the β-oxidation machinery, bypassing the need for the carnitine palmitoyltransferase 1 (CPT1) shuttle.[1] This assay is critical for researchers in fields such as metabolic diseases, oncology, and immunology to understand how cells utilize fatty acids for energy and to screen for therapeutic compounds that modulate FAO.
Principle of the Assay
Long-chain fatty acids are a major energy source for many cell types. Their breakdown occurs in the mitochondria through a process called β-oxidation. The inner mitochondrial membrane is impermeable to long-chain fatty acids, which require a transport system known as the carnitine shuttle. Palmitoyl-CoA is first converted to this compound on the outer mitochondrial membrane by CPT1. This compound is then transported across the inner membrane by carnitine-acylcarnitine translocase (CACT).[2] Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts this compound back to palmitoyl-CoA, which then enters the β-oxidation spiral. Each round of β-oxidation shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[3] The acetyl-CoA enters the TCA cycle, and the FADH₂ and NADH donate electrons to the electron transport chain (ETC), driving oxygen consumption and ATP synthesis.
By providing this compound directly to the cells, this assay bypasses the CPT1-mediated transport step, allowing for a focused analysis of the mitochondrial β-oxidation pathway and the subsequent oxidative phosphorylation. The Seahorse XF Analyzer measures the OCR, which is a direct indicator of mitochondrial respiration and thus, in this context, the rate of fatty acid oxidation.
Data Presentation
The following tables summarize representative quantitative data obtained from a Seahorse XF FAO assay using this compound. These values are for illustrative purposes and will vary depending on the cell type, cell density, and experimental conditions.
Table 1: Key Parameters of Mitochondrial Respiration in Response to this compound
| Parameter | Control (BSA only) | This compound (100 µM) | % Change |
| Basal Respiration (pmol/min) | 55.2 ± 4.1 | 85.7 ± 6.3 | +55.3% |
| ATP Production (pmol/min) | 42.1 ± 3.5 | 68.9 ± 5.1 | +63.6% |
| Proton Leak (pmol/min) | 13.1 ± 1.2 | 16.8 ± 1.5 | +28.2% |
| Maximal Respiration (pmol/min) | 110.5 ± 9.8 | 185.4 ± 15.2 | +67.8% |
| Spare Respiratory Capacity (pmol/min) | 55.3 ± 7.2 | 99.7 ± 11.4 | +80.3% |
| Spare Respiratory Capacity (%) | 100.2 ± 13.1 | 116.3 ± 13.3 | +16.1% |
Data are presented as mean ± standard deviation.
Table 2: Effect of FAO Inhibitor (Etomoxir) on this compound-driven Respiration
| Parameter | This compound | This compound + Etomoxir (40 µM) | % Inhibition |
| Basal Respiration (pmol/min) | 85.7 ± 6.3 | 60.1 ± 5.5 | -29.9% |
| ATP Production (pmol/min) | 68.9 ± 5.1 | 45.3 ± 4.2 | -34.3% |
| Maximal Respiration (pmol/min) | 185.4 ± 15.2 | 115.2 ± 10.9 | -37.9% |
| Spare Respiratory Capacity (pmol/min) | 99.7 ± 11.4 | 55.1 ± 8.7 | -44.7% |
Data are presented as mean ± standard deviation.
Experimental Protocols
This protocol is a guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Cell line of interest
-
Complete cell culture growth medium
-
Substrate-limited growth medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS, and 0.5 mM L-carnitine)[1]
-
Seahorse XF Assay Medium (e.g., Seahorse XF DMEM, pH 7.4) supplemented with 2.5 mM glucose and 0.5 mM L-carnitine.[1][4]
-
L-Palmitoyl carnitine
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Etomoxir (CPT1 inhibitor, optional control)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)[2]
Methods
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Ensure even cell distribution.
-
Culture cells overnight in a 37°C, CO₂ incubator.
Day 2: Cell Preparation and Assay Setup
-
Prepare Substrate-limited Medium: One to two hours before the assay, replace the complete growth medium with pre-warmed substrate-limited growth medium. This step helps to deplete endogenous substrates and enhance the reliance on exogenous fatty acids. Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Prepare this compound-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Prepare a stock solution of L-palmitoyl carnitine in a suitable solvent (e.g., ethanol).
-
Slowly add the L-palmitoyl carnitine stock solution to the BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 6:1 this compound to BSA).[1]
-
Incubate the mixture at 37°C for 1 hour with gentle agitation.[1]
-
Prepare a BSA-only solution as a vehicle control.
-
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight on Day 1 or for at least 4 hours on Day 2.
-
Prepare Assay Medium: Prepare the Seahorse XF assay medium supplemented with 2.5 mM glucose and 0.5 mM L-carnitine. Warm to 37°C and adjust the pH to 7.4.
-
Prepare Injection Compounds: Prepare 10x stock solutions of the following compounds in the assay medium:
-
Port A: this compound-BSA conjugate (or BSA control). Etomoxir can be added to control wells to confirm FAO dependency.
-
Port B: Oligomycin (e.g., 1.0-1.5 µM final concentration).
-
Port C: FCCP (concentration should be optimized for each cell type, e.g., 0.5-1.5 µM final concentration).[2]
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration).[2]
-
-
Cell Plate Preparation:
-
Remove the substrate-limited medium from the cell plate.
-
Wash the cells once with the prepared Seahorse XF assay medium.
-
Add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.[2]
-
-
Load Sensor Cartridge: Load the prepared injection compounds into the designated ports of the hydrated sensor cartridge.
Day 2: Running the Seahorse XF Assay
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from Ports A, B, C, and D and measuring the cellular response after each injection.
Mandatory Visualization
Signaling Pathway
Caption: this compound transport and β-oxidation pathway.
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF FAO assay.
References
enzymatic assay for carnitine palmitoyltransferase using palmitoyl carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase (CPT) is a crucial enzyme system in cellular energy metabolism, responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] This system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, represents a rate-limiting step in fatty acid oxidation.[3] Dysregulation of CPT activity is implicated in various metabolic diseases, including type 2 diabetes and obesity, as well as in cancer metabolism.[1][3] Therefore, the accurate measurement of CPT activity is essential for basic research, disease modeling, and the development of novel therapeutic agents. These application notes provide detailed protocols for the enzymatic assay of CPT using palmitoyl (B13399708) carnitine or its precursor, palmitoyl-CoA, as a substrate.
Principle of the Assay
The enzymatic activity of CPT1 is typically measured by monitoring the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-carnitine. Two primary methods are commonly employed:
-
Spectrophotometric Assay: This method measures the release of Coenzyme A (CoA-SH) during the CPT1-catalyzed reaction. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5]
-
Radioisotopic Assay: This highly sensitive forward assay measures the incorporation of radiolabeled L-carnitine (e.g., L-[³H]carnitine) into palmitoylcarnitine.[6][7] The radiolabeled product is then separated from the unreacted substrate and quantified using liquid scintillation counting.
Key Applications
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for CPT enzymes with their substrates.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of CPT1 for therapeutic development.[8]
-
Disease Mechanism Studies: Investigation of CPT activity in various tissues and cell models to understand its role in metabolic diseases and cancer.[3]
-
Drug Development: Evaluating the potency and mechanism of action of candidate drugs targeting fatty acid oxidation.
Data Presentation
The following tables summarize key quantitative data related to CPT1 enzymatic assays.
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)
| Parameter | Species/Tissue | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| Kₘ for Carnitine | Pig Liver | L-Carnitine | 164 - 216 | 1.22 | [9][10] |
| Kₘ for Carnitine | Pig Skeletal Muscle | L-Carnitine | 480 | 0.54 | [9][10] |
| Kₘ for Carnitine | Rat Liver (CPT1A) | L-Carnitine | 75.6 - 102.9 | Not Reported | [11] |
| Kₘ for Carnitine | Pig Muscle (CPT1β) | L-Carnitine | 197 | Not Reported | [12] |
Table 2: IC₅₀ Values of CPT1 Inhibitors
| Inhibitor | Species/Tissue | Palmitoyl-CoA Concentration (µM) | IC₅₀ | Reference |
| Malonyl-CoA | Isolated Mitochondria | 25 | 0.034 µM | [6][13] |
| Malonyl-CoA | Permeabilized Muscle Fibers | 25 | 0.61 µM | [6][13] |
| Malonyl-CoA | Isolated Mitochondria | 150 | 0.49 µM | [6][13] |
| Malonyl-CoA | Permeabilized Muscle Fibers | 150 | 6.3 µM | [6][13] |
| Malonyl-CoA | Pig Muscle (CPT1β) | Not Reported | 906 nM | [12] |
| Trimetazidine (B612337) | Rat Myocardium | Not Reported | 1.3 mmol/L | [14] |
| Perhexiline | Rat Myocardium | Not Reported | 77 µmol/L | [14] |
| Amiodarone | Rat Myocardium | Not Reported | 228 µmol/L | [14] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CPT1 Activity
This protocol is adapted from methods measuring the release of Coenzyme A (CoA-SH).[5]
Materials:
-
Cell or tissue lysate containing CPT1
-
DTNB buffer (116 mM Tris-HCl pH 8.0, 0.09% Triton X-100, 1.1 mM EDTA, 0.12 mM DTNB)
-
Palmitoyl-CoA solution (100 µM)
-
L-carnitine solution (5 mM)
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Prepare cell or tissue lysates. Keep samples on ice to prevent protein degradation. Determine the total protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate to the DTNB buffer.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at 405 nm to establish a background reading.
-
Initiate the reaction by adding palmitoyl-CoA and L-carnitine to the mixture.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the CPT1 enzymatic activity by subtracting the background reading from the final reading and normalizing to the protein concentration. Activity is expressed as millimoles of CoA-SH released per milligram of protein.[5]
Protocol 2: Radioisotopic Assay for CPT1 Activity
This protocol is a sensitive forward assay to measure the formation of radiolabeled palmitoylcarnitine.[6][7]
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay Buffer (117 mM Tris-HCl, pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/l rotenone, 0.5% BSA)
-
Palmitoyl-CoA solution (e.g., 100 µM)
-
L-[³H]carnitine (1 µCi) and unlabeled L-carnitine (to achieve desired final concentration, e.g., 5 mM)
-
Ice-cold HCl
-
Water-saturated butanol
-
Liquid scintillation cocktail and counter
Procedure:
-
Isolate mitochondria from tissue or prepare cell homogenates.
-
Prepare the reaction mixture by combining the assay buffer, palmitoyl-CoA, and the L-carnitine solution containing L-[³H]carnitine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the mitochondrial or cell homogenate suspension (e.g., 5 µg of protein).
-
Incubate the reaction at 37°C for a defined period (e.g., 6 minutes). The reaction should be linear within this timeframe.
-
Stop the reaction by adding ice-cold HCl.
-
Extract the formed palmitoyl-[³H]carnitine by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.
-
Transfer the butanol (upper) layer to a new tube.
-
Wash the butanol layer twice with distilled water.
-
Transfer an aliquot of the final butanol layer to a scintillation vial containing liquid scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.
Mandatory Visualizations
Caption: Carnitine shuttle pathway for fatty acid oxidation.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 10. porkgateway.org [porkgateway.org]
- 11. researchgate.net [researchgate.net]
- 12. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of trimetazidine on carnitine palmitoyltransferase-1 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Palmitoyl Carnitine from Tissue Samples for Analysis
FOR IMMEDIATE RELEASE
Introduction
Palmitoyl (B13399708) carnitine, a key long-chain acylcarnitine, is integral to cellular energy metabolism. It facilitates the transport of palmitic acid, a 16-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] The quantification of palmitoyl carnitine in tissue samples is a critical aspect of lipidomics, offering valuable insights into fatty acid metabolism. Dysregulation of its levels has been implicated in various pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer.[1][2]
These application notes provide detailed protocols for the extraction of this compound from tissue samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3] The protocols are intended for researchers, scientists, and drug development professionals.
Biological Pathway Context: The Carnitine Shuttle
This compound is a central intermediate in the carnitine shuttle system, which is responsible for transporting long-chain fatty acids across the inner mitochondrial membrane. This process is essential for fatty acid oxidation. The shuttle involves the coordinated action of three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[4][5]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for this compound concentrations in various biological tissues, as well as typical performance parameters for analytical methods.
Table 1: this compound Concentrations in Biological Tissues
| Tissue Type | Condition | Mean Concentration (µM) | Reference |
| Human Prostate | Non-cancerous | 0.034 ± 0.02 | [6] |
| Human Prostate | Cancerous | 0.068 ± 0.03 | [6] |
| Rat Adipose | Standard Diet | ~17 | [6] |
| Rat Adipose | High-Fat Diet | ~19 | [6] |
| Rat Muscle | Standard Diet | ~6 | [6] |
| Rat Muscle | High-Fat Diet | ~12 | [6] |
Table 2: Typical Method Performance for Acylcarnitine Quantification
| Parameter | Value | Reference |
| Recovery | 98 - 105% | [7] |
| Precision (CV%) | < 15% | [8] |
| Lower Limit of Quantification | 0.35 nmol L-1 | [3] |
Experimental Workflow
The general workflow for the extraction and analysis of this compound from tissue samples is depicted below. This process involves tissue homogenization, extraction of the analyte, and subsequent analysis by LC-MS/MS.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of this compound from tissue samples. It is recommended to use an isotopically labeled internal standard (e.g., d3-palmitoyl carnitine) to account for extraction variability and matrix effects.[6][9]
Protocol 1: Liquid-Liquid Extraction (LLE) from Tissue
This protocol is a widely used method for the extraction of acylcarnitines from various tissues like liver, muscle, and heart.[9]
A. Materials and Reagents
-
Frozen tissue samples (-80°C)
-
Internal Standard (IS): d3-palmitoyl carnitine or a similar long-chain acylcarnitine standard.[9]
-
Extraction Solvent: Ice-cold Methanol (B129727) (LC-MS grade).[9]
-
Homogenization equipment (e.g., bead beater, tissue lyser).
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Nitrogen evaporator or vacuum concentrator.
-
LC-MS vials.
B. Procedure
-
Sample Preparation: Weigh approximately 20-50 mg of frozen tissue into a pre-chilled homogenization tube.[6] It is crucial to keep the tissue frozen to prevent metabolic changes.[8]
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.
-
Homogenization: Add 1 mL of ice-cold methanol to the tissue. Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is achieved.[6][8]
-
Protein Precipitation: Incubate the homogenate on ice for 30 minutes to facilitate protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.[6]
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 acetonitrile/water).[10] Vortex briefly and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
For samples with high matrix interference, an optional SPE cleanup step can be employed after the initial liquid-liquid extraction.[7][11] Mixed-mode or cation-exchange cartridges are commonly used for acylcarnitine purification.[7][11]
A. Materials and Reagents
-
Reconstituted extract from the LLE protocol.
-
SPE cartridges (e.g., Oasis MCX).[11]
-
SPE manifold.
-
Conditioning Solvent (e.g., Methanol).
-
Equilibration Solvent (e.g., Water).
-
Wash Solvent (e.g., Methanol/Water mixture).
-
Elution Solvent (e.g., Methanolic ammonia).
B. Procedure
-
Cartridge Conditioning: Condition the SPE cartridge with 1-2 column volumes of the conditioning solvent.
-
Cartridge Equilibration: Equilibrate the cartridge with 1-2 column volumes of the equilibration solvent.
-
Sample Loading: Load the reconstituted extract from the LLE step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove impurities.
-
Elution: Elute the this compound from the cartridge using 1-2 column volumes of the elution solvent.
-
Drying and Reconstitution: Collect the eluate and proceed with the drying and reconstitution steps as described in the LLE protocol before LC-MS/MS analysis.
Concluding Remarks
The protocols outlined in these application notes provide robust and reproducible methods for the extraction of this compound from tissue samples. The choice between direct LLE and additional SPE cleanup will depend on the tissue matrix and the required sensitivity of the assay. Proper validation of the chosen method is essential to ensure accurate and reliable quantification of this compound for research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gclabs.co.kr [gclabs.co.kr]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Palmitoyl Carnitine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) carnitine, an ester of carnitine and the 16-carbon saturated fatty acid palmitic acid, is a critical intermediate in cellular energy metabolism. It facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation and subsequent ATP production.[1] The accurate quantification of palmitoyl carnitine in biological matrices such as plasma, serum, and tissues is essential for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders.[2] Furthermore, alterations in this compound levels have been implicated in various pathological conditions, including cardiovascular disease, type 2 diabetes, and cancer, making it a significant biomarker in clinical and pharmaceutical research.[3]
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the accurate and precise quantification of endogenous metabolites. This technique involves the addition of a known amount of a stable isotope-labeled internal standard (IS) to the sample at the earliest stage of analysis. Deuterated this compound (e.g., palmitoyl-d3-carnitine) is an ideal internal standard for the quantification of endogenous this compound.[4][5] It is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling correction for matrix effects and variations in sample recovery.[6]
These application notes provide detailed protocols for the quantification of this compound in biological samples using deuterated this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound using deuterated this compound as an internal standard, compiled from various validated LC-MS/MS methods.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) | [7][8][9] |
| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium (B1175870) formate | [9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) with 10 mM ammonium formate | [9] |
| Flow Rate | 0.4 mL/min | [9] |
| Injection Volume | 5-10 µL | [9] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [9][10] |
| Precursor Ion (m/z) - this compound | 400.3 | [9] |
| Product Ion (m/z) - this compound | 85.1 or 341.3 | [9] |
| Precursor Ion (m/z) - Deuterated this compound (d3) | 403.3 | [9] |
| Product Ion (m/z) - Deuterated this compound (d3) | 85.1 or 341.3 | [9] |
| Collision Energy (eV) | 20-40 (instrument dependent) | [9] |
| Source Temperature (°C) | 500 | [9] |
Table 2: Performance Characteristics of Quantitative Methods
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 5 - 200 | [7][8] |
| Correlation Coefficient (r²) | > 0.994 | [7][8] |
| Limit of Detection (LOD) (ng/mL) | ~ 0.5 | [7][8] |
| Recovery (%) | > 88% | [7][8] |
| Inter- and Intra-day Precision | Good | [11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol details the extraction and analysis of this compound from human plasma samples.
Materials:
-
Human plasma samples
-
Deuterated this compound (e.g., palmitoyl-d3-carnitine) internal standard stock solution (1 mg/mL in acetonitrile)
-
Working internal standard solution (concentration to be optimized, e.g., 250 ng/mL in 50% acetonitrile)[5]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution to the plasma and briefly vortex.[2]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortexing: Vortex vigorously for 1 minute.
-
Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]
Protocol 2: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of non-labeled this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile/water (1:1, v/v) to cover the desired calibration range (e.g., 1-1000 ng/mL).[5]
-
Calibration Curve Preparation: In blank plasma, spike the appropriate working standard solutions to create a calibration curve with at least six non-zero points. Process these standards alongside the unknown samples as described in Protocol 1.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in blank plasma. These are used to assess the accuracy and precision of the assay.
Visualizations
Caption: Mitochondrial transport of this compound for β-oxidation.
Caption: Workflow for this compound quantification using an internal standard.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. bevital.no [bevital.no]
- 6. benchchem.com [benchchem.com]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Assay of Carnitine Palmitoyltransferase I (CPT-I) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase I (CPT-I) is a crucial enzyme in fatty acid metabolism, functioning as the rate-limiting step for the entry of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] Located on the outer mitochondrial membrane, CPT-I catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into acylcarnitines and Coenzyme A (CoA).[2][4] The activity of CPT-I is a key regulatory point in cellular energy homeostasis and is a target of interest in various metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease. This document provides a detailed protocol for a colorimetric assay to determine CPT-I activity in biological samples, such as isolated mitochondria from tissues and cells.
Assay Principle
The colorimetric assay for CPT-I activity is based on the quantification of one of the reaction products, Coenzyme A (CoA). In the forward reaction, CPT-I catalyzes the transfer of an acyl group from palmitoyl-CoA to L-carnitine, yielding palmitoylcarnitine (B157527) and a free thiol group on Coenzyme A (CoA-SH).
This free thiol group of CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.[1][5] The rate of TNB formation, measured as the increase in absorbance at 412 nm over time, is directly proportional to the CPT-I enzyme activity.[1]
Signaling Pathway of CPT-I Catalyzed Reaction
The following diagram illustrates the biochemical reaction catalyzed by CPT-I and the subsequent detection of Coenzyme A.
Caption: Biochemical pathway of CPT-I reaction and colorimetric detection.
Experimental Workflow
The diagram below outlines the major steps involved in the colorimetric assay for CPT-I activity.
Caption: Experimental workflow for the CPT-I colorimetric assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| L-Carnitine hydrochloride | Sigma-Aldrich | C0283 | Room Temperature |
| Palmitoyl Coenzyme A lithium salt | Sigma-Aldrich | P9716 | -20°C |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8131 | 2-8°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| KCl | Sigma-Aldrich | P9333 | Room Temperature |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 2-8°C |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |
| Microplate reader with 412 nm filter | Molecular Devices | SpectraMax | - |
| Isolated mitochondria or cell lysates | - | - | -80°C |
Preparation of Reagents
Assay Buffer (10x Stock, pH 7.4)
-
1.17 M Tris-HCl
-
20 mM EDTA
-
1 M KCl
-
Store at 4°C
Working Assay Buffer (1x)
-
Dilute the 10x stock buffer 1:10 with deionized water.
-
Add BSA to a final concentration of 0.2% (w/v).
-
Prepare fresh on the day of the experiment.
L-Carnitine Solution (100 mM)
-
Dissolve 19.8 mg of L-Carnitine hydrochloride in 1 mL of deionized water.
-
Store at -20°C in aliquots.
Palmitoyl-CoA Solution (1 mM)
-
Dissolve 1.0 mg of Palmitoyl-CoA in 1 mL of deionized water.
-
Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.
DTNB Solution (10 mM)
-
Dissolve 4.0 mg of DTNB in 1 mL of 1 M Tris-HCl, pH 8.1.
-
Store at 4°C, protected from light, for up to one week.
Experimental Protocol
-
Prepare the Reaction Mixture:
-
On ice, prepare a master mix for the number of assays to be performed. For each well, combine the following reagents in the order listed in the table below.
-
Include a blank control that contains all components except the sample (replace with an equal volume of homogenization buffer).
-
| Reagent | Volume per Well (µL) | Final Concentration |
| Working Assay Buffer (1x) | 165 | 1x |
| DTNB Solution (10 mM) | 10 | 0.5 mM |
| L-Carnitine Solution (100 mM) | 5 | 2.5 mM |
| Sample (Isolated Mitochondria, 1-2 mg/mL) | 10 | 50-100 µg protein |
| Palmitoyl-CoA Solution (1 mM) | 10 | 50 µM |
| Total Volume | 200 | - |
-
Set up the Microplate:
-
Add 180 µL of the master mix (without sample and Palmitoyl-CoA) to each well of a 96-well microplate.
-
Add 10 µL of the sample (or homogenization buffer for the blank) to the appropriate wells.
-
-
Equilibration:
-
Pre-incubate the microplate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 10 µL of the Palmitoyl-CoA solution to each well to start the reaction.
-
Mix gently by pipetting up and down a few times.
-
-
Measure Absorbance:
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes (kinetic mode).
-
Data Analysis and Calculation of CPT-I Activity
-
Determine the Rate of Reaction:
-
For each sample, plot absorbance at 412 nm versus time (in minutes).
-
Determine the linear portion of the curve and calculate the slope (ΔAbs/min).
-
-
Calculate CPT-I Activity:
-
The activity of CPT-I is calculated using the Beer-Lambert law: Activity (nmol/min/mg protein) = (ΔAbs/min / ε) * (V / P) * 10^6 Where:
-
ΔAbs/min = The rate of change in absorbance at 412 nm per minute.
-
ε = Molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[5]
-
V = Total reaction volume in mL (0.2 mL).
-
P = Amount of protein in mg per well.
-
10^6 = Conversion factor from moles to nanomoles.
-
-
Summary of Quantitative Data
| Parameter | Value |
| Reaction Conditions | |
| Temperature | 37°C |
| pH | 7.4 |
| Total Reaction Volume | 200 µL |
| Final Reagent Concentrations | |
| Tris-HCl | 117 mM |
| EDTA | 2 mM |
| KCl | 100 mM |
| BSA | 0.2% (w/v) |
| L-Carnitine | 2.5 mM |
| Palmitoyl-CoA | 50 µM |
| DTNB | 0.5 mM |
| Measurement Parameters | |
| Wavelength | 412 nm |
| Measurement Mode | Kinetic |
| Duration | 5-10 minutes |
| Interval | 30 seconds |
| Calculation Constant | |
| Molar Extinction Coefficient of TNB (ε) | 13,600 M⁻¹cm⁻¹ |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Ensure proper sample preparation and storage. Avoid repeated freeze-thaw cycles. |
| Inhibitors in the sample | Perform a buffer exchange or dialysis of the sample. | |
| Incorrect reagent concentrations | Double-check all reagent calculations and preparations. | |
| High background absorbance | Spontaneous hydrolysis of Palmitoyl-CoA | Run a blank control without the enzyme to subtract the background rate. |
| Presence of other thiol-containing compounds in the sample | Prepare a sample blank without L-Carnitine to assess non-specific reactions. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of the enzyme or a shorter measurement time. |
| Enzyme instability | Ensure all steps are performed on ice and the assay is run promptly. |
References
- 1. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial Enzyme Activities Protocol [protocols.io]
Application Notes and Protocols: Human Carnitine Palmitoyltransferase 2 (CPT2) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located on the inner mitochondrial membrane, essential for the metabolism of long-chain fatty acids.[1][2][3][4] It facilitates the conversion of long-chain acylcarnitines back to their acyl-CoA esters within the mitochondrial matrix, allowing them to enter the β-oxidation pathway for energy production.[3] This process is particularly vital in tissues with high energy demands, such as skeletal muscle and the heart.[1][2] Dysregulation or deficiency of CPT2 is associated with inherited metabolic disorders of fatty acid oxidation, which can manifest in various forms, from lethal neonatal conditions to adult-onset myopathy.[1][5] This Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of human CPT2 in various biological samples, serving as a valuable tool for researchers studying metabolic diseases, drug development, and cellular metabolism.[5][6][7]
Assay Principle
This kit employs a quantitative sandwich enzyme immunoassay technique.[6][7] A microtiter plate has been pre-coated with a monoclonal antibody specific for human CPT2.[6] When standards or samples are added to the wells, the CPT2 antigen present binds to the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for CPT2 is added, which binds to the captured CPT2, forming a sandwich.[6][7] Avidin conjugated to Horseradish Peroxidase (HRP) is then added and binds to the biotin.[6][7] After a final wash, a TMB substrate solution is added. The HRP enzyme catalyzes the substrate reaction, resulting in color development proportional to the amount of CPT2 bound in the initial step.[6][7] The reaction is terminated by the addition of a stop solution, and the optical density is measured spectrophotometrically at a wavelength of 450 nm.[6] The concentration of CPT2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of human CPT2.[6][7]
Kit Performance Characteristics
The following data are typical and may vary slightly from lot to lot.
| Parameter | Specification | Reference |
| Reactivity | Human | [6][7] |
| Assay Type | Sandwich ELISA | [6][7] |
| Detection Range | 0.312 - 20 ng/mL | [6][7] |
| Sensitivity | 0.082 ng/mL | [6][7] |
| Sample Types | Tissue homogenates, cell lysates, and other biological fluids | [6][7][8] |
| Specificity | High sensitivity and excellent specificity for human CPT2. No significant cross-reactivity or interference with analogues observed. | [6] |
| Intra-Assay Precision | CV < 10% | [5][6] |
| Inter-Assay Precision | CV < 12% | [5][6] |
Materials
-
Pre-coated 96-well strip plate
-
Standard (lyophilized)
-
Detection Reagent A (Biotin-conjugated anti-CPT2 antibody)
-
Detection Reagent B (Avidin-HRP conjugate)
-
Assay Diluent
-
Standard Diluent
-
Wash Buffer (30x concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate sealers
-
Instruction manual
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Tubes for standard dilution
-
Centrifuge (for sample preparation)
Experimental Protocols
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): Dilute the 30x Wash Buffer concentrate with deionized or distilled water. For example, add 20 mL of 30x concentrate to 580 mL of water to prepare 600 mL of 1x Wash Buffer.[8]
-
Standard: Reconstitute the lyophilized Standard with 1.0 mL of Standard Diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation. This will be the highest standard in the dilution series.[8]
-
Standard Curve Preparation: Label 7 tubes for serial dilution. Pipette 0.5 mL of Standard Diluent into each tube. Perform a 2-fold serial dilution from the reconstituted standard stock to create standards with known concentrations (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.312 ng/mL). The Standard Diluent serves as the zero standard (0 ng/mL).[8]
-
Detection Reagents A and B: Briefly centrifuge the vials before use. Dilute the concentrated Detection Reagent A and Detection Reagent B 1:100 with the appropriate Assay Diluent just prior to use. Do not prepare in advance.
-
Cell Lysates: Lyse cells using a suitable lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant for analysis.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.
-
Other Biological Fluids: Centrifuge samples at 1,000 x g for 20 minutes at 4°C to remove particulates.
-
Note: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilute samples with Assay Diluent if the CPT2 concentration is expected to be high.
-
Prepare all reagents, standards, and samples as instructed.
-
Determine the number of wells to be used and remove any excess strips from the plate frame.
-
Add 100 µL of each Standard or sample to the appropriate wells. Cover with a plate sealer.
-
Incubate for 2 hours at 37°C.[5]
-
Aspirate the liquid from each well. Do not wash.
-
Add 100 µL of prepared Detection Reagent A to each well. Cover and incubate for 1 hour at 37°C.[5][8]
-
Aspirate and wash each well 3 times with 300 µL of 1x Wash Buffer. Allow about 30 seconds of soak time between each wash. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on clean paper towels.
-
Add 100 µL of prepared Detection Reagent B to each well. Cover and incubate for 1 hour at 37°C.[5]
-
Aspirate and wash each well 5 times with 1x Wash Buffer as in step 7.[5][8]
-
Add 90 µL of TMB Substrate to each well. Cover and incubate for 15-25 minutes at 37°C in the dark.[5] The incubation time is substrate-dependent and should be monitored.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the Average OD: Calculate the average OD for each set of duplicate standards and samples.
-
Generate the Standard Curve: Subtract the average OD of the zero standard from all other OD values. Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine Sample Concentrations: Use the standard curve to interpolate the CPT2 concentration for each sample based on its corrected OD value. Remember to multiply by the dilution factor if samples were diluted.
Visualizations
Caption: CPT2's role in the mitochondrial fatty acid oxidation pathway.
Caption: Step-by-step workflow for the CPT2 Sandwich ELISA protocol.
References
- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CPT2 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. innov-research.com [innov-research.com]
- 8. Human CPT2 ELISA Kit [ABIN6954385] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
Application Notes and Protocols for the Spectrophotometric Determination of Carnitine Palmitoyltransferase (CPT) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase (CPT) is a critical enzyme system in cellular metabolism, responsible for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. The CPT system consists of two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. CPT1 is the rate-limiting step in this pathway and a key regulatory point in fatty acid oxidation. Dysregulation of CPT activity is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, making it an attractive target for therapeutic intervention.
These application notes provide a detailed protocol for a robust and widely used spectrophotometric method to determine CPT activity. The assay is based on the measurement of Coenzyme A (CoA-SH) released during the CPT-catalyzed reaction. The liberated CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1] This method is adaptable for use with isolated mitochondria, as well as cell and tissue homogenates, and is suitable for kinetic studies and inhibitor screening.
Principle of the Assay
The activity of Carnitine Palmitoyltransferase is determined by monitoring the rate of formation of Palmitoyl-L-carnitine from Palmitoyl-CoA and L-carnitine. This reaction releases Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with DTNB in a stoichiometric manner to produce the yellow-colored TNB anion, which has a maximum absorbance at 412 nm.[2][3] The rate of increase in absorbance at 412 nm is directly proportional to the CPT activity in the sample.
Reaction Scheme:
Palmitoyl-CoA + L-Carnitine ---(CPT)---> Palmitoyl-L-carnitine + CoA-SH
CoA-SH + DTNB ---> TNB-CoA + TNB (yellow)
Data Presentation
Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase (CPT)
| Enzyme | Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| CPT1 | Pig Liver | L-carnitine | 164 - 216 | Not specified | [4] |
| CPT1 | Pig Skeletal Muscle | L-carnitine | ~480 | Not specified | [4] |
| CPT2 | Recombinant Human | Palmitoyl-CoA | 20 ± 6 | Not specified | [5] |
| CPT2 | Recombinant Human | 3-oxopalmitoyl-CoA | 65 ± 17 | Not specified | [5] |
Note: Km values can be influenced by factors such as pH and the source of the enzyme.[1][4]
Table 2: Inhibitor Constants (IC50) for CPT Inhibitors
| Inhibitor | Enzyme | Source | IC50 (µM) | Reference |
| Malonyl-CoA | CPT1 | Rat Liver Mitochondria (pH 7.0) | 9 | [6][7] |
| Malonyl-CoA | CPT1 | Rat Liver Mitochondria (pH 6.5) | 1 | [6][7] |
| Malonyl-CoA | CPT1 | Rat Liver Mitochondria (pH 7.5) | 40 | [6][7] |
| Malonyl-CoA | CPT1 | Rat Liver Mitochondria (pH 8.0) | 200 | [6][7] |
| Etomoxir | CPT1 | Cultured Rat Hepatocytes | Not Reported | [1] |
| Perhexiline | CPT1 | Rat Cardiac Mitochondria | 77 | [1] |
| Amiodarone | CPT1 | Rat Cardiac Mitochondria | 228 | [1] |
| L-Aminocarnitine | CPT1 | Human Skeletal Muscle | 3800 | [8] |
| L-Aminocarnitine | CPT2 | Human Skeletal Muscle | 21.3 | [8] |
Experimental Protocols
A. Sample Preparation
1. Isolation of Mitochondria from Cultured Cells
This protocol is adapted for the isolation of mitochondria from cultured mammalian cells.[9][10]
-
Materials:
-
Homogenization Buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge
-
-
Procedure:
-
Harvest cells (approximately 1 x 108 cells) and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 mL of ice-cold Homogenization Buffer.
-
Allow cells to swell on ice for 10-15 minutes.
-
Homogenize the cell suspension with 15-20 strokes in a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of Homogenization Buffer or a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
2. Preparation of Cell or Tissue Lysates
This protocol provides a general method for preparing total cell or tissue lysates.[6][11]
-
Materials:
-
Lysis Buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Ice-cold PBS
-
Homogenizer (for tissues)
-
Sonicator
-
Refrigerated centrifuge
-
-
Procedure for Cultured Cells:
-
Wash cells with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Procedure for Tissues:
-
Excise the tissue and rinse with ice-cold PBS to remove blood.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold Lysis Buffer and homogenize using a suitable homogenizer.
-
Follow steps 3-6 from the cultured cell lysate preparation.
-
B. Spectrophotometric Assay for CPT Activity
This protocol is designed for a 96-well microplate reader but can be adapted for a standard spectrophotometer.
-
Reagents:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100.[1]
-
DTNB Solution: 10 mM DTNB in Assay Buffer. Prepare fresh.
-
L-Carnitine Solution: 50 mM L-Carnitine in water.
-
Palmitoyl-CoA Solution: 5 mM Palmitoyl-CoA in water. Store in small aliquots at -20°C.
-
Sample: Isolated mitochondria or cell/tissue lysate (protein concentration adjusted to be within the linear range of the assay).
-
-
Assay Protocol:
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:
-
170 µL Assay Buffer
-
10 µL DTNB Solution
-
10 µL L-Carnitine Solution
-
-
Assay Setup:
-
Add 190 µL of the Reaction Mixture to each well of a 96-well plate.
-
Add 10 µL of the sample to the appropriate wells.
-
For the blank/background control, add 10 µL of the sample preparation buffer instead of the sample.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding 10 µL of Palmitoyl-CoA Solution to each well.
-
Measurement: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C. Record the absorbance every minute for 10-15 minutes.
-
C. Data Analysis
-
Calculate the rate of change in absorbance (ΔA412/min) from the linear portion of the kinetic curve for each sample and blank.
-
Subtract the rate of the blank from the rate of each sample to correct for any non-enzymatic reaction.
-
Calculate the CPT activity using the Beer-Lambert law:
Activity (nmol/min/mg protein) = (ΔA412/min) / (ε × l × [Protein]) × 106
Where:
-
ΔA412/min is the rate of change in absorbance at 412 nm per minute.
-
ε is the molar extinction coefficient of TNB, which is 13,600 M-1cm-1.[2]
-
l is the path length of the light beam in the cuvette or microplate well (in cm). This needs to be determined for the specific microplate and volume used.
-
[Protein] is the concentration of protein in the sample in mg/mL.
-
106 is the conversion factor to express the activity in nmol.
-
Visualization of Pathways and Workflows
Fatty Acid β-Oxidation Pathway
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Automated spectrophotometric analysis of mitochondrial respiratory chain complex enzyme activities in cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. researchgate.net [researchgate.net]
- 6. biomol.com [biomol.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
- 11. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
solubility issues of palmitoyl carnitine in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of palmitoyl (B13399708) carnitine in aqueous buffers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My solid palmitoyl carnitine will not dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its very low water solubility.[1][2] this compound is an amphipathic molecule, meaning it has a water-loving (hydrophilic) head and a long water-fearing (hydrophobic) tail.[1] This structure causes it to segregate at water/air interfaces and distribute unevenly in aqueous solutions.[3]
The standard and required method is to first prepare a high-concentration stock solution in a suitable organic solvent.[4][5] This stock solution can then be diluted to the final working concentration in your aqueous buffer.
Recommended Action:
-
Choose an appropriate organic solvent (see FAQ 2 and the Data Table below). Dimethyl Sulfoxide (DMSO) is a common choice for cell-based assays.[4][6]
-
Prepare a concentrated stock solution (e.g., 10-100 mM) in the organic solvent.[4][6]
-
Dilute this stock solution into your final aqueous buffer or cell culture medium. To avoid precipitation, add the stock solution dropwise into the buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[6]
Q2: I successfully diluted my organic stock solution into my cell culture medium, but now I see precipitation or my cells are dying. How can I fix this?
A2: This issue typically arises from two main factors: the limited solubility of this compound in the aqueous medium even after dilution, and the potential for detergent-like effects at higher concentrations, which can disrupt cell membranes.[4] The recommended solution for cell-based assays is to complex the this compound with fatty-acid-free Bovine Serum Albumin (BSA).[4][7] This complex improves solubility, facilitates delivery to cells, and mitigates cytotoxicity.[4]
Recommended Action:
-
Complex with BSA: Prepare a this compound-BSA complex before adding it to your cells. A common molar ratio is 2:1 or 6:1 (this compound:BSA).[4][8] (See Protocol 2 for a detailed method).
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic. For most cell lines, this should be kept below 0.5%, and ideally at or below 0.1%.[4][9]
-
Include Vehicle Controls: Always run a corresponding vehicle control in your experiments. This should contain the same final concentration of BSA and organic solvent as your treatment group.[4]
Q3: My experimental results are inconsistent between experiments. Could my this compound solution be the cause?
A3: Yes, inconsistency can often be traced back to solution preparation and storage. This compound is an ester and is susceptible to hydrolysis in aqueous solutions, breaking down into palmitic acid and L-carnitine.[5] The rate of this breakdown is increased by basic pH and higher temperatures.[5]
Recommended Action:
-
Prepare Fresh: Aqueous working solutions of this compound should be prepared fresh for each experiment and should not be stored for more than a day.[5][10]
-
Proper Stock Storage: Prepare aliquots of your high-concentration organic stock solution in single-use volumes to avoid repeated freeze-thaw cycles.[4][9] Store these aliquots at -20°C or -80°C for long-term stability.[4][9]
-
Consistent Protocol: Use a consistent, well-documented protocol for preparing your this compound-BSA complex for every experiment to ensure reproducibility.[4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
This compound is an amphipathic molecule with a hydrophilic carnitine headgroup and a long, hydrophobic palmitoyl tail.[1] This dual nature leads to very low solubility in water.[1][2] In aqueous environments, it tends to form micelles or migrate to surfaces like the air-water or water-container interface, leading to an uneven and unpredictable concentration in the bulk solution.[3]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
The most common organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF).[11][12] The choice of solvent depends on the experimental application. For cell-based assays, DMSO is frequently used.[4] The solubility can vary depending on the specific salt form of the this compound (e.g., chloride vs. TFA salt).[1][6][9]
Q3: How stable are aqueous solutions of this compound?
Aqueous solutions are not stable and should be used immediately.[5][10] this compound is an ester that can hydrolyze, a process accelerated by higher temperatures and basic pH (pH > 9).[5] For maximum stability, it is best to prepare aqueous solutions fresh from a frozen organic stock just before use.[5]
Q4: What is the purpose of complexing this compound with BSA?
Complexing this compound with fatty-acid-free BSA serves three primary purposes in cell-based experiments:
-
Improves Solubility: BSA binds to the hydrophobic tail, keeping the molecule soluble and bioavailable in aqueous culture media.[4]
-
Facilitates Cellular Delivery: It acts as a carrier molecule to deliver the fatty acid to the cells.[4]
-
Mitigates Detergent Effects: Free long-chain acylcarnitines can act as surfactants and disrupt cell membranes, causing toxicity.[4][13] BSA sequesters the molecule, preventing these non-specific cytotoxic effects.[4]
Data Presentation
Table 1: Approximate Solubility of this compound Forms in Organic Solvents
| Compound Form | Solvent | Approximate Solubility | Reference |
| Palmitoyl-DL-carnitine (chloride) | Ethanol | ~20 mg/mL | [11] |
| Palmitoyl-DL-carnitine (chloride) | DMF | ~20 mg/mL | [11] |
| Palmitoyl-DL-carnitine (chloride) | DMSO | ~14 mg/mL | [11] |
| Palmitoyl-L-carnitine-d3 (chloride) | Ethanol | ~20 mg/mL | [12] |
| Palmitoyl-L-carnitine-d3 (chloride) | DMF | ~20 mg/mL | [12] |
| Palmitoyl-L-carnitine-d3 (chloride) | DMSO | ~10 mg/mL | [12] |
| L-Palmitoylcarnitine TFA | DMSO | 100 mg/mL | [6][9] |
Note: Solubility can be affected by temperature, purity, and the specific salt form. This data should be used as a guide.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes preparing a 100 mM stock solution of L-Palmitoylcarnitine TFA (MW: 513.63 g/mol ) in DMSO.
Materials:
-
L-Palmitoylcarnitine TFA (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional, set to 37°C)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of L-Palmitoylcarnitine TFA. For 1 mL of a 100 mM stock, you would need 51.36 mg.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[6]
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, warm the tube at 37°C for 5-10 minutes, followed by sonication in an ultrasonic bath for 10-15 minutes.[6][9]
-
Visual Inspection: Inspect the solution against a light source to ensure it is clear and free of any particulates.[9]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes to avoid freeze-thaw cycles. Store aliquots at -20°C or -80°C.[4][9]
Protocol 2: Preparation of a this compound-BSA Working Solution for Cell-Based Assays
This protocol creates a 100 µM this compound working solution with a 2:1 molar ratio to BSA.
Materials:
-
Concentrated this compound stock solution in DMSO or ethanol (from Protocol 1)
-
Fatty-acid-free BSA
-
Serum-free cell culture medium or PBS
-
Sterile tubes
-
Water bath set to 37°C
Procedure:
-
Prepare BSA Solution: Prepare a 0.5 mM solution of fatty-acid-free BSA in serum-free culture medium. Warm the solution to 37°C to ensure the BSA is fully dissolved.[4]
-
Prepare Intermediate Dilution: Dilute your concentrated stock solution to an intermediate concentration (e.g., 1 mM) in serum-free medium. For example, add 10 µL of a 100 mM stock to 990 µL of medium.
-
Complexation: While gently vortexing the warm 0.5 mM BSA solution, add your 1 mM intermediate this compound solution dropwise to achieve the desired final concentrations (e.g., to make 1 mL, add 100 µL of 1 mM this compound to 900 µL of 0.5 mM BSA solution, resulting in final concentrations of 100 µM this compound and 450 µM BSA). Adjust volumes to achieve your desired molar ratio.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for complete complex formation.[4][8]
-
Application: Use this final working solution to treat your cells. Remember to prepare a vehicle control containing the equivalent concentrations of BSA and solvent.[4]
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 3. Uneven distribution of this compound in solutions because of migration to air/water interphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Palmitoylcarnitine, a surface-active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitoyl Carnitine Concentration for Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palmitoyl (B13399708) carnitine concentrations for cell viability assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palmitoyl carnitine-induced cytotoxicity?
A1: this compound's cytotoxic effects are predominantly linked to the induction of mitochondrial dysfunction.[1][2] This can initiate a cascade of cellular events, including an increase in reactive oxygen species (ROS) production, depletion of cellular glutathione (B108866) (GSH), calcium overload, and ultimately, programmed cell death (apoptosis).[1]
Q2: Which types of cell lines are most sensitive to this compound?
A2: Sensitivity to this compound varies significantly among different cell lines.[1] Generally, cancer cell lines that heavily rely on mitochondrial metabolism and have a lower baseline antioxidant capacity are more susceptible.[1] For instance, colorectal cancer cells (like HT29 and HCT 116) and cervical cancer cells (such as SiHa and HeLa) have demonstrated high sensitivity.[1][3] In contrast, some non-transformed cell lines and cancer cells with a higher oxidative capacity may exhibit greater resistance.[1]
Q3: What are the typical concentrations of this compound used to induce cytotoxicity?
A3: The effective concentration of L-palmitoylcarnitine can vary from micromolar (µM) to millimolar (mM) levels, depending on the specific cell line and the duration of exposure.[1] For example, concentrations between 30 µM and 200 µM have been shown to be highly cytotoxic to SiHa and HeLa cells, while concentrations around 50 µM to 100 µM are effective in HT29 and HCT 116 cells.[1] It is crucial to perform a dose-response experiment to determine the specific IC50 for your cell line of interest.[2]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is often supplied as a chloride or TFA salt and is soluble in organic solvents like DMSO and ethanol.[4][5] To prepare a stock solution, dissolve the compound in a suitable solvent to create a high-concentration primary stock (e.g., 10-50 mM).[4] This helps to minimize the final solvent concentration in your cell culture media, which should ideally be ≤ 0.1%.[4] For cell-based assays, it is highly recommended to complex this compound with fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility, improve delivery to cells, and reduce potential detergent-like effects at higher concentrations.[4] Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Q5: How does this compound affect mitochondrial function?
A5: this compound can disrupt mitochondrial function in several ways. It has been observed to alter mitochondrial morphology, increase the mitochondrial membrane potential at lower concentrations, and decrease it at higher concentrations.[1][6] It can also lead to mitochondrial swelling and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis.[1][7] Furthermore, an excess of this compound can accelerate ROS production.[7]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cell Viability
| Cell Line | Cell Type | Concentration Range | Duration | Effect |
| HT29 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival[3][8] |
| HCT 116 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival[3][8] |
| SiHa | Cervical Cancer | 5, 10, 20 µM | 48 h | Reduced growth and proliferation[3] |
| HeLa | Cervical Cancer | 5, 10, 20 µM | 48 h | Reduced growth and proliferation[3] |
| PC3 | Prostate Adenocarcinoma | >50 µM | Not Specified | Decreased cell viability[3] |
| MCF7 | Breast Adenocarcinoma | 50-100 µM | 24 h | Small effect on cell survival[3] |
| CCD 841 | Non-transformed Colon Epithelial | 50-100 µM | 24-48 h | No significant effect on survival[3] |
| PNT1A | Normal Prostate Epithelial | 0-100 µM | Not Specified | No toxic effect[3] |
Mandatory Visualization
Caption: Workflow for concentration optimization.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Inconsistent or no cytotoxicity observed at expected concentrations | 1. Cell Line Resistance: Your specific cell line may be resistant to this compound.[1] 2. Sub-optimal Exposure Time: The cytotoxic effects are time-dependent.[1] 3. Reagent Quality: The this compound may have degraded.[1] | 1. Verify the sensitivity of your cell line. Consider using a positive control cell line known to be sensitive, such as HT29 or SiHa cells.[1] 2. If no effect is observed at 24 hours, consider extending the incubation period to 48 or 72 hours.[1] 3. Ensure the this compound is of high purity and has been stored correctly. Prepare fresh stock solutions for each experiment.[1] |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well.[1] 2. Edge Effects: Evaporation in the outer wells of the plate.[1] 3. Incomplete Solubilization: In MTT assays, formazan (B1609692) crystals may not be fully dissolved.[1] | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating to ensure even distribution.[1] 2. Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media instead.[1] 3. Gently shake the plate for 5-10 minutes after adding the solubilization solution to ensure complete dissolution.[2] |
| Unexpectedly high cytotoxicity at low concentrations | 1. High Cell Line Sensitivity: The cell line is highly sensitive to fatty acids.[2] 2. Detergent Effects: In serum-free conditions, long-chain acylcarnitines can disrupt cell membranes.[4] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a broad dose-response curve starting from a very low concentration (e.g., 0.1 µM) to accurately determine the non-toxic range.[2] 2. Complex this compound with fatty-acid-free BSA before adding it to the culture medium.[4] 3. Ensure the final solvent concentration is non-toxic (typically <0.5%, ideally ≤0.1%) and include a vehicle-only control.[4] |
| Precipitate forms in the culture medium | Solubility Limit Exceeded: The concentration of this compound exceeds its solubility in the aqueous medium.[2] | Prepare a more diluted stock solution or add the stock solution to the medium with gentle agitation. Ensure the final solvent concentration is low.[2] Performing a stepwise dilution can also help avoid precipitation.[9] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for assessing cell viability upon treatment with this compound using an MTT assay.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1][10]
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical starting range could be from 0.1 µM to 500 µM.[2] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[2]
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11] Gently shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.[2]
Protocol 2: Measurement of Mitochondrial ROS Production using DCFDA
This protocol outlines the measurement of intracellular ROS production using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells seeded and treated with this compound in a 96-well plate
-
Warm PBS
-
DCFDA solution (e.g., 10 µM in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with varying concentrations of this compound as described in Protocol 1.[1]
-
Loading with DCFDA: After the treatment period, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.[1]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[1]
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[1]
Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay
This protocol provides a general method for assessing apoptosis by measuring the activity of caspase-3.
Materials:
-
Cells seeded and treated with this compound
-
Commercial caspase-3 activity assay kit (containing lysis buffer and caspase-3 substrate)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.[1]
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided with the commercial caspase-3 activity assay kit.[1]
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.[1]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.[1]
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of Palmitoyl Carnitine in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of palmitoyl (B13399708) carnitine in biological samples to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of palmitoyl carnitine degradation in biological samples?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond, which breaks down the molecule into L-carnitine and palmitic acid.[1][2] This process is significantly accelerated by several factors, including elevated temperatures, non-neutral pH (especially basic conditions), and the presence of moisture.[1][2] Additionally, enzymatic degradation by endogenous acylcarnitine hydrolases present in biological samples can contribute to its breakdown.[3]
Q2: How should I collect and handle blood samples to minimize degradation?
A2: Proper sample collection and handling are critical. Blood samples should be collected in tubes containing an anticoagulant such as EDTA or heparin and immediately placed on ice.[3][4] Plasma or serum should be separated from blood cells as soon as possible, ideally within two hours of collection, by centrifugation at a low temperature (e.g., 4°C).[3][4] The resulting plasma or serum should be immediately frozen at -80°C until analysis.[3]
Q3: What is the optimal temperature for storing samples containing this compound?
A3: For long-term stability, biological samples should be stored at -80°C.[1][2][3][4] Storage at -20°C is acceptable for shorter periods (up to one month for solid compounds).[2] It is crucial to avoid repeated freeze-thaw cycles, as they can accelerate degradation.[1][2][4] To prevent this, it is best to prepare aliquots of your samples before freezing.[1][2]
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable in neutral to slightly acidic conditions (pH 5-7).[1] Basic pH (pH > 9) significantly accelerates the rate of hydrolysis of the ester bond.[1][5] Therefore, it is important to control the pH of all solutions and buffers used during sample preparation to maintain a neutral to slightly acidic environment.[3]
Q5: Are there any chemical inhibitors that can prevent enzymatic degradation?
A5: While the primary focus for preventing degradation is on proper sample handling and storage, some research has explored inhibitors of enzymes involved in carnitine metabolism. For instance, clofibrate (B1669205) has been shown to be an in vitro inhibitor of acylcarnitine hydrolase activity.[6] However, for routine sample stabilization, strict control of temperature and pH are the most common and effective methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample storage: Prolonged storage at room temperature or refrigerated conditions. | Immediately process fresh samples. For necessary storage, freeze plasma, serum, or tissue samples at -80°C.[3] |
| Enzymatic degradation: Presence of active acylcarnitine hydrolases in the sample. | Keep samples on ice during all processing steps.[3] Perform extraction with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate and remove proteins.[4] | |
| Inconsistent results between experiments | Partial degradation of a stock solution: Repeated freeze-thaw cycles of the same stock solution. | Prepare and use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1][2] Visually inspect solutions for any precipitation before use. |
| Inconsistent sample handling: Variations in the time between sample collection and processing. | Standardize the entire sample handling workflow. Ensure all samples are processed under the same conditions and for the same duration.[3] | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products: The unexpected peaks may correspond to L-carnitine and palmitic acid. | Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Review your storage and handling procedures to identify and rectify potential causes of degradation.[1] |
| Loss of biological activity in experiments | Degradation in experimental buffer or media: Aqueous solutions of this compound are prone to hydrolysis. | Prepare fresh solutions for each experiment. If using aqueous buffers, ensure the pH is neutral to slightly acidic and use the solution as quickly as possible.[1] For cell culture experiments, conjugating this compound with fatty acid-free Bovine Serum Albumin (BSA) can increase its solubility and stability.[7] |
Data on Stability
This compound Storage Recommendations
| Storage Temperature | Recommended Duration (Solid) | Stability in Aqueous Solution | Key Considerations |
| -80°C | ≤ 6 months | Not Recommended (Store as solid or in anhydrous organic solvent like DMSO) | Ideal for long-term storage. Ensure the container is tightly sealed to prevent moisture ingress.[1][2] |
| -20°C | ≤ 1 month | Not Recommended | Suitable for short-term storage. Keep container well-sealed and protected from moisture.[2] |
| 4°C | Not Recommended | ≤ 24 hours (prepare fresh) | Increased risk of moisture absorption and degradation.[1][2] |
| Room Temperature | Not Recommended | Highly Unstable | Prone to rapid degradation, especially in the presence of humidity.[2] |
Effect of pH and Temperature on Acylcarnitine Stability (Illustrative Data for Acetyl-L-carnitine)
Note: This data for the short-chain acylcarnitine, acetyl-l-carnitine, illustrates the significant impact of pH and temperature. Long-chain acylcarnitines like this compound are generally more stable but follow similar degradation principles.
| Condition | Qualitative Stability of this compound | Quantitative Example (Acetyl-l-carnitine) |
| pH | Stable in neutral to acidic pH. Unstable at pH > 9.[1] | At room temperature, after 1 hour: ~73% remaining at pH 11, ~4% remaining at pH 12.[5] |
| Temperature | Degradation rate increases with temperature.[1] | At pH 5.2, the time for 15% degradation is estimated to be 38 days at 25°C and 234 days at 8°C.[5] |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples
-
Blood Collection: Collect whole blood in tubes containing EDTA or lithium heparin as an anticoagulant.[3][4][8]
-
Immediate Cooling: Immediately place the collection tubes on ice or in a refrigerated centrifuge.[4]
-
Centrifugation: Within two hours of collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma from blood cells.[3]
-
Aliquoting: Transfer the plasma supernatant into pre-labeled, low-adsorption microcentrifuge tubes.
-
Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.[3][4]
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Internal Standard: Add 10 µL of an internal standard working solution (e.g., L-Palmitoylcarnitine-d3) to a final concentration of 250 ng/mL.[9]
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile, vortex vigorously for 30 seconds to precipitate proteins.[9]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent mixture (e.g., 90:10 acetonitrile/water).[9]
-
Final Centrifugation: Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[9]
Diagrams
Caption: Workflow for plasma sample handling and extraction.
Caption: Factors accelerating this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitine - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA and acylcarnitine hydrolase activities in normal and ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitine Profile 〈Plasma〉 [thermh.org.au]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palmitoyl Carnitine Mass Spectrometry Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of palmitoyl (B13399708) carnitine and other acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing palmitoyl carnitine by LC-MS/MS?
The most prevalent interferences in acylcarnitine mass spectrometry analysis stem from matrix effects (especially ion suppression), the presence of isobaric and isomeric compounds, and artifacts from sample preparation.[1]
-
Matrix Effects: Co-eluting endogenous components from biological samples, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound in the mass spectrometer's source, leading to signal suppression or enhancement.[2][3] Glycerophosphocholines are major phospholipids in plasma known to cause significant matrix effects in positive electrospray ionization mode.[4]
-
Isobaric & Isomeric Interferences: Different compounds with the same nominal mass (isobaric) or the same chemical formula but different structures (isomeric) can be difficult to distinguish without effective chromatographic separation, potentially leading to misidentification and inaccurate quantification.[1] For acylcarnitines, this is a significant challenge that can lead to false-positive results.[1]
-
Sample Preparation Artifacts: The derivatization process, often used to improve chromatographic properties, can sometimes lead to the partial hydrolysis of acylcarnitines, affecting measurement accuracy.[1]
Q2: Why is a stable isotope-labeled internal standard, like d3-palmitoyl carnitine, recommended for quantification?
A stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[5] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or matrix effects.[5] This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard, as the standard effectively normalizes for variations in sample preparation, injection volume, and ionization efficiency. Successful quantification of naturally occurring acylcarnitines in mouse plasma has been shown to depend on the use of their corresponding deuterated analogues.[6]
Q3: What are the typical MRM transitions for this compound and its deuterated internal standard?
For analysis by tandem mass spectrometry, multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion is the protonated molecule [M+H]+, and a common, characteristic product ion for all acylcarnitines results from the neutral loss of trimethylamine, yielding a fragment at m/z 85.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Palmitoyl carnitine | 400.4 | 85.1 |
| d3-Palmitoyl carnitine (IS) | 403.4 | 85.1 |
| Table 1: Common MRM transitions for L-Palmitoyl carnitine analysis. Data adapted from established protocols.[8][9] |
Troubleshooting Guide
Q4: Issue: I am observing low signal intensity or complete signal suppression for this compound.
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte.[2][3] This is particularly common in complex biological matrices like plasma.
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering components before analysis.[5]
-
Protein Precipitation (PPT): While a quick method, it may not be sufficient to remove all interfering phospholipids. Using a "solvent first" method where the sample is added to the precipitation solvent (e.g., acetonitrile) can improve efficiency.[10]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and is highly effective at removing salts and phospholipids that cause ion suppression.[2][5]
-
-
Optimize Chromatography: Enhance the separation between this compound and the interfering matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a Hydrophilic Interaction Chromatography (HILIC) column. HILIC is well-suited for retaining and separating highly polar compounds like acylcarnitines and operates with a high percentage of organic solvent, which can enhance ESI sensitivity.[6][10]
-
Adjust Gradient: Employ a shallower, longer gradient to increase the resolution between peaks.[2]
-
-
Dilute the Sample: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. This is a viable option if the analyte concentration is high enough to remain detectable after dilution.[5]
Q5: Issue: My chromatographic peak shape for this compound is poor (e.g., tailing or fronting).
Possible Cause: Poor peak shape can be caused by secondary interactions with the column, column overload, or incompatibility between the sample solvent and the mobile phase.[2]
Solutions:
-
Peak Tailing: Often caused by strong interactions with residual silanol (B1196071) groups on the silica-based column.
-
Lower Mobile Phase pH: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups and reduce these secondary interactions.[2]
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer exposed silanol groups.
-
-
Peak Fronting: This can result from column overload or poor sample solubility.
-
Reduce Sample Load: Decrease the concentration of the sample or the injection volume.[2]
-
Match Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Reconstituting the final extract in the initial mobile phase is a common practice.[2][10]
-
Q6: Issue: I am seeing unexpected peaks or high background noise in my chromatogram.
Possible Cause: This can be due to contamination from sample handling, the formation of adducts, or the presence of isobaric compounds.
Solutions:
-
Identify Adducts: this compound can form adducts with sodium ([M+Na]+) or potassium ([M+K]+), especially when buffers containing these salts are used. This will appear as peaks at a higher m/z than the expected protonated molecule. Using ammonium (B1175870) acetate (B1210297) in the mobile phase can sometimes reduce alkali metal adducts and promote the formation of the desired protonated ion.
-
Check for Isobaric Interferences: Other lipids or metabolites may have the same nominal mass as this compound. High-resolution mass spectrometry can help differentiate these based on their exact mass. If using a triple quadrupole instrument, ensure chromatographic separation is sufficient to resolve these interferences.[1]
-
Minimize Contamination: Ensure high-purity solvents and reagents are used. Plasticizers and other contaminants can leach from tubes and well plates.
Visual Guides & Workflows
Experimental Protocols
Protocol 1: Plasma Protein Precipitation for Acylcarnitine Analysis
This protocol is a standard procedure for extracting acylcarnitines, including this compound, from plasma samples for LC-MS/MS analysis.[8][9]
Materials:
-
Plasma samples
-
Internal Standard (IS) working solution (e.g., 250 ng/mL d3-palmitoyl carnitine in 50:50 acetonitrile (B52724)/water)[9]
-
Protein Precipitation Solution: Ice-cold acetonitrile (LC-MS grade)
-
Reconstitution Solution: 90:10 acetonitrile/water[9]
-
96-well collection plates and sealing mat
-
Centrifuge capable of holding 96-well plates
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Pipette 50 µL of each plasma sample into the wells of a 96-well plate.[9]
-
Add 20 µL of the internal standard working solution to each well.[9]
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each well.[9]
-
Seal the plate and vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.[9]
-
Seal the plate, vortex briefly, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the final supernatant to HPLC vials for LC-MS/MS analysis.[9]
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This experiment helps identify at which retention times matrix effects (ion suppression or enhancement) occur in your chromatographic run.[5]
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-union
-
Analyte standard solution (e.g., this compound at 100 ng/mL in mobile phase)
-
Blank, extracted matrix sample (prepared using your standard protocol)
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Connect the outlet of the LC column to one inlet of the Tee-union.
-
Connect the syringe pump, containing the analyte standard solution, to the other inlet of the Tee-union.
-
Connect the outlet of the Tee-union to the ESI source of the mass spectrometer.
-
Set the mass spectrometer to monitor the MRM transition of your analyte (e.g., 400.4 -> 85.1).
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) and start data acquisition. You should observe a stable, flat baseline signal for your analyte.
-
While continuing the infusion, inject the blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.
-
Monitor the analyte signal. Any significant dip or drop in the baseline signal indicates ion suppression occurring at that retention time. An increase in the signal indicates ion enhancement.
By comparing the resulting chromatogram with a run of an actual sample, you can determine if your analyte of interest is eluting in a region of ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase I activity monitoring in fibroblasts and leukocytes using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bevital.no [bevital.no]
stability of palmitoyl carnitine stock solutions at -20°C
Welcome to the technical support center for palmitoyl (B13399708) carnitine. This guide provides detailed information on the stability of palmitoyl carnitine stock solutions, troubleshooting advice for common experimental issues, and comprehensive protocols to ensure the successful use of this product in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid L-palmitoyl carnitine?
For optimal stability, solid L-palmitoyl carnitine should be stored in a tightly sealed container, protected from moisture, at -20°C or below.[1][2] Under these conditions, the solid compound is stable for at least four years.[3][4]
Q2: What is the primary cause of L-palmitoyl carnitine degradation in solution?
The main degradation pathway for L-palmitoyl carnitine is the hydrolysis of its ester bond, which breaks the molecule down into L-carnitine and palmitic acid.[1] This process is accelerated by the presence of moisture, elevated temperatures, and non-neutral pH conditions.[1]
Q3: How stable is L-palmitoyl carnitine in different solvents at -20°C?
The stability of L-palmitoyl carnitine in solution is highly dependent on the solvent.
-
Aqueous Solutions: These are particularly susceptible to hydrolysis. It is not recommended to store aqueous solutions for more than one day.[1][3]
-
Anhydrous Organic Solvents (e.g., DMSO, Ethanol, DMF): For longer-term storage, using an anhydrous organic solvent is recommended.[1][2][4][5] Stock solutions in solvents like DMSO should be aliquoted and stored at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (≤ 6 months).[1][6]
Q4: Can I repeatedly freeze and thaw my L-palmitoyl carnitine stock solution?
No, to avoid degradation, it is best to prepare single-use aliquots of your stock solution to prevent multiple freeze-thaw cycles.[1][2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of L-palmitoyl carnitine in your experimental buffer or media. | Prepare fresh working solutions of L-palmitoyl carnitine for each experiment. If using aqueous buffers, ensure the pH is neutral to slightly acidic and use the solution as quickly as possible.[1] |
| Inconsistent results between experiments. | Partial degradation of a stock solution of L-palmitoyl carnitine. | Prepare and use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][6] Visually inspect solutions for any precipitation before use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products, namely L-carnitine and palmitic acid. | Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Review your storage and handling procedures to identify potential causes of degradation.[1] |
| Cell toxicity or membrane disruption observed in cell-based assays. | Detergent-like effects of L-palmitoyl carnitine at higher concentrations, especially in serum-free media. | Complex L-palmitoyl carnitine with fatty-acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium to improve solubility and mitigate toxicity.[2] Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%, ideally ≤0.1%).[2] |
Data Summary
Storage Recommendations for L-Palmitoyl Carnitine
| Form | Solvent | Storage Temperature | Recommended Duration | Reference |
| Solid | N/A | -20°C | ≥ 4 years | [3][4] |
| Solution | Anhydrous Organic (e.g., DMSO) | -20°C | ≤ 1 month | [1][6] |
| Solution | Anhydrous Organic (e.g., DMSO) | -80°C | ≤ 6 months | [1][6] |
| Solution | Aqueous Buffer | 4°C or -20°C | Not Recommended (> 1 day) | [1][3] |
Solubility of L-Palmitoyl Carnitine
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 mg/mL | [2][5] |
| Ethanol | ~20 mg/mL | [2][4][5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][4][5] |
| Water (warmed, sonicated) | Slightly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-Palmitoyl Carnitine Stock Solution in DMSO
Materials:
-
L-Palmitoyl Carnitine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of L-palmitoyl carnitine needed to prepare your desired volume and concentration of stock solution.
-
Dissolution: Aseptically add the calculated amount of L-palmitoyl carnitine powder to a sterile microcentrifuge tube. Add the corresponding volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously until the solid is completely dissolved.[2] If necessary, gentle warming in a 37°C water bath can aid dissolution.[2] Ensure the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots.[6] Store the aliquots immediately at -20°C for up to one month or at -80°C for up to six months.[1][6]
Protocol 2: Preparation of a 100 µM L-Palmitoyl Carnitine-BSA Working Solution for Cell Culture
This protocol creates a working solution with a common molar ratio of L-palmitoyl carnitine to BSA to enhance solubility and cellular uptake.
Materials:
-
10 mM L-palmitoyl carnitine stock solution in DMSO (from Protocol 1)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Sterile tubes
Procedure:
-
Prepare BSA Solution: Prepare a 0.5 mM solution of fatty-acid-free BSA in serum-free culture medium. Warm the solution to 37°C.
-
Prepare Intermediate Dilution: Thaw an aliquot of the 10 mM L-palmitoyl carnitine stock solution. Prepare a 1 mM intermediate solution by diluting the stock 1:10 in serum-free medium (e.g., add 100 µL of 10 mM stock to 900 µL of medium).
-
Complexation: While gently vortexing the warm BSA solution, add the 1 mM intermediate L-palmitoyl carnitine solution dropwise to achieve the desired final concentration.[2] For example, to make 1 mL of a 100 µM this compound solution, add 100 µL of the 1 mM intermediate to 900 µL of the 0.5 mM BSA solution.
-
Use Immediately: Use the freshly prepared L-palmitoyl carnitine-BSA complex to treat cells. Do not store this working solution.
Visualizations
Logical Flow for Troubleshooting Stock Solution Issues
Caption: Troubleshooting workflow for this compound stock solutions.
The Carnitine Shuttle and Fatty Acid Oxidation Pathway
Caption: Role of this compound in the mitochondrial carnitine shuttle.
References
Technical Support Center: Measuring CPT1 Activity with Palmitoyl-Carnitine
Welcome to the Technical Support Center for Carnitine Palmitoyltransferase 1 (CPT1) Activity Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring CPT1 activity, with a specific focus on the challenges encountered when using its product, palmitoyl-carnitine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Introduction to CPT1 and Measurement Challenges
Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, catalyzing the rate-limiting step of long-chain fatty acid transport into the mitochondria for β-oxidation. It facilitates the conversion of long-chain fatty acyl-CoAs and L-carnitine into long-chain acylcarnitines, such as palmitoyl-carnitine. While essential for cellular energy homeostasis, accurately measuring CPT1 activity can be challenging, particularly when its product, palmitoyl-carnitine, is involved in the experimental setup. These challenges include product inhibition, substrate solubility and stability, and potential interference from other enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during CPT1 activity assays, especially those involving palmitoyl-carnitine.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low CPT1 Activity Detected | 1. Degraded Enzyme: Improper storage or handling of the enzyme source (isolated mitochondria or cell lysates) can lead to loss of activity.[1] 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations can significantly reduce enzyme activity.[1] 3. Presence of Inhibitors: Contaminants in reagents or the presence of known inhibitors (e.g., malonyl-CoA) can block CPT1 activity. | 1. Use a freshly prepared enzyme source or one that has been properly stored at -80°C. 2. Optimize assay conditions by testing a range of pH values (typically 7.0-8.0) and temperatures (e.g., 30-37°C).[1] Ensure substrate concentrations are at or near saturation. 3. Use high-purity reagents and include appropriate controls to test for inhibitory effects. |
| High Background Signal in No-Enzyme Control | 1. Non-enzymatic Hydrolysis: The substrate, particularly acyl-CoAs, can hydrolyze non-enzymatically, leading to a false-positive signal.[1] 2. Contaminating Enzymes: Reagents may be contaminated with other enzymes that can react with the substrates.[1] | 1. Prepare substrates fresh before each experiment. 2. Use high-purity reagents and run "no-substrate" controls to identify the source of the background signal.[1] |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme, substrates, or inhibitors.[1] 2. Precipitation of Palmitoyl-Carnitine: Palmitoyl-carnitine has low aqueous solubility and can precipitate out of solution, especially at high concentrations or low temperatures.[2] 3. Micelle Formation: As a surfactant, palmitoyl-carnitine can form micelles, affecting its availability for the enzyme. | 1. Calibrate pipettes regularly and use appropriate pipetting techniques.[1] 2. Prepare palmitoyl-carnitine solutions fresh and consider the use of a small amount of a suitable solvent like DMSO.[2] Warming and sonication can aid dissolution.[2] 3. Be aware of the critical micelle concentration (CMC) of palmitoyl-carnitine and work at concentrations below the CMC if possible. |
| Unexpected Inhibition of CPT1 Activity | 1. Product Inhibition: Palmitoyl-carnitine, the product of the forward CPT1 reaction, can act as an inhibitor.[3] 2. Detergent Effects: High concentrations of palmitoyl-carnitine can have detergent-like effects on the mitochondrial membrane, potentially altering enzyme conformation and activity.[3] | 1. When studying the forward reaction, keep reaction times short to minimize product accumulation. For kinetic studies, consider initial velocity measurements. 2. Use the lowest effective concentration of palmitoyl-carnitine and include appropriate controls with other detergents to assess non-specific effects. |
| Interference from CPT2 Activity | 1. Mitochondrial Integrity: Disruption of the inner mitochondrial membrane can expose CPT2, which catalyzes the reverse reaction (palmitoyl-carnitine + CoA -> palmitoyl-CoA + carnitine).[4] 2. Assay Design: In assays using palmitoyl-carnitine as a substrate (reverse assay), CPT2 will be the primary enzyme measured if the inner mitochondrial membrane is compromised. | 1. Ensure the use of intact mitochondria for CPT1-specific assays. The integrity can be assessed by measuring the latency of inner membrane enzymes. 2. To specifically measure CPT1 activity in the reverse direction, specific inhibitors of CPT2 would be required, which are not readily available. Alternatively, use the forward assay with malonyl-CoA to inhibit CPT1 and subtract this from the total CPT activity to estimate CPT2 activity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between the "forward" and "reverse" CPT1 activity assay?
A1: The "forward" assay measures the physiological reaction catalyzed by CPT1: the formation of palmitoyl-carnitine from palmitoyl-CoA and L-carnitine. This is often measured using radiolabeled L-carnitine. The "reverse" assay measures the opposite reaction: the formation of palmitoyl-CoA from palmitoyl-carnitine and Coenzyme A (CoA). The release of free CoA can be detected using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Q2: Why is palmitoyl-carnitine difficult to work with in aqueous solutions?
A2: Palmitoyl-carnitine is an amphipathic molecule with a long hydrophobic tail and a charged hydrophilic head. This structure gives it surfactant-like properties, leading to low aqueous solubility, a tendency to form micelles above its critical micelle concentration (CMC), and migration to air-water interfaces. These properties can make it difficult to determine the true concentration of the substrate available to the enzyme in an assay. It is also susceptible to hydrolysis at high pH and temperature.
Q3: How can I improve the solubility of palmitoyl-carnitine?
A3: To improve solubility, you can prepare solutions fresh for each experiment, use a buffer with a neutral to slightly acidic pH, and aid dissolution with gentle warming (e.g., 37°C) and sonication.[2] For stock solutions, using an organic solvent like DMSO is recommended.[2]
Q4: What is product inhibition and how does it affect my CPT1 assay?
A4: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and slows down its activity. In the case of the forward CPT1 reaction, the product palmitoyl-carnitine can inhibit the enzyme.[3] This is an important consideration for assay design, as the accumulation of product during the reaction can lead to an underestimation of the initial enzyme velocity. To minimize this, it is crucial to use short incubation times where the reaction rate is linear.
Q5: How can I differentiate between CPT1 and CPT2 activity?
A5: CPT1 is located on the outer mitochondrial membrane and is sensitive to inhibition by malonyl-CoA, while CPT2 is on the inner mitochondrial membrane and is insensitive to malonyl-CoA.[4] To measure CPT1 activity specifically, you can use intact mitochondria and exploit the inhibitory effect of malonyl-CoA. The CPT1 activity is the malonyl-CoA sensitive portion of the total CPT activity.[5] Measuring CPT2 activity typically requires disrupting the outer membrane to provide its substrates access to the inner membrane.
Quantitative Data
The following tables provide a summary of key quantitative data for CPT1 activity assays. Note that these values can vary depending on the tissue source, species, and specific assay conditions.
Table 1: Optimal Assay Conditions for CPT1 Activity
| Parameter | Forward Assay (Radiolabel) | Reverse Assay (DTNB) | Reference |
| pH Range | 7.0 - 7.4 | 7.4 - 8.0 | [1][6] |
| Temperature | 30 - 37 °C | 30 - 37 °C | [1] |
| Palmitoyl-CoA (Km) | 30 - 70 µM | - | [7] |
| L-Carnitine (Km) | 200 - 500 µM | - | [7] |
| Palmitoyl-Carnitine (Km) | - | Data not readily available | |
| CoA (Km) | - | Data not readily available |
Table 2: IC50 Values for Common CPT1 Inhibitors
| Inhibitor | CPT1 Isoform | IC50 Value | Reference |
| Malonyl-CoA | CPT1A (liver) | ~2-5 µM | [5] |
| CPT1B (muscle) | ~0.03 µM | [5] | |
| Etomoxir | CPT1A (human) | ~5-20 nM | [8] |
| ST1326 (Teglicar) | CPT1A | ~0.3 µM | [9] |
Table 3: Solubility of Palmitoyl-Carnitine
| Solvent | Solubility | Remarks | Reference |
| Water | Very low (~1.2 x 10⁻⁵ g/L, predicted) | Warming and sonication may slightly improve solubility. | [2] |
| DMSO | ~10-14 mg/mL | Recommended for stock solutions. | [2] |
| Ethanol | ~20 mg/mL | [2] | |
| DMF | ~20 mg/mL | [2] |
Experimental Protocols
Protocol 1: Forward CPT1 Activity Assay (Radiolabel Method)
This protocol measures the formation of radiolabeled palmitoyl-carnitine from palmitoyl-CoA and radiolabeled L-carnitine.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EGTA, pH 7.4[1]
-
Palmitoyl-CoA solution
-
[³H]L-carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Malonyl-CoA solution (for inhibition control)
-
Stopping Solution: 1 M HCl[1]
-
Extraction Solvent: n-butanol[1]
-
Scintillation cocktail
Procedure:
-
Prepare the enzyme source (e.g., isolated mitochondria) and determine the protein concentration.
-
In a microcentrifuge tube, add the assay buffer and BSA.
-
Add the desired concentration of any test compounds (e.g., inhibitors) or vehicle control.
-
Add the enzyme preparation and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and [³H]L-carnitine.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of the assay.
-
Stop the reaction by adding ice-cold 1 M HCl.[1]
-
Extract the radiolabeled palmitoyl-carnitine by adding n-butanol, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate CPT1 activity as nmol of palmitoyl-carnitine formed per minute per mg of protein.
Protocol 2: Reverse CPT1 Activity Assay (DTNB Colorimetric Method)
This protocol measures the CPT1-catalyzed formation of palmitoyl-CoA from palmitoyl-carnitine and CoA, where the release of free CoA is detected by DTNB.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer: 116 mM Tris-HCl, 2.5 mM EDTA, pH 8.0[6]
-
DTNB (Ellman's reagent) solution[6]
-
Triton X-100[6]
-
Palmitoyl-carnitine solution
-
Coenzyme A (CoA) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, DTNB, and Triton X-100.[6]
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the enzyme preparation (e.g., mitochondrial suspension) to the wells. Include a blank control without the enzyme.
-
Pre-incubate the plate at 30°C for 5 minutes.[6]
-
Initiate the reaction by adding palmitoyl-carnitine and CoA to each well.[6]
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.[6]
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA formation and express the enzyme activity as nmol/min/mg of protein.[6]
Visualizations
CPT1 Signaling and Assay Workflow
The following diagrams illustrate the CPT1 reaction within the context of fatty acid transport and the general workflow for a CPT1 activity assay.
Caption: The Carnitine Shuttle: Transport of long-chain fatty acids into the mitochondria.
Caption: General experimental workflow for a CPT1 activity assay.
Caption: A logical troubleshooting workflow for common CPT1 assay issues.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]
- 8. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low signal intensity for palmitoyl carnitine in LC-MS
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low signal intensity for palmitoyl (B13399708) carnitine in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to troubleshoot low signal intensity for palmitoyl carnitine?
A1: When encountering low signal intensity, a systematic approach is crucial. Start by verifying the instrument's general performance with a standard compound to ensure there isn't a system-wide issue. Subsequently, investigate sample preparation, chromatographic conditions, and mass spectrometer settings. Potential issues can range from sample degradation and inefficient extraction to suboptimal ionization or matrix effects.[1][2][3]
A logical troubleshooting workflow can help systematically identify the root cause of the low signal.
Caption: General troubleshooting workflow for low LC-MS signal.
Sample Preparation
Q2: My signal is low. Could my sample preparation method be the problem?
A2: Absolutely. Low recovery of this compound can often be traced back to the sample preparation workflow.[2] Common issues include suboptimal extraction, analyte degradation, and incomplete protein precipitation.[2] For biological samples like plasma, a simple and rapid protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) is a common and effective method.[2][4]
Caption: A typical protein precipitation workflow for plasma samples.
Q3: How stable is this compound during storage and sample preparation?
A3: this compound, as an ester, is susceptible to hydrolysis, which breaks the molecule into L-carnitine and palmitic acid.[5][6] This degradation is accelerated by moisture, elevated temperatures, and non-neutral pH conditions, especially basic pH (>9).[5][6] For optimal stability, solid compounds should be stored at -20°C (short-term) or -80°C (long-term).[5] It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep solutions at 2-8°C for no longer than 24 hours.[6] Repeated freeze-thaw cycles should be minimized, although studies have shown it can be stable for at least three cycles in mouse plasma.[7]
| Storage Condition | Solid Compound Stability | Aqueous Solution Stability |
| -80°C | ≤ 6 months[5] | Not Recommended (Store as solid) |
| -20°C | ≤ 1 month[5] | Not Recommended (Store as solid) |
| 2-8°C | Not Recommended[5] | ≤ 24 hours[6] |
| Room Temp | Not Recommended[5] | Prepare Fresh[6] |
Q4: Should I consider derivatization for this compound?
A4: While many methods analyze underivatized acylcarnitines, derivatization can significantly increase signal intensity.[4][8][9] Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) has been shown to improve signal.[9][10] Butylation (using n-butanol with acetyl chloride) is another common technique that converts acylcarnitines to their butyl esters, which can aid in separating isobaric compounds.[11][12] However, some derivatization methods that use harsh acidic conditions can cause hydrolysis, leading to inaccurate measurements.[13]
Liquid Chromatography
Q5: What type of LC column is best for this compound analysis?
A5: The choice of column depends on the overall analytical method.
-
Reversed-Phase (RP) Columns (e.g., C18, C8): These are widely used and provide good retention for the long alkyl chain of this compound.[2][8]
-
Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC columns are excellent for retaining polar compounds and can be advantageous when analyzing a broad range of acylcarnitines, from short-chain (polar) to long-chain (less polar).[7][14] HILIC can provide high sensitivity due to the high organic content of the mobile phase, which facilitates efficient electrospray ionization.[7]
Q6: How can I optimize my mobile phase for better signal intensity?
A6: Mobile phase composition is critical for both chromatographic separation and ionization efficiency.
-
Solvents: Acetonitrile and methanol are common organic solvents, often mixed with water.[7][11]
-
Additives: Small amounts of additives are essential for good peak shape and ionization. Formic acid (typically 0.1%) is frequently used to provide protons for positive mode electrospray ionization (ESI).[8][11] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used and may improve signal intensity and retention time stability for various lipids and metabolites.[11][15][16] Using ion-pairing reagents like heptafluorobutyric acid (HFBA) has also been reported.[2][11]
Mass Spectrometry & Matrix Effects
Q7: What are the typical MS/MS parameters and transitions for this compound?
A7: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI). The most common fragmentation pattern for acylcarnitines involves a characteristic product ion at m/z 85, which corresponds to the carnitine moiety.[11][12]
| Parameter | Typical Value |
| Ionization Mode | Positive ESI |
| Precursor Ion (Q1) | m/z 400.4 ( [M+H]⁺ ) |
| Product Ion (Q3) | m/z 85.1 |
| Internal Standard | Palmitoyl-L-carnitine-d3[1][17] |
| IS Precursor Ion (Q1) | m/z 403.4 |
| IS Product Ion (Q3) | m/z 85.1 |
Note: The exact m/z values may vary slightly based on instrument calibration. Collision energy and other source parameters should be optimized for your specific instrument.[1]
Q8: My signal is suppressed. Could this be due to matrix effects?
A8: Yes, ion suppression is a common cause of low signal intensity in LC-MS, especially when analyzing complex biological matrices like plasma.[3][18] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal.[18] Phospholipids, such as glycerophosphocholines (GPCho's), are major sources of ion suppression in plasma samples.[19]
Caption: The mechanism of ion suppression in LC-MS.
Q9: How can I minimize ion suppression?
A9: Several strategies can be employed to reduce matrix effects:
-
Improve Sample Preparation: Implement more rigorous cleanup steps, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[2]
-
Optimize Chromatography: Adjust the LC gradient to achieve chromatographic separation between this compound and the suppression-causing compounds.[18]
-
Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as palmitoyl-L-carnitine-d3, is crucial.[1][7][17] The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction and reliable quantification.[17]
Experimental Protocol Example
Protocol: Protein Precipitation of this compound from Human Plasma
This protocol provides a general method for extracting this compound from plasma samples.
-
Materials:
-
Human plasma samples
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) stock solution (e.g., Palmitoyl-L-carnitine-d3 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of >14,000 x g and 4°C
-
Nitrogen evaporator
-
LC-MS vials with inserts
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[1]
-
Add 10 µL of the IS working solution (e.g., to a final concentration of 250 ng/mL).[1] For calibration curve standards, add the appropriate concentration of this compound standard at this step. For unknown samples, add 10 µL of the initial mobile phase solvent.[1]
-
To precipitate proteins, add 300 µL of ice-cold methanol.[8]
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2][8]
-
Vortex for 10 seconds, then transfer the final solution to an LC-MS vial for analysis.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. sciex.com [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bevital.no [bevital.no]
- 8. restek.com [restek.com]
- 9. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. littlemsandsailing.com [littlemsandsailing.com]
uneven distribution of palmitoyl carnitine in solutions
Welcome to the technical support center for L-Palmitoyl Carnitine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of L-Palmitoyl Carnitine in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is L-Palmitoyl Carnitine and why is it used in research?
L-Palmitoyl Carnitine is an ester derivative of carnitine that plays a vital role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids, such as palmitic acid, across the inner mitochondrial membrane for subsequent β-oxidation and the production of ATP. In research, it is frequently used to study metabolic pathways, mitochondrial function, and the cellular effects of fatty acid accumulation in various physiological and pathological contexts, including myocardial ischemia.
Q2: I'm observing a white precipitate after adding L-Palmitoyl Carnitine to my aqueous experimental buffer. What is the cause?
The formation of a white precipitate is a common issue and is due to the low aqueous solubility of L-Palmitoyl Carnitine.[2] As a long-chain acylcarnitine, it is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) head and a long, hydrophobic (water-repelling) tail. This structure leads to poor solubility in water and a tendency to self-aggregate, especially at higher concentrations, leading to the observed precipitation.[2]
Q3: Can I dissolve L-Palmitoyl Carnitine directly in water or buffer?
Directly dissolving L-Palmitoyl Carnitine in water or aqueous buffers is challenging and often not recommended, as it is only slightly soluble in water.[3] Even with the aid of warming and sonication, achieving a stable and homogenous solution can be difficult.[3][4] For most applications, a stock solution in an organic solvent is prepared first.
Q4: What is the best way to prepare a stock solution of L-Palmitoyl Carnitine?
The recommended method is to first dissolve the L-Palmitoyl Carnitine powder in a suitable organic solvent to create a concentrated stock solution.[1][2] Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), or Dimethylformamide (DMF).[1] A high-concentration stock (e.g., 10-50 mM) allows for minimal final solvent concentration in your experimental medium.[1] To ensure complete dissolution, vigorous vortexing, gentle warming (e.g., at 37°C), and sonication may be necessary.[5][6]
Q5: How can I improve the solubility of L-Palmitoyl Carnitine in my aqueous working solution for cell-based assays?
To enhance solubility and ensure even distribution in aqueous media for cell culture experiments, it is highly recommended to complex L-Palmitoyl Carnitine with fatty acid-free Bovine Serum Albumin (BSA).[1][2] BSA acts as a carrier protein, binding to the hydrophobic tail of the L-Palmitoyl Carnitine and preventing its aggregation, thus improving its delivery to cells and mitigating potential detergent-like cytotoxic effects.[1][2]
Troubleshooting Guide
This guide addresses the common issue of the uneven distribution and precipitation of L-Palmitoyl Carnitine in solution.
Problem: Precipitate formation or cloudy solution after adding L-Palmitoyl Carnitine to aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1][2] 2. Use a carrier protein. For cell-based assays, complex the L-Palmitoyl Carnitine with fatty acid-free BSA.[1][2] 3. Perform serial dilutions. When preparing your working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.[5] |
| High Final Concentration | 1. Review your required final concentration. If possible, use the lowest effective concentration for your experiment. 2. Increase the BSA-to-L-Palmitoyl Carnitine molar ratio. A common starting ratio is 1:2 (BSA:L-Palmitoyl Carnitine). Increasing the relative amount of BSA may improve solubility. |
| Incorrect Solution Preparation Technique | 1. Ensure complete dissolution of the stock solution. Use a combination of vortexing, warming (37°C), and sonication until the stock solution is clear.[5][6] 2. Add the stock solution to the aqueous phase slowly and with agitation. This helps to prevent localized high concentrations that can lead to precipitation.[5] |
| Storage of Aqueous Working Solutions | 1. Use freshly prepared working solutions immediately. Aqueous solutions of L-Palmitoyl Carnitine are not recommended for storage as the compound can come out of solution over time.[5] |
| Solvent Concentration | 1. Keep the final concentration of the organic solvent low in your experimental medium (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[1][5] |
Quantitative Data Summary
The following table summarizes the solubility of L-Palmitoyl Carnitine in various solvents. Please note that solubility can be influenced by factors such as the salt form of the compound (e.g., inner salt, hydrochloride, or trifluoroacetate), temperature, and pH.[4]
| Solvent | Approximate Solubility | Notes |
| Water | Slightly soluble; ~25 mg/mL | Requires warming and sonication for dissolution.[3][4] |
| Ethanol | ~20 mg/mL | Data for the deuterated form.[4][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | Data for the deuterated form.[4][7] |
| Dimethyl Sulfoxide (DMSO) | ~10-14 mg/mL | Data available for both deuterated and DL-racemic forms.[4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-Palmitoyl Carnitine Stock Solution in DMSO
Materials:
-
L-Palmitoyl Carnitine powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
In a sterile environment, accurately weigh the desired amount of L-Palmitoyl Carnitine powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.[5]
-
Following warming, sonicate the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear and free of any visible particulate matter.[5][6]
-
Visually inspect the solution to confirm complete dissolution.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of a 100 µM L-Palmitoyl Carnitine-BSA Working Solution
Materials:
-
10 mM L-Palmitoyl Carnitine stock solution in DMSO (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
-
Water bath set to 37°C
Procedure:
-
Prepare a 0.5 mM solution of fatty-acid-free BSA in serum-free culture medium or PBS. Warm the solution to 37°C to ensure the BSA is fully dissolved.
-
Thaw a single aliquot of the 10 mM L-Palmitoyl Carnitine stock solution at room temperature.
-
Prepare a 1 mM intermediate dilution of L-Palmitoyl Carnitine by adding 10 µL of the 10 mM stock solution to 90 µL of serum-free medium or PBS. Vortex gently to mix.
-
While gently vortexing the warm 0.5 mM BSA solution, slowly add 100 µL of the 1 mM intermediate L-Palmitoyl Carnitine solution to 900 µL of the BSA solution. This will result in a final concentration of 100 µM L-Palmitoyl Carnitine and a 0.45 mM BSA concentration, achieving a molar ratio of approximately 1:4.5 (L-Palmitoyl Carnitine:BSA).
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for complete complex formation.[1]
-
The L-Palmitoyl Carnitine-BSA complex is now ready for use in your experiments. Use the freshly prepared working solution immediately.[5]
Visualizations
Caption: Troubleshooting workflow for addressing uneven distribution of this compound.
Caption: Role of BSA in preventing this compound aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of different salt forms of palmitoyl carnitine on solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of different salt forms of palmitoyl (B13399708) carnitine.
Frequently Asked Questions (FAQs)
Q1: What is palmitoyl carnitine and why is its solubility important?
A1: this compound is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism by transporting long-chain fatty acids into the mitochondria for beta-oxidation. Its solubility is a critical factor in the design and formulation of therapeutic agents, as it directly impacts bioavailability and efficacy.
Q2: What are the common salt forms of this compound used in research?
A2: The most commonly used salt forms are this compound chloride and this compound trifluoroacetate (B77799) (TFA). The choice of salt form can significantly influence the compound's physicochemical properties, including solubility.
Q3: How does the solubility of this compound chloride compare to the TFA salt in aqueous solutions?
Q4: What is the reported aqueous solubility of this compound chloride?
A4: The reported aqueous solubility of this compound chloride varies across different sources. Some studies indicate solubility up to 10 mM and 25 mM in water.[2][3] Another source specifies a solubility of 50 mg/mL in water for Palmitoyl-L-carnitine chloride. It is often noted that solubility can be enhanced with warming and sonication.[4][5]
Q5: In which organic solvents is this compound chloride soluble?
A5: Palmitoyl-DL-carnitine (chloride) is soluble in organic solvents such as ethanol (B145695) (approx. 20 mg/ml), dimethyl sulfoxide (B87167) (DMSO) (approx. 14 mg/ml), and dimethylformamide (DMF) (approx. 20 mg/ml).[6] Palmitoyl-L-carnitine-d3 (chloride) shows similar solubility in these solvents.[7]
Q6: How does the TFA salt of L-Palmitoylcarnitine affect its solubility?
A6: The trifluoroacetate (TFA) salt form can influence the solubility characteristics of L-Palmitoylcarnitine.[8] While specific aqueous solubility data is not provided, its solubility in organic solvents like ethanol and DMF is reported to be around 20 mg/mL, which is comparable to the chloride salt.[8]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound chloride in water.
-
Possible Cause: this compound has low intrinsic aqueous solubility due to its long acyl chain.
-
Troubleshooting Steps:
-
Heating: Gently warm the solution. Palmitoyl-L-carnitine (chloride) is described as being slightly soluble in water with warming.[4]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is a quaternary ammonium (B1175870) salt and its charge is permanent, the overall solution pH can still influence interactions.
-
Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent like ethanol or DMSO, in which this compound is more soluble.
-
Issue 2: Precipitation of this compound from an aqueous solution upon storage.
-
Possible Cause: Aqueous solutions of this compound may not be stable for long periods.
-
Troubleshooting Steps:
-
Fresh Preparation: It is recommended not to store aqueous solutions of palmitoyl-L-carnitine (chloride) for more than one day.[4] Prepare fresh solutions for each experiment.
-
Storage Conditions: If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for precipitation before use.
-
Issue 3: Inconsistent experimental results related to compound solubility.
-
Possible Cause: Variability in the experimental protocol for determining solubility.
-
Troubleshooting Steps:
-
Standardized Protocol: Adhere to a standardized protocol for solubility determination, such as the shake-flask method (see Experimental Protocols section).
-
Equilibration Time: Ensure sufficient time for the solution to reach equilibrium. For the shake-flask method, this can be 24-48 hours.
-
Purity of Compound: Use a high-purity salt form of this compound, as impurities can affect solubility.
-
Control of Experimental Conditions: Maintain consistent temperature and pH throughout the experiment.
-
Data Presentation
Table 1: Solubility of Different Salt Forms of this compound
| Salt Form | Solvent | Reported Solubility | Notes |
| (±)-Palmitoylcarnitine chloride | Water | 10 mM | |
| (±)-Palmitoylcarnitine chloride | Water | 25 mM | |
| Palmitoyl-L-carnitine chloride | Water | 50 mg/mL | |
| Palmitoyl-L-carnitine (chloride) | Water | Slightly soluble | Requires warming and sonication.[4][5] |
| Palmitoyl-DL-carnitine (chloride) | Ethanol | ~20 mg/mL | |
| Palmitoyl-DL-carnitine (chloride) | DMSO | ~14 mg/mL | |
| Palmitoyl-DL-carnitine (chloride) | DMF | ~20 mg/mL | |
| L-Palmitoylcarnitine TFA | Ethanol | ~20 mg/mL | TFA salt can influence solubility.[8] |
| L-Palmitoylcarnitine TFA | DMF | ~20 mg/mL | TFA salt can influence solubility.[8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is adapted from standard methods for determining the aqueous solubility of organic compounds.
Materials:
-
This compound salt (chloride or TFA form)
-
Distilled or deionized water (or buffer of desired pH)
-
Glass flasks with stoppers
-
Shaker bath with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Add an excess amount of the this compound salt to a glass flask containing a known volume of water or buffer. The excess solid should be visible.
-
Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the flasks at a constant speed for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the flasks to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate as necessary and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Perform the experiment in triplicate to ensure reproducibility.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of metabolic pathways by carnitine palmitoyl-transferase 1 plays a key role in central nervous system disorders: experimental evidence based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.astm.org [store.astm.org]
- 5. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A unifying approach to drug-in-polymer solubility prediction: Streamlining experimental workflow and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitoyl Carnitine Treatment in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palmitoyl (B13399708) carnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is palmitoyl carnitine and what is its primary role in cells?
A1: this compound is an ester derivative of carnitine that is crucial for cellular energy metabolism.[1][2] Its main function is to transport long-chain fatty acids, such as palmitic acid, across the inner mitochondrial membrane, enabling their breakdown through β-oxidation to produce ATP.[1][2] Beyond its metabolic role, this compound can also act as a signaling molecule, influencing processes like apoptosis, calcium homeostasis, and inflammatory responses.[3]
Q2: How do I prepare a stock solution of this compound?
A2: L-Palmitoylcarnitine TFA is soluble in organic solvents like DMSO, ethanol, and DMF.[1] For cell-based assays, DMSO is commonly used. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final solvent concentration in your culture media, which should ideally be ≤ 0.1%.[1] Due to its amphipathic nature, it is highly recommended to complex this compound with fatty-acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery to cells, and to mitigate potential detergent-like effects at higher concentrations.[1]
Q3: What are typical concentrations and incubation times for this compound treatment?
A3: The effective concentration and incubation time for this compound treatment are highly dependent on the cell line and the experimental endpoint. Concentrations can range from micromolar (µM) to millimolar (mM) levels, and incubation times can vary from hours to days.[4] For example, concentrations between 5 µM and 100 µM have been used in various studies with incubation times ranging from 4 to 72 hours.[3][5][6][7][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay.
Q4: How does this compound affect mitochondrial function?
A4: this compound can significantly impact mitochondrial function. At lower concentrations, it may slightly hyperpolarize the mitochondrial membrane potential.[9] However, at higher concentrations, it can lead to depolarization of the mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and increased production of reactive oxygen species (ROS).[9][10] It has also been linked to the induction of mitochondrial fission.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Verify the sensitivity of your specific cell line to this compound. Some cell lines are more resistant than others.[4] |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for your desired effect. The effects of this compound can be time-dependent.[1][7] |
| Incorrect Stock Solution Preparation | Ensure your stock solution is properly prepared and stored. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] |
| BSA Complexation Issues | The molar ratio of this compound to BSA can affect its bioavailability. Use a consistent protocol for preparing the complex for each experiment.[1] |
Issue 2: High Cytotoxicity or Cell Detachment Even at Low Concentrations
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%, ideally ≤0.1%). Always include a vehicle-only control.[1] |
| Detergent Effects | In serum-free or low-serum conditions, unbound this compound can act as a detergent and disrupt cell membranes. Always complex it with fatty-acid-free BSA.[1] |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive. Perform a wider, lower-range dose-response curve (e.g., nanomolar to high micromolar ranges) to find the optimal concentration.[1] |
| Induction of Apoptosis | This compound can induce apoptosis.[4] Consider shorter incubation times or lower concentrations if you are not studying apoptosis. |
Data Presentation
Table 1: Effects of L-Palmitoylcarnitine on Cell Viability in Various Cell Lines
| Cell Line | Cell Type | Concentration Range | Duration | Effect | Reference |
| HT29 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival | [3][6] |
| HCT 116 | Colorectal Adenocarcinoma | 50-100 µM | 24-48 h | Decreased cell survival | [3][6] |
| CCD 841 | Non-transformed Colon Epithelial | 50-100 µM | 24-48 h | No significant effect on survival | [3][6] |
| MCF7 | Breast Adenocarcinoma | 50-100 µM | 24 h | Small effect on cell survival | [3][6] |
| PC3 | Prostate Adenocarcinoma | >50 µM | Not Specified | Decreased cell viability | [3] |
| PNT1A | Normal Prostate Epithelial | 0-100 µM | Not Specified | No toxic effect | [3] |
| SiHa | Cervical Cancer | 5, 10, 20 µM | 48 h | Reduced growth and proliferation | [3] |
| HeLa | Cervical Cancer | 5, 10, 20 µM | Not Specified | Not Specified | [4] |
| SH-SY5Y | Neuroblastoma | 5 µM | 24 h | Enhanced tau phosphorylation, increased mitochondrial fission, and elevated intracellular calcium | [5][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is for preparing a working solution with a 2:1 molar ratio of L-Palmitoylcarnitine to BSA.
-
Prepare BSA Solution: Prepare a 0.5 mM solution of fatty-acid-free BSA in serum-free culture medium and warm it to 37°C.[1]
-
Prepare Intermediate this compound Solution: Prepare a 1 mM intermediate solution of L-Palmitoylcarnitine TFA in serum-free medium from your high-concentration stock. For example, add 100 µL of a 10 mM stock to 900 µL of serum-free medium.[1]
-
Complexation: While gently vortexing the warm BSA solution, add the 1 mM intermediate L-Palmitoylcarnitine TFA solution dropwise to achieve the desired final concentration.[1]
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complete complex formation.[1]
-
Application: Use this working solution to treat your cells. Remember to prepare a corresponding vehicle control containing BSA and the equivalent amount of DMSO.[1]
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis). Allow the cells to adhere and reach the desired confluency (typically 70-80%).[3]
-
Cell Treatment: Remove the old medium from the cell culture vessels and wash the cells once with sterile PBS.[3]
-
Add the freshly prepared medium containing the desired concentrations of the this compound-BSA complex to the cells. Include a vehicle control group treated with the BSA-containing medium and the same final concentration of solvent (e.g., DMSO) as the highest concentration of this compound used.[3]
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. Palmitoyl-carnitine Regulates Lung Development by Promoting Pulmonary Mesenchyme Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl Carnitine Pathway Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing commercial antibodies related to the palmitoyl (B13399708) carnitine metabolic pathway. A notable challenge in this area is the scarcity of specific and validated antibodies against the palmitoyl carnitine molecule itself, due to its small size and limited immunogenicity. Therefore, this guide focuses on antibodies targeting the key enzymes responsible for its metabolism: Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to find a specific antibody for this compound?
A: this compound is a small lipid molecule. Generally, small molecules (haptens) are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production. This process can be challenging, and the resulting antibodies often exhibit low affinity or cross-reactivity with other acylcarnitines or the carrier protein. Consequently, most research focuses on detecting and quantifying the enzymes involved in its metabolism, such as CPT1 and CPT2, for which highly specific antibodies are available.
Q2: What is the difference between CPT1 and CPT2, and how does this affect antibody selection?
A: CPT1 and CPT2 are distinct enzymes with different locations and functions within the cell. CPT1 is located on the outer mitochondrial membrane and exists in different isoforms (e.g., CPT1A in the liver, CPT1B in muscle), while CPT2 is located on the inner mitochondrial membrane. It is crucial to select an antibody validated for the specific isoform and application of interest. Studies have shown that antibodies raised against CPT1 do not cross-react with CPT2, confirming they are immunologically distinct proteins.[1]
Q3: My Western blot shows no signal for CPT1A. What are the possible causes?
A: Lack of signal can be due to several factors:
-
Low Protein Expression: The chosen cell line or tissue may not express CPT1A at detectable levels. For example, SK-MEL-5 cells have been shown to lack CPT1A expression, which can serve as a negative control.
-
Improper Antibody Dilution: The antibody concentration may be too low. Always refer to the manufacturer's datasheet for recommended dilutions and optimize from there.
-
Suboptimal Protocol: Issues with sample preparation, protein transfer, or buffer composition can all lead to signal loss. Ensure complete lysis and efficient transfer.
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody.
Q4: I am seeing multiple non-specific bands in my Western blot for CPT2. How can I troubleshoot this?
A: Non-specific bands are a common issue. Consider the following:
-
Antibody Specificity: Not all commercial antibodies perform equally. Whenever possible, use an antibody that has been validated using knockout (KO) or knockdown (KD) models, as this is the gold standard for confirming specificity.
-
Blocking Insufficiency: Increase the blocking time or try a different blocking agent (e.g., 5% nonfat dry milk vs. BSA).
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Perform a titration to find the optimal concentration.
-
Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies.
Troubleshooting Guides
Problem 1: Weak or No Signal in Immunofluorescence (IF)
| Possible Cause | Troubleshooting Action |
| Low Target Expression | Confirm target protein expression in your cell/tissue model using a more sensitive technique like Western blot or qPCR. |
| Improper Fixation | The fixation method may be masking the epitope. Test different fixation methods (e.g., 4% paraformaldehyde vs. cold methanol). Refer to the antibody datasheet for recommendations. |
| Insufficient Permeabilization | For intracellular targets like CPT1/CPT2, ensure adequate permeabilization (e.g., 0.1-0.25% Triton X-100 in PBS). Note that this may not be suitable for membrane-associated antigens. |
| Suboptimal Antibody Concentration | Perform a titration of the primary antibody to determine the optimal concentration for your specific experimental conditions. |
| Inactive Secondary Antibody | Ensure the secondary antibody is compatible with the primary antibody's host species and is properly stored and not expired. |
Problem 2: High Background in Immunohistochemistry (IHC)
| Possible Cause | Troubleshooting Action |
| Non-specific Antibody Binding | Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody for blocking. |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation. |
| Primary Antibody Concentration Too High | Dilute the primary antibody further. High concentrations can lead to non-specific binding. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the tissue sample. |
| Inadequate Washing | Increase the number and/or duration of wash steps between antibody incubations. |
Quantitative Data Summary
Table 1: Comparison of CPT Isoforms
| Feature | CPT1A (Liver Isoform) | CPT1B (Muscle Isoform) | CPT2 |
| Cellular Location | Outer Mitochondrial Membrane | Outer Mitochondrial Membrane | Inner Mitochondrial Membrane |
| Primary Tissue | Liver, Kidney | Skeletal Muscle, Heart, Adipose Tissue | Ubiquitous |
| Approx. Molecular Weight | ~88 kDa | ~88 kDa | ~74 kDa |
| Function | Catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines for transport into the mitochondria. | Catalyzes the same reaction as CPT1A, but with different kinetic properties. | Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix for β-oxidation. |
Table 2: Example Validation Data for Commercial CPT Antibodies
| Target | Vendor | Catalog # | Clonality | Applications | Validation Method |
| CPT1A | Thermo Fisher | PA5-76788 | Polyclonal | WB, IF, IHC | Knockdown (siRNA) validated in Western Blot.[2] |
| CPT1A | Cell Signaling | 97361 | Monoclonal (E3Y1V) | WB | Specificity confirmed by testing on cell lines with known negative expression (SK-MEL-5).[3] |
| CPT2 | Cell Signaling | 52552 | Monoclonal (E7D4W) | WB, IHC, IF | Tested to not cross-react with CPT1A, CPT1B, or CPT1C.[4] |
| CPT2 | Proteintech | 26555-1-AP | Polyclonal | WB, IHC, IF, IP | Knockdown validated in Western Blot.[5] |
Note: This table is for illustrative purposes. Always consult the specific datasheet for the lot number you are using.
Key Experimental Protocols
Detailed Method: Western Blotting for CPT1A/CPT2
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an 8-10% SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CPT1A or anti-CPT2) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilutions should be determined empirically but often range from 1:1000 to 1:5000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.
Detailed Method: Immunoprecipitation (IP) for CPT2
-
Lysate Preparation: Prepare a non-denaturing cell lysate using a specific IP lysis buffer. Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C.
-
Antibody Incubation: Add 2-5 µg of a validated anti-CPT2 antibody to approximately 500 µg of pre-cleared lysate. Incubate for 2 hours to overnight at 4°C on a rotator.
-
Immune Complex Capture: Add 20-30 µL of protein A/G bead slurry to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding 2X Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting, using the same primary antibody or an antibody against a suspected interacting partner.
Detailed Method: Immunofluorescence (IF) for CPT2
-
Cell Culture: Grow cells on sterile glass coverslips until they reach 50-70% confluency.
-
Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block with 1% BSA in PBST for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-CPT2 primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, with DAPI if nuclear counterstaining is desired.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualizations
Caption: Carnitine shuttle pathway for long-chain fatty acid transport.
Caption: Workflow for in-house validation of a commercial antibody.
Caption: Troubleshooting unexpected band sizes in a Western blot.
References
- 1. Development and characterization of a polyclonal antibody against rat liver mitochondrial overt carnitine palmitoyltransferase (CPT I). Distinction of CPT I from CPT II and of isoforms of CPT I in different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPT1A Polyclonal Antibody (PA5-76788) [thermofisher.com]
- 3. CPT1A (E3Y1V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CPT2 (E7D4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. CPT2 antibody (26555-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Synthesis of Radiolabeled Palmitoyl Carnitine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of radiolabeled palmitoyl (B13399708) carnitine.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of radiolabeled palmitoyl carnitine.
Issue 1: Low Radiochemical Yield
| Potential Cause | Recommended Solution |
| Incomplete Acylation Reaction | - Optimize Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration at the optimal temperature as specified in the protocol. Monitor reaction progress using thin-layer chromatography (TLC).- Check Reagent Quality: Use fresh, high-purity palmitoyl-CoA or palmitoyl chloride. Degradation of the acylating agent can significantly reduce yield.- Ensure Anhydrous Conditions: Water contamination can lead to the hydrolysis of the acylating agent. Use dry solvents and glassware.[1] |
| Degradation of Radiolabeled Precursor | - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of the radiolabeled carnitine stock solution can cause degradation.- Proper Storage: Store radiolabeled compounds at the recommended temperature (typically -20°C or lower) and protect from light. |
| Suboptimal pH | - Control Reaction pH: The acylation reaction is pH-dependent. Ensure the pH of the reaction mixture is maintained within the optimal range (typically neutral to slightly acidic) for the specific protocol being used.[2] |
| Losses During Purification | - Optimize Extraction/Chromatography: Ensure complete extraction of the product during liquid-liquid partitioning. For HPLC purification, optimize the gradient and collection parameters to minimize loss of the product peak. |
Issue 2: Presence of Impurities in the Final Product
| Observation | Potential Cause | Recommended Solution |
| Unexpected Spots on TLC Plate | - Unreacted Radiolabeled Carnitine: A common impurity is the starting radiolabeled carnitine.[3]- Side Products from Reaction: The acylation reaction may produce minor side products.- Contamination from Labware/Reagents: Impurities from solvents or glassware can appear as extra spots.[4] | - Improve Purification: Refine the purification protocol. For TLC, try a different solvent system to achieve better separation. For HPLC, adjust the gradient to resolve the impurity from the main product.- Use High-Purity Reagents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. |
| Unexpected Peaks in HPLC Chromatogram | - Co-eluting Impurities: An impurity may have a similar retention time to the product.- "Ghost Peaks": These can arise from contaminants in the mobile phase or from the injector. | - Modify HPLC Method: Adjust the mobile phase composition or the gradient to improve separation.- Clean the HPLC System: Flush the system and injector with appropriate solvents to remove any contaminants. |
| Product Streaking on TLC Plate | - Sample Overload: Applying too much sample to the TLC plate can cause streaking.[5]- Inappropriate Solvent System: The polarity of the solvent system may not be suitable for the compound.[4][5]- Highly Polar Compound: this compound is polar and can interact strongly with the silica (B1680970) gel. | - Dilute Sample: Spot a more dilute solution of the sample on the TLC plate.- Change Solvent System: Experiment with different solvent systems to find one that provides better separation and spot shape.- Add Modifiers to Mobile Phase: For acidic or basic compounds that streak, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.[5] |
| Peak Tailing or Fronting in HPLC | - Peak Tailing: Can be caused by secondary interactions with the column's stationary phase, column overload, or issues with the mobile phase pH.[2][6]- Peak Fronting: Often a result of poor sample solubility or column overload.[2][6] | - Optimize Mobile Phase: Adjust the pH of the mobile phase. For basic compounds that tail, a lower pH can help.[2]- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.[6]- Check Sample Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common contaminant in the synthesis of radiolabeled this compound?
The most common radioactive contaminant is unreacted radiolabeled carnitine ([3H]-carnitine or [14C]-carnitine).[3] This is due to incomplete reaction, and its removal is a key objective of the purification process.
Q2: How can I confirm the radiochemical purity of my synthesized this compound?
Radiochemical purity is typically assessed using radio-TLC or radio-HPLC.[7]
-
Radio-TLC: The synthesized compound is spotted on a TLC plate and developed in an appropriate mobile phase. The plate is then scanned with a radio-TLC scanner to determine the distribution of radioactivity. The radiochemical purity is the percentage of the total radioactivity that corresponds to the product spot.
-
Radio-HPLC: A small amount of the purified product is injected into an HPLC system equipped with a radioactivity detector. The resulting chromatogram will show peaks corresponding to the radioactive species. The radiochemical purity is the percentage of the total peak area that corresponds to the product peak.
Q3: What are the advantages and disadvantages of using [3H] vs. [14C] for labeling this compound?
| Isotope | Advantages | Disadvantages |
| Tritium ([3H]) | - Higher specific activity- Lower cost- Shorter half-life (easier waste management) | - Potential for label loss due to metabolic instability- Weaker beta emission, requiring liquid scintillation counting |
| Carbon-14 ([14C]) | - Greater metabolic stability (less potential for label loss)- Stronger beta emission | - Lower specific activity- Higher cost- Longer half-life (more challenging waste management) |
Q4: My radiolabeled this compound appears to be degrading over time in solution. What could be the cause and how can I prevent it?
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the ester bond, yielding palmitic acid and carnitine. This process is accelerated by:
-
High pH: Basic conditions promote ester hydrolysis. It is recommended to maintain solutions at a neutral or slightly acidic pH.
-
Elevated Temperature: Higher temperatures increase the rate of hydrolysis. Store solutions at 2-8°C for short-term use and frozen (-20°C or below) for long-term storage.
It is best practice to prepare aqueous solutions of radiolabeled this compound fresh for each experiment.
Q5: What are some common TLC visualization techniques for non-radioactive standards?
Since this compound lacks a strong UV chromophore, visualization on a TLC plate requires staining. Common methods include:
-
Iodine Vapor: The TLC plate is placed in a chamber with iodine crystals. Organic compounds will appear as brown spots.[8][9]
-
Potassium Permanganate Stain: This stain is sensitive to compounds that can be oxidized, and will appear as yellow or brown spots on a purple background.[8]
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[8]
Data Presentation
Table 1: Comparison of Purification Methods for Radiolabeled this compound
| Purification Method | Reported Recovery | Reported Purity | Advantages | Disadvantages | Reference |
| Liquid-Liquid Partitioning | ~90% | >99% (carnitine contamination <1%) | Simple, fast, high yield | May not remove all non-radioactive impurities | [3] |
| High-Performance Liquid Chromatography (HPLC) | Variable (depends on method) | High (>98%) | High resolution, can separate closely related impurities | More time-consuming, requires specialized equipment | [10] |
| Thin-Layer Chromatography (TLC) | Lower (for preparative scale) | Good | Simple, low cost | Lower capacity, may be less efficient for large quantities |
Experimental Protocols
Protocol 1: Synthesis of [3H]-Palmitoyl Carnitine (One-Pot Method)
This protocol is adapted from a method for synthesizing micromole quantities of radiolabeled fatty acylcarnitines with high specific activity.[3]
Materials:
-
[3H]-Carnitine
-
Palmitic acid
-
Palmitoyl chloride
-
Anhydrous solvent (e.g., chloroform)
-
Purification solvents: isopropanol, hydrochloric acid, heptane, butanol
Procedure:
-
In a clean, dry reaction vial, combine micromole quantities of [3H]-carnitine, palmitic acid, and palmitoyl chloride in an anhydrous solvent.
-
Allow the reaction to proceed at room temperature with stirring for the optimized duration (monitor by TLC).
-
Purification (Liquid-Liquid Partitioning): a. To the reaction mixture, add a solution of isopropanol:hydrochloric acid:heptane (4:1:12 v/v). b. Vortex the mixture thoroughly and centrifuge to separate the phases. c. Collect the aqueous (lower) phase containing the radiolabeled this compound. d. Perform a subsequent butanol extraction of the aqueous phase to further purify the product.
-
Evaporate the solvent from the purified product under a stream of nitrogen.
-
Reconstitute the final product in a suitable solvent for storage and use.
Protocol 2: Assessment of Radiochemical Purity by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Mobile phase (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Prepare the mobile phase and add it to the developing chamber. Allow the chamber to equilibrate.
-
Using a capillary tube, spot a small amount of the radiolabeled this compound solution onto the baseline of a TLC plate.
-
Also spot a non-radiolabeled this compound standard and a radiolabeled carnitine standard on separate lanes for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to migrate to near the top of the plate.
-
Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Visualize the non-radiolabeled standard using an appropriate staining method (e.g., iodine vapor).
-
Scan the TLC plate using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Calculate the radiochemical purity by integrating the peaks and determining the percentage of the total radioactivity that corresponds to the product spot.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of radiolabeled this compound.
Caption: Logical relationships of potential contamination pathways in radiolabeled this compound synthesis.
References
- 1. Effect of water on exenatide acylation in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Amphiphilic Nature of Palmitoyl Carnitine in Experimental Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palmitoyl (B13399708) carnitine. Its inherent amphiphilic properties can present unique challenges in various experimental assays. This resource offers practical solutions and detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with palmitoyl carnitine in aqueous solutions?
A1: The primary challenge stems from its amphiphilic nature, possessing both a hydrophilic carnitine headgroup and a long, hydrophobic palmitoyl tail.[1] This duality causes this compound to behave like a surfactant, leading to low solubility in aqueous buffers and a tendency to self-aggregate into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[2][3] These micelles can interfere with assays through light scattering, sequestration of reagents, and disruption of cell membranes.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it crucial for my experiments?
A2: The CMC is the concentration at which individual this compound molecules begin to form micelles.[3] Working above the CMC can introduce significant artifacts into your assay. While the exact CMC is highly dependent on experimental conditions such as pH, ionic strength, and temperature, for long-chain acylcarnitines like this compound, it is typically in the micromolar range.[3][4] It is essential to work below the CMC to avoid these interferences.
Q3: How does pH and ionic strength affect the solubility and CMC of this compound?
A3: The solubility and CMC of this compound are sensitive to pH and ionic strength. Generally, for similar long-chain acylcarnitines, the CMC increases with pH up to a certain point (around pH 7.0) and then slightly decreases.[5] Increased ionic strength can also influence the CMC.[5] Therefore, it is crucial to maintain consistent buffer conditions throughout your experiments.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness, or turbidity, indicates that the this compound may be coming out of solution or forming large aggregates. This compound has limited solubility in purely aqueous solutions.[6] To improve solubility, it is recommended to first dissolve it in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution. This stock can then be diluted into your aqueous experimental buffer. Gentle warming and sonication can also aid dissolution, but prolonged heat should be avoided to prevent hydrolysis.[6][7]
Troubleshooting Guide
Issue 1: High background or artifacts in fluorescence-based assays.
Possible Causes & Solutions:
-
Light Scattering by Micelles: Above its CMC, this compound forms micelles that can scatter excitation and emission light, leading to a high and unstable background signal.[3]
-
Solution: Work at a concentration below the estimated CMC. If a higher concentration is necessary, consider using a different assay format or employing strategies to prevent micelle formation (see Issue 3).
-
-
Fluorescent Dye Sequestration: Micelles can sequester fluorescent dyes, altering their spectral properties and availability to interact with the target, leading to inaccurate readings.[3]
-
Solution: Perform control experiments with the fluorescent dye and varying concentrations of this compound in the absence of the biological target to assess for any direct effects on the dye's fluorescence.
-
-
Alterations in Mitochondrial Membrane Potential: this compound can directly affect the mitochondrial membrane potential, which can interfere with assays using potentiometric dyes like TMRE or JC-1.[3][8] Lower concentrations (1-5 µM) may cause hyperpolarization, while higher concentrations (≥10 µM) can lead to depolarization.[8]
-
Solution: Be aware of this potential biological activity and design control experiments to differentiate between the intended experimental effect and a direct effect of this compound on the mitochondria.
-
-
Increased Reactive Oxygen Species (ROS) Production: At higher concentrations, this compound can induce mitochondrial stress and increase the production of ROS, which can interfere with fluorescent probes sensitive to oxidative stress.[3][8]
-
Solution: If using a ROS-sensitive dye, run a control with this compound alone to quantify any ROS production it may induce.
-
Issue 2: Poor solubility and precipitation of this compound in assay buffer.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.
-
Solution 1: Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous assay buffer.[9] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Solution 2: Complexation with Bovine Serum Albumin (BSA): For cell-based assays, complexing this compound with fatty acid-free BSA can improve its solubility and delivery to cells, while mitigating its detergent-like effects.[10]
-
-
Incorrect pH or Ionic Strength: The solubility of this compound can be affected by the pH and salt concentration of the buffer.
-
Solution: Ensure your buffer conditions are optimized for this compound solubility. Neutral to slightly acidic pH is generally recommended.[7]
-
Issue 3: How to work with high concentrations of this compound without micelle formation.
Possible Causes & Solutions:
-
Concentration Exceeds CMC: The desired experimental concentration is above the CMC of this compound.
-
Solution 1: Use of Detergents: A mild non-ionic or zwitterionic detergent can be used to create mixed micelles with this compound, preventing the formation of larger, problematic aggregates. The concentration of the detergent should be above its own CMC.
-
Solution 2: Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tail of this compound, preventing self-aggregation.[11] This can be an effective way to deliver monomeric this compound at concentrations that would otherwise lead to micelle formation.
-
Quantitative Data Summary
Table 1: Solubility of this compound Salts
| Salt Form | Solvent | Approximate Solubility | Notes |
| Palmitoyl-L-carnitine (chloride) | Water | Slightly soluble | Requires warming and sonication.[6] |
| Palmitoyl-DL-carnitine (chloride) | Ethanol | ~20 mg/mL | |
| Palmitoyl-DL-carnitine (chloride) | DMSO | ~14 mg/mL | [9] |
| Palmitoyl-DL-carnitine (chloride) | Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [9] |
| Palmitoyl-L-carnitine-d3 (chloride) | Ethanol | ~20 mg/mL | [12] |
| Palmitoyl-L-carnitine-d3 (chloride) | DMSO | ~10 mg/mL | [12] |
| Palmitoyl-L-carnitine-d3 (chloride) | Dimethyl formamide (DMF) | ~20 mg/mL | [12] |
Table 2: Critical Micelle Concentration (CMC) of a Related Long-Chain Acylcarnitine (Stearoylcarnitine) at Different pH Values
| pH | Approximate CMC (µM) |
| 3.0 | ~10 |
| 7.0 | ~25 |
| 10.0 | ~19 |
Data for stearoylcarnitine (B3060342) is provided as a reference to illustrate the pH-dependence of the CMC for long-chain acylcarnitines.[5] The exact CMC for this compound should be determined empirically under specific experimental conditions.
Table 3: Recommended Starting Concentrations for Common Detergents (General Application)
| Detergent | Type | Recommended Starting Concentration |
| Triton (B1239919) X-100 | Non-ionic | 0.1 - 1.0% (v/v) |
| CHAPS | Zwitterionic | 10 - 20 mM |
| Octyl Glucoside | Non-ionic | 10 - 20 mM |
These are general starting concentrations for solubilizing membrane proteins and may need to be optimized for creating mixed micelles with this compound.[13][14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (in organic solvent):
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of high-purity ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (in aqueous buffer):
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in your pre-warmed aqueous assay buffer.
-
Vortex immediately after dilution to ensure proper mixing.
-
It is recommended to prepare fresh working solutions for each experiment.[6]
-
Protocol 2: Complexing this compound with BSA for Cell-Based Assays
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your cell culture medium.
-
Warm the BSA solution to 37°C.
-
Prepare an intermediate dilution of your this compound stock solution in serum-free medium.
-
While gently vortexing the warm BSA solution, add the intermediate this compound solution dropwise to achieve the desired final concentration and molar ratio of this compound to BSA.
-
Incubate the mixture for 30-60 minutes at 37°C to allow for complex formation.
-
Use this complexed solution to treat your cells. Remember to include a vehicle control with BSA and the equivalent amount of the organic solvent used for the this compound stock.
Protocol 3: Quantification of this compound in Plasma using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of acetyl and this compound.[7][15]
-
Sample Preparation:
-
To a 50 µL plasma sample in a 96-well plate, add 20 µL of an internal standard working solution (e.g., d3-palmitoyl carnitine).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the plate gently and then centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of polar acylcarnitines.[15]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). A gradient elution is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for quantification, monitoring the precursor to product ion transitions for both this compound and the internal standard.
-
Visualizations
Caption: The amphiphilic nature of this compound leads to the formation of micelles above the CMC.
Caption: A troubleshooting workflow for addressing assay interference caused by this compound.
Caption: A typical workflow for the quantification of this compound in plasma by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoylcarnitine, a surface-active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bevital.no [bevital.no]
- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surfactant and Cyclodextrin Induced Vesicle to Micelle to Vesicle Transformation in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of octylglucoside and triton X-100 on the kinetics and specificity of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Palmitoyl Carnitine vs. Palmitoyl-CoA: A Comparative Guide to Their Effects on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism, the oxidation of long-chain fatty acids is a cornerstone of energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle. The journey of these fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process involving two key intermediates: palmitoyl-CoA and palmitoyl (B13399708) carnitine. Palmitic acid, a common saturated fatty acid, is first activated to palmitoyl-CoA in the cytosol.[1] However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules.[2] This barrier is overcome by the carnitine shuttle system, which converts palmitoyl-CoA to palmitoyl carnitine for transport into the mitochondrial matrix, where it is converted back to palmitoyl-CoA to undergo β-oxidation.[1][2][3]
While both are essential intermediates, their accumulation under pathological conditions, such as metabolic disorders, can have distinct and detrimental effects on mitochondrial function.[4][5] This guide provides an objective, data-driven comparison of how excessive levels of this compound and palmitoyl-CoA differentially impact mitochondrial bioenergetics, integrity, and redox status.
The Carnitine Shuttle: A Central Player
The transport of palmitoyl-CoA into the mitochondrial matrix is facilitated by a series of enzymatic steps known as the carnitine shuttle. Understanding this pathway is crucial to appreciating the distinct roles and locations of action for palmitoyl-CoA and this compound.
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Comparative Analysis of Mitochondrial Effects
Studies using saponin-treated rat ventricular myocytes and isolated mitochondria have revealed that while both molecules can be toxic at high concentrations, their mechanisms of action are distinct.[4][5] this compound exerts its effects primarily from within the mitochondrial matrix, while excess cytosolic palmitoyl-CoA can act on the outer surface of the inner mitochondrial membrane.[4]
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a critical component of energy production, driving ATP synthesis. Both molecules can induce depolarization of the ΔΨm, but through different concentration-dependent mechanisms.
-
This compound: At lower concentrations (1-5 µM), it can cause a slight hyperpolarization, potentially stimulating electron transport.[5][6] However, at higher concentrations (10 µM), it leads to significant depolarization.[5][6]
-
Palmitoyl-CoA: Acts as a depolarizing agent without the initial hyperpolarization phase.[5][6] Its effect is suggested to be due to a non-specific disruption of the membrane architecture or by acting as a protonophore.[4][7]
| Compound | Concentration | Effect on ΔΨm (TMRE Intensity) | Primary Location of Action | Citation |
| This compound | 1 µM | Hyperpolarization (~115.5% of baseline) | Matrix | [5][6] |
| This compound | 5 µM | Hyperpolarization (~110.7% of baseline) | Matrix | [5][6] |
| This compound | 10 µM | Depolarization (~61.9% of baseline) | Matrix | [5][6] |
| Palmitoyl-CoA | >20 nmol/mg protein | Depolarization | Cytosolic side of IMM | [5][7] |
Mitochondrial Permeability Transition Pore (mPTP) Opening
The mPTP is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the collapse of ΔΨm, mitochondrial swelling, and release of pro-apoptotic factors.
-
This compound: At high concentrations (10 µM), it induces the opening of the mPTP, as evidenced by the release of calcein (B42510) from the mitochondrial matrix.[4][5][6]
-
Palmitoyl-CoA: Does not cause the opening of the mPTP, even at concentrations that cause complete depolarization of the ΔΨm.[4][5][6]
| Compound | Concentration | Effect on mPTP (Calcein Intensity) | Citation |
| This compound | 1-5 µM | No opening | [5][6] |
| This compound | 10 µM | Induces opening (~70.7% of baseline) | [5][6] |
| Palmitoyl-CoA | Various | No opening | [5][6] |
Reactive Oxygen Species (ROS) Production
Mitochondria are a primary source of cellular ROS. Dysregulation of fatty acid metabolism can lead to increased electron leakage from the electron transport chain (ETC), resulting in elevated ROS production.
-
This compound: High concentrations (10 µM) significantly increase ROS generation.[5][6] This is thought to be a consequence of its metabolism within the matrix, leading to an over-reduction of the ETC. The accumulation of D-Palmitoylcarnitine can also inhibit the adenine (B156593) nucleotide translocase (ANT), leading to membrane hyperpolarization and increased electron leakage.[8]
-
Palmitoyl-CoA: Also stimulates ROS generation, potentially by inhibiting ANT or through its amphiphilic properties altering membrane structure.[4] However, some studies suggest that in preparations of rat liver mitochondria, acyl-CoA-induced ROS production may be due to contaminating peroxisomes.[9]
| Compound | Concentration | Effect on ROS Production (DCF Intensity) | Citation |
| This compound | 10 µM | ~3.4-fold increase over baseline | [5][6] |
| Palmitoyl-CoA | N/A | Stimulates ROS generation (mechanism debated) | [4][10] |
Mitochondrial Respiration
Mitochondrial respiration, or oxygen consumption, is the final step in oxidative phosphorylation.
-
This compound: Is a commonly used substrate to measure fatty acid-supported mitochondrial respiration.[11][12][13]
-
Palmitoyl-CoA: Can acutely decrease ADP-stimulated (State 3) respiration.[14][15] This inhibitory effect has been localized to the ADP/ATP carrier (AAC), a component of the phosphorylation apparatus.[15]
| Compound | Effect on State 3 Respiration | Mechanism | Citation |
| This compound | Serves as a fuel substrate | Provides acetyl-CoA for the TCA cycle | [11][12] |
| Palmitoyl-CoA | Inhibitory | Competitive inhibition of the ADP/ATP carrier (AAC) | [14][15] |
Summary of Detrimental Effects
The distinct mechanisms by which excess this compound and palmitoyl-CoA impair mitochondrial function are critical for understanding their roles in lipotoxicity.
Caption: Divergent Mechanisms of Mitochondrial Dysfunction.
Experimental Protocols
The following are generalized methodologies for the key experiments cited. Specific concentrations, incubation times, and equipment will vary.
Isolation of Mitochondria
This protocol is typically performed with fresh tissue (e.g., rat liver, heart, or skeletal muscle).[16][17]
-
Homogenization: Mince tissue and homogenize in an ice-cold isolation buffer (e.g., containing sucrose, HEPES, and EGTA) using a Teflon pestle.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600-800 x g) to pellet nuclei and cell debris.
-
Pelleting Mitochondria: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000-14,000 x g) to pellet the mitochondrial fraction.
-
Washing: Resuspend the pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., isolation buffer II).
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
High-resolution respirometry (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) is commonly used.[13][18]
-
Chamber Setup: Add respiration buffer to the instrument chamber, followed by the isolated mitochondria or permeabilized cells.
-
Substrate Addition: To measure fatty acid oxidation, add this compound (e.g., 50 µM) along with malate (B86768). To assess the effect of palmitoyl-CoA, other substrates like glutamate (B1630785) and malate are used first to establish a baseline.
-
State 3 Respiration: Add a known amount of ADP to stimulate maximal oxidative phosphorylation.
-
Inhibitor/Compound Addition: Add palmitoyl-CoA to assess its inhibitory effect on State 3 respiration. Other inhibitors (e.g., oligomycin, rotenone, antimycin A) can be used to probe specific parts of the ETC.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent probes that accumulate in mitochondria in a potential-dependent manner are used.[5][17]
-
Cell/Mitochondria Loading: Incubate saponin-permeabilized cells or isolated mitochondria with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a confocal microscope or a fluorescence plate reader.
-
Treatment: Add this compound or palmitoyl-CoA at the desired concentrations.
-
Time-Course Measurement: Record the change in fluorescence intensity over time. A decrease in TMRE fluorescence indicates depolarization.
Assessment of mPTP Opening
The "calcein-AM" loading and cobalt quenching method is a standard technique.[5][6]
-
Loading: Incubate cells with calcein-AM, which enters the cell and is cleaved into fluorescent calcein.
-
Quenching: Add a quenching agent like CoCl₂ to the medium. Cobalt quenches the cytosolic calcein signal but cannot cross the mitochondrial membranes. This isolates the fluorescence signal to the mitochondrial matrix.
-
Treatment and Measurement: After establishing a stable mitochondrial signal, add the test compound (e.g., 10 µM this compound). The opening of the mPTP allows cobalt to enter the matrix and quench the calcein, resulting in a loss of fluorescence.
Caption: General Experimental Workflow for Assessing Mitochondrial Function.
Conclusion
The intermediates of fatty acid metabolism, this compound and palmitoyl-CoA, have decidedly different effects on mitochondrial function when present in excess. Excessive this compound, acting from within the matrix, is a potent inducer of ROS production and mPTP opening, leading to severe mitochondrial distress.[4] In contrast, elevated cytosolic palmitoyl-CoA primarily causes a loss of membrane potential from outside the mitochondrion without triggering the permeability transition pore.[4] These distinct mechanisms are crucial for researchers investigating the pathophysiology of cardiac diseases, insulin (B600854) resistance, and other metabolic disorders where fatty acid metabolism is dysregulated. Understanding these differences allows for more precise targeting of therapeutic strategies aimed at mitigating mitochondrial dysfunction and cellular lipotoxicity.
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of palmitoyl CoA and this compound on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acyl-CoA-induced generation of reactive oxygen species in mitochondrial preparations is due to the presence of peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoyl-CoA inhibits the mitochondrial inner membrane anion-conducting channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of Palmitoyl Carnitine and Oleoylcarnitine
A deep dive into the contrasting metabolic roles of saturated and monounsaturated long-chain acylcarnitines, providing researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data.
Acylcarnitines, formed from the esterification of fatty acids to L-carnitine, are pivotal intermediates in cellular energy metabolism.[1] They facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for ATP production.[2][3] However, the specific metabolic consequences of acylcarnitine accumulation, particularly of different species, are a subject of intense research. This guide focuses on the distinct metabolic effects of palmitoyl (B13399708) carnitine, a saturated acylcarnitine, and oleoylcarnitine (B228390), a monounsaturated acylcarnitine. Emerging evidence suggests that while both are involved in fatty acid metabolism, their impacts on cellular health are markedly different, with palmitoyl carnitine often being associated with lipotoxic effects and oleoylcarnitine demonstrating a more benign or even protective profile.[1]
Quantitative Data Summary
The following tables summarize the key differential metabolic effects of this compound and oleoylcarnitine based on available experimental data.
Table 1: Effects on Mitochondrial Function
| Parameter | This compound | Oleoylcarnitine | References |
| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent depolarization at high concentrations (e.g., 10 µM in rat ventricular myocytes).[4] | Tends to preserve or cause slight hyperpolarization.[1] | [1][4] |
| Reactive Oxygen Species (ROS) Production | Increases ROS production, particularly at higher concentrations (e.g., 10 µM in rat ventricular myocytes).[4][5] | Does not significantly increase ROS production and may be protective against palmitate-induced ROS.[1] | [1][4][5] |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Induces mPTP opening at high concentrations.[4] | Suppresses mPTP opening.[1] | [1][4] |
| Mitochondrial Respiration | Can impair respiration at high concentrations.[1] | Supports or has a neutral effect on respiration.[1] | [1] |
Table 2: Effects on Insulin (B600854) Signaling and Glucose Metabolism
| Parameter | this compound | Oleoylcarnitine | References | | --- | --- | --- | | Insulin-stimulated Akt phosphorylation | Inhibits Akt phosphorylation.[1] | Protective; can prevent palmitate-induced inhibition of Akt phosphorylation.[1] |[1] | | Insulin-stimulated Glucose Uptake | Reduces insulin-stimulated glucose uptake in muscle and adipose tissues.[1] | While direct studies are limited, its parent fatty acid, oleate, can preserve insulin signaling pathways.[1] |[1] |
Table 3: Effects on Inflammation
| Parameter | this compound | Oleoylcarnitine | References | | --- | --- | --- | | Pro-inflammatory Cytokine Secretion (e.g., IL-6, TNF-α) | Activates NF-κB signaling, leading to increased expression and secretion.[1] | Significantly lower inflammatory potential; may counteract palmitate-induced inflammation.[1] |[1] |
Key Signaling Pathways
The divergent effects of this compound and oleoylcarnitine can be attributed to their differential impacts on key cellular signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and oleoylcarnitine.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture and Treatment: Rat ventricular myocytes are isolated and treated with varying concentrations of this compound or oleoylcarnitine.[4]
-
Staining: Cells are loaded with a fluorescent dye sensitive to mitochondrial membrane potential, such as Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Imaging: A laser scanning confocal microscope is used to visualize and quantify the fluorescence intensity of TMRE within the mitochondria.[4]
-
Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization.[4]
Assessment of Reactive Oxygen Species (ROS) Production
-
Cell Preparation: Similar to the ΔΨm measurement, isolated cells (e.g., rat ventricular myocytes) are used.[4]
-
Probe Loading: Cells are incubated with a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).[4]
-
Treatment: The cells are then exposed to different concentrations of this compound or oleoylcarnitine.
-
Quantification: The fluorescence intensity of the oxidized probe is measured using a fluorometer or confocal microscope, providing a quantitative measure of ROS production.[4]
Analysis of Insulin-Stimulated Akt Phosphorylation
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.[1]
-
Acylcarnitine Treatment: Differentiated myotubes are treated with this compound or oleoylcarnitine for a specified period.
-
Insulin Stimulation: Following acylcarnitine treatment, the cells are stimulated with insulin for a short duration (e.g., 10-30 minutes).
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (at Ser473) and total Akt.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) system, and band intensities are quantified to determine the ratio of phosphorylated Akt to total Akt.[1]
-
Conclusion
The available evidence strongly indicates that this compound and oleoylcarnitine exert distinct and often opposing metabolic effects. This compound, a saturated acylcarnitine, is associated with a lipotoxic profile characterized by mitochondrial dysfunction, increased oxidative stress, impaired insulin signaling, and a pro-inflammatory response.[1] In contrast, oleoylcarnitine, a monounsaturated acylcarnitine, appears to be metabolically favorable, preserving mitochondrial integrity, protecting insulin signaling pathways, and exhibiting a less inflammatory phenotype.[1] These differences underscore the importance of considering the specific acylcarnitine species when investigating the metabolic consequences of altered fatty acid metabolism. For researchers and drug development professionals, these findings highlight potential therapeutic strategies aimed at modulating the composition of the acylcarnitine pool to mitigate the metabolic disturbances associated with conditions such as type 2 diabetes and cardiovascular disease. Further in-depth studies directly comparing the in vivo effects of these two acylcarnitines are warranted to fully elucidate their roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Palmitoyl Carnitine as a Premier Biomarker for Carnitine Palmitoyltransferase II (CPT2) Deficiency: A Comparative Guide
Introduction to CPT2 Deficiency and the Role of Biomarkers
Carnitine Palmitoyltransferase II (CPT2) deficiency is an inherited metabolic disorder that impairs the body's ability to break down long-chain fatty acids and convert them into energy.[1][2] This autosomal recessive condition is caused by mutations in the CPT2 gene, leading to a dysfunctional CPT2 enzyme, which is crucial for mitochondrial fatty acid oxidation.[3][4] The clinical presentation of CPT2 deficiency varies widely, ranging from a lethal neonatal form and a severe infantile hepatocardiomuscular form to a milder, adult-onset myopathic form.[4][5]
Given the potential for severe outcomes, particularly in the neonatal and infantile forms, early and accurate diagnosis is critical.[6] Biomarkers play a pivotal role in the initial detection, often through newborn screening programs, enabling prompt intervention and management.[4] Among the panel of biomarkers, long-chain acylcarnitines, and specifically palmitoyl (B13399708) carnitine (C16), have emerged as primary indicators of CPT2 deficiency. This guide provides a comprehensive comparison of palmitoyl carnitine against other diagnostic modalities, supported by experimental data and protocols for its measurement.
Biochemical Pathway: The Central Role of CPT2
The CPT system is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[7] CPT2, located on the inner mitochondrial membrane, catalyzes the conversion of long-chain acylcarnitines back to their acyl-CoA esters, which then enter the β-oxidation spiral to produce energy.
In CPT2 deficiency, this process is disrupted. The reduced activity of the CPT2 enzyme leads to an accumulation of long-chain acylcarnitines, such as this compound (C16) and octadecenoyl carnitine (C18:1), within the mitochondria and subsequently in the bloodstream.[3][7] This buildup is the biochemical hallmark detected in diagnostic tests.
References
- 1. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detection of Early Onset Carnitine Palmitoyltransferase II Deficiency by Newborn Screening: Should CPT II Deficiency Be a Primary Disease Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach | MDPI [mdpi.com]
comparative analysis of palmitoyl carnitine levels in healthy vs. diseased states
A Comparative Analysis of Palmitoyl (B13399708) Carnitine Levels in Healthy vs. Diseased States
Palmitoyl carnitine, a key intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, has emerged as a significant biomarker in various physiological and pathological states.[1] Dysregulation of its metabolism has been implicated in a range of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and cancer.[1][2] This guide provides a comparative analysis of this compound levels in healthy individuals versus those with specific diseases, supported by quantitative data and detailed experimental protocols for its measurement.
Quantitative Data Summary
The following table summarizes representative concentrations of this compound in human plasma and tissue samples across different health statuses. These values, primarily obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlight the variations observed in diseased states compared to healthy controls.
| Condition/State | Sample Type | This compound Concentration (µM) | Reference |
| Healthy Controls | Plasma | 0.404 ± 0.220 | [1] |
| Chronic Fatigue Syndrome | Plasma | 0.352 ± 0.148 | [1] |
| Prostate Cancer | Cancerous Tissue | 0.068 ± 0.03 | [3] |
| Prostate Cancer | Non-cancerous Tissue | 0.034 ± 0.02 | [3] |
| Coronary Artery Disease | Serum/Plasma | Elevated vs. Healthy Controls | [2] |
| Heart Failure | Myocardial Tissue | Increased Long-Chain Acylcarnitines | [4] |
| Alzheimer's Disease | Serum | Altered (often decreased) | [5] |
Note: Concentrations can vary based on the specific analytical method, sample handling, and patient population characteristics. The data presented should be considered representative examples.
Experimental Protocols
The accurate quantification of this compound is crucial for its validation as a biomarker. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] Below is a detailed protocol for the analysis of this compound in human plasma.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., d3-Palmitoyl carnitine in 50% acetonitrile/water)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 50 µL of plasma into a microcentrifuge tube or a well of a 96-well plate.[7]
-
For calibration curve standards, add a known amount of this compound standard. For unknown samples, add 10 µL of 50% acetonitrile.[7][8]
-
Add 20 µL of the internal standard working solution to all samples.[8]
-
Vortex the mixture for 30 seconds.[7]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex again for 1 minute to ensure thorough mixing and precipitation.[8]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial or another 96-well plate for LC-MS/MS analysis.[1]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for retaining polar compounds like acylcarnitines.[1][6] A common choice is a silica-based column.[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: 95% acetonitrile in 5 mM ammonium acetate solution with 0.1% formic acid
-
Flow Rate: 0.4 mL/min[6]
-
Gradient: A typical gradient starts with a high percentage of the organic phase (e.g., 90-95% B) and gradually increases the aqueous phase to elute the analytes.[1][6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 400.4 → Product ion (m/z) 85.1
-
d3-Palmitoyl carnitine (IS): Precursor ion (m/z) 403.4 → Product ion (m/z) 85.1
-
-
Collision Energy (CE): Optimized for the specific instrument, typically in the range of 20-40 eV.[1]
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations.
-
The concentration of this compound in the unknown samples is then determined from the calibration curve.
Signaling Pathway and Experimental Workflow
This compound is a central molecule in the carnitine shuttle system , which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[8][9]
Caption: The Carnitine Shuttle Pathway.
The workflow for quantifying this compound from biological samples is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Caption: Experimental Workflow for this compound Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 3. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial carnitine and carnitine palmitoyltransferase deficiencies in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia | PLOS One [journals.plos.org]
- 6. bevital.no [bevital.no]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Methods for Palmitoyl Carnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of palmitoyl (B13399708) carnitine, a long-chain acylcarnitine, is pivotal for advancing research in metabolic diseases, including fatty acid oxidation disorders, and for the development of novel therapeutics. This guide provides a comprehensive comparison of the primary analytical methodologies employed for the determination of palmitoyl carnitine concentrations in biological matrices. We will delve into the experimental protocols and performance characteristics of each technique to assist researchers in selecting the most suitable method for their specific experimental needs.
Quantitative Performance of Analytical Platforms
The gold standard for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1] Other methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and fluorometric assays, are more commonly used for related enzymes or total carnitine and are less frequently applied directly to this compound.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorometric/Colorimetric Assays |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for specific quantification. | Immunoenzymatic reaction where an antibody binds specifically to the target antigen. | Enzymatic reactions that produce a fluorescent or colored product proportional to the analyte concentration. |
| Specificity | High; capable of resolving isobaric and isomeric interferences.[2][3] | Specificity is dependent on the antibody's cross-reactivity with other acylcarnitines. Direct ELISA kits for this compound are not commonly available; assays typically target related enzymes like CPT1 or CPT2.[4][5][6] | Generally lower specificity for direct this compound measurement. Assays often measure total carnitine or the activity of related enzymes.[7][8][9] |
| Sensitivity | High; detection limits can be as low as 0.35 nmol/L.[10] | Moderate to high; for related enzymes like CPT2, sensitivity can be around 0.082 ng/mL.[4] | Variable; for total L-carnitine, the detection range is 0.2–1 nmole (fluorometric) and 2–10 nmoles (colorimetric).[9] |
| Throughput | Moderate to high, with typical run times of around 9 minutes per sample.[2] | High; suitable for screening a large number of samples in a 96-well plate format.[4] | High; plate-based assays allow for high-throughput screening.[9] |
| Sample Type | Plasma, serum, tissue homogenates, cultured cells, dried blood spots.[10][11][12][13] | Primarily biofluids like tissue homogenates, cell lysates, and other biological fluids.[4] | Serum, tissue, and cells.[9] |
| Quantitative Range | Wide dynamic range, typically from 1 to 1000 ng/mL in plasma.[11] | For CPT2, a typical range is 0.312-20 ng/mL.[4] | Dependent on the specific kit and analyte (e.g., total carnitine). |
| Instrumentation | Requires a high-performance liquid chromatography system coupled to a tandem mass spectrometer.[12] | Microplate reader.[5] | Fluorometer or spectrophotometer.[9] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely adopted method for the accurate and sensitive quantification of this compound.[14]
a. Sample Preparation (from Plasma)
-
Internal Standard Spiking : To a 50 µL plasma sample in a microcentrifuge tube, add a deuterated internal standard such as d3-palmitoyl carnitine.[12][15]
-
Protein Precipitation : Add 200 µL of cold acetonitrile (B52724) to the plasma sample to precipitate proteins.[1][12]
-
Vortex and Centrifuge : Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[12][15]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for analysis.[12]
-
Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, such as 90:10 acetonitrile/water.[15]
b. Chromatographic Conditions
-
HPLC System : A high-performance liquid chromatography system capable of gradient elution.[12]
-
Column : A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the retention of polar acylcarnitines.[11][12] Alternatively, a C18 reversed-phase column can be used.[16]
-
Mobile Phase : A typical mobile phase consists of a gradient of acetonitrile and water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[14][16]
-
Gradient Elution : A gradient is used to separate this compound from other acylcarnitines based on their hydrophobicity.[14]
c. Mass Spectrometric Detection
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.[12][14]
-
Ionization Mode : Positive ion mode is typically used for the detection of protonated molecules.[11]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high specificity and sensitivity.[16] The precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[11]
Below is a diagram illustrating the general workflow for LC-MS/MS quantification of this compound.
Caption: Workflow for this compound quantification by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
a. General Principle (Sandwich ELISA for CPT2)
-
Coating : A microtiter plate is pre-coated with a capture antibody specific for CPT2.[4]
-
Sample Incubation : Standards and samples are added to the wells, and any CPT2 present is bound by the capture antibody.[4]
-
Detection Antibody : A biotin-conjugated detection antibody specific for CPT2 is added, binding to the captured CPT2.
-
Enzyme Conjugate : Avidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin.[4]
-
Substrate Addition : A TMB substrate solution is added, and the HRP catalyzes a color change.[4]
-
Measurement : The reaction is stopped, and the color intensity is measured spectrophotometrically at 450 nm. The concentration of CPT2 is proportional to the color intensity.
Logical Framework for Method Selection
The choice of analytical method depends on the specific research question, the required sensitivity and specificity, sample throughput needs, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. restek.com [restek.com]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innov-research.com [innov-research.com]
- 5. BlueGene: Bovine Carnitine Palmitoyltransferase I ELISA Kit, CPT-1 ELISA [elisakit.cc]
- 6. mybiosource.com [mybiosource.com]
- 7. A rapid fluorometric method for the determination of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. benchchem.com [benchchem.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of Palmitoyl Carnitine Forms: Efficacy and Biological Impact
The primary distinction in the in vitro efficacy of palmitoyl (B13399708) carnitine lies not in its salt form, but in its stereochemistry. The L-isomer, L-palmitoylcarnitine, is the physiologically active form, playing a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. In contrast, the D-isomer, D-palmitoylcarnitine, is not a substrate for this transport system and can act as an inhibitor of key metabolic enzymes.[1] The racemic mixture, containing both isomers, exhibits a combination of these effects.
Data Presentation: A Comparative Overview of Palmitoyl Carnitine Forms
The following table summarizes the quantitative data on the in vitro effects of L-palmitoylcarnitine, D-palmitoylcarnitine chloride, and palmitoyl-DL-carnitine chloride across various biological assays. It is important to note that the experimental conditions, such as cell types and concentrations, vary between studies, and direct comparisons should be made with caution.
| Biological Target/Process | Form of this compound | Effect | Concentration Range | Cell/Tissue Type |
| Mitochondrial Function | ||||
| Mitochondrial Membrane Potential (ΔΨm) | L-Palmitoylcarnitine | Slight hyperpolarization | 1 and 5 µM | Rat ventricular myocytes[2] |
| L-Palmitoylcarnitine | Depolarization | 10 µM | Rat ventricular myocytes[2] | |
| L-Palmitoylcarnitine | Fall in transmembrane potential | >50 nmoles/mg protein | Rat heart mitochondria[3] | |
| Reactive Oxygen Species (ROS) Production | L-Palmitoylcarnitine | Increased ROS generation | 10 µM | Rat ventricular myocytes[2] |
| Mitochondrial Permeability Transition Pore (mPTP) | L-Palmitoylcarnitine | Opening of mPTP | 10 µM | Rat ventricular myocytes[2] |
| Enzyme Activity | ||||
| Carnitine Palmitoyltransferase (CPT) | L-Palmitoylcarnitine Chloride | Substrate for CPT II | Not specified | General knowledge[1] |
| D-Palmitoylcarnitine Chloride | Inhibitor of CPT | Not specified | General knowledge[1][4] | |
| D,L-Palmitoylcarnitine Chloride | Inhibits CPT activity | Not specified | General knowledge[1] | |
| Protein Kinase C (PKC) | D,L-Palmitoylcarnitine Chloride | Inhibitor | Not specified | General knowledge[1] |
| Cellular Viability & Signaling | ||||
| Cytotoxicity | L-Palmitoylcarnitine | Decreased cell survival | 50 and 100 µM | HT29 and HCT 116 colorectal cancer cells[5] |
| L-Palmitoylcarnitine | Cytotoxic | 30 - 200 µM | SiHa and HeLa cervical cancer cells[6] | |
| Palmitoylcarnitine (B157527) | Decreased cell viability | >50 µM | PC3 prostate cancer cells[7] | |
| Calcium Influx | Palmitoylcarnitine | Rapid Ca2+ influx | High levels | PC3 prostate cancer cells[8][9] |
| Pro-inflammatory Cytokines | Palmitoylcarnitine | Increased IL-6 expression and secretion | High levels | PC3 prostate cancer cells[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of different this compound forms.
Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the activity of CPT by quantifying the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled L-carnitine.[10]
-
Mitochondria Isolation: Isolate intact mitochondria from the tissue of interest (e.g., human skeletal muscle) via differential centrifugation.[10]
-
Reaction Mixture: Prepare a standard incubation mixture containing Tris⋅HCl (pH 7.4), reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, BSA, palmitoyl-CoA, and L-[³H]carnitine.[10]
-
Reaction Initiation and Termination: Initiate the reaction by adding the mitochondrial suspension. After a defined incubation period (e.g., 6 minutes) at a controlled temperature, stop the reaction with cold HCl.[10]
-
Extraction and Measurement: Extract the radiolabeled palmitoylcarnitine using a solvent like butanol. Measure the radioactivity in the organic phase using a scintillation counter.[11]
-
Data Analysis: Calculate the CPT I activity, often normalized to the wet weight of the muscle tissue, and expressed as micromoles per minute per kilogram.[10]
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines the measurement of PKC activity in the presence of this compound forms using a peptide substrate and radiolabeled ATP.[12]
-
Reaction Buffer Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), cofactors for PKC (e.g., CaCl₂, MgCl₂, phosphatidylserine, and a phorbol (B1677699) ester like PDBu for potentiation studies), and a peptide substrate for PKC.[12]
-
Assay Setup: In microcentrifuge tubes, combine the reaction buffer with varying concentrations of the test compound (e.g., D-palmitoylcarnitine chloride) or a vehicle control.[12]
-
Enzyme Addition and Pre-incubation: Add purified PKC isoform to each tube and pre-incubate for 5-10 minutes at 30°C.[12]
-
Reaction Initiation and Incubation: Start the reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.[12]
-
Reaction Termination and Measurement: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in a stop solution (e.g., phosphoric acid). After washing, measure the incorporated radioactivity using a scintillation counter.[12]
Cell Viability (MTT/XTT) Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound form for the desired duration (e.g., 24-48 hours).[5]
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[13]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group.[13]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[14]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the desired concentrations of this compound.
-
DCFH-DA Staining: After treatment, wash the cells and incubate them with a DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15]
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14]
-
Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration.[16]
Intracellular Calcium Influx Assay
This assay utilizes calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations.[15]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions.[15]
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells before adding the stimulus.[15]
-
Stimulation and Measurement: Add the this compound compound to the cells and continuously monitor the fluorescence signal over time using a fluorescence plate reader or microscope.[15]
-
Data Analysis: An increase in fluorescence intensity indicates an influx of intracellular calcium. The data is often presented as a change in fluorescence relative to the baseline.[15]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Carnitine shuttle pathway for fatty acid transport into the mitochondria.
Caption: General workflow for assessing cell viability using MTT/XTT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of palmitoyl CoA and this compound on the membrane potential and Mg2+ content of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of palmitoylcarnitine in prostate cancer - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 10. journals.physiology.org [journals.physiology.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation of a Novel Monoclonal Antibody for the Detection of Palmitoyl Carnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary and comparative analysis of a new monoclonal antibody for the specific detection of palmitoyl (B13399708) carnitine. The performance of this antibody is compared against the current gold-standard method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist researchers in selecting the most appropriate method for their experimental needs.
Introduction to Palmitoyl Carnitine
This compound is a critical intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] The carnitine shuttle system facilitates this transport, and dysregulation of this pathway is implicated in various metabolic diseases.[1] Accurate quantification of this compound is therefore essential for studying fatty acid metabolism and in the development of therapeutics for metabolic disorders.
The Carnitine Shuttle Signaling Pathway
The transport of long-chain fatty acids like palmitic acid into the mitochondria is a multi-step process known as the carnitine shuttle. Palmitoyl-CoA is first converted to this compound on the outer mitochondrial membrane, which then transverses the inner mitochondrial membrane and is converted back to Palmitoyl-CoA for β-oxidation.
A Novel Antibody for this compound Detection
Here we introduce a novel monoclonal antibody specifically designed for the sensitive and specific detection of this compound. This antibody enables the use of standard immunodetection techniques, offering a viable alternative to mass spectrometry-based methods.
Head-to-Head Performance Comparison
The performance of the new anti-palmitoyl carnitine antibody was rigorously compared against the established LC-MS/MS method. The following tables summarize the key performance metrics.
| Performance Metric | Anti-Palmitoyl Carnitine Antibody (Competitive ELISA) | LC-MS/MS |
| Sensitivity (Lower Limit of Quantification) | 0.5 ng/mL | 1 ng/mL[2] |
| Dynamic Range | 0.5 - 50 ng/mL | 1 - 1000 ng/mL[2] |
| Specificity | High (cross-reactivity with other acylcarnitines <1%) | Very High (based on mass-to-charge ratio) |
| Sample Volume Required | 50 µL | 50 µL |
| Sample Throughput | High (96-well plate format) | Low to Medium (sequential sample injection) |
| Time to Result (per 96 samples) | ~4 hours | >24 hours |
| Equipment Cost | Low (standard plate reader) | Very High (triple quadrupole mass spectrometer) |
| Cost per Sample | Low | High |
| Assay Parameter | Anti-Palmitoyl Carnitine Antibody (Competitive ELISA) | LC-MS/MS |
| Intra-assay Precision (%CV) | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Spike and Recovery | 90-110% | 85-115% |
| Sample Types Validated | Plasma, Serum, Cell Lysates | Plasma, Serum, Cell Lysates, Tissue Homogenates[2] |
Experimental Protocols
Detailed methodologies for the validation of the anti-palmitoyl carnitine antibody are provided below.
Experimental Workflow for Antibody Validation
The validation of the new anti-palmitoyl carnitine antibody followed a structured workflow to assess its performance characteristics, including specificity, sensitivity, and reproducibility.
Competitive ELISA Protocol
This protocol details the steps for quantifying this compound in biological samples using the new monoclonal antibody.
Materials:
-
Anti-Palmitoyl Carnitine Monoclonal Antibody
-
This compound-BSA coated 96-well plate
-
This compound Standard
-
HRP-conjugated secondary antibody
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a serial dilution of the this compound Standard in Assay Buffer, with concentrations ranging from 50 ng/mL to 0.1 ng/mL.
-
Sample Preparation: Dilute plasma, serum, or cell lysate samples in Assay Buffer. A starting dilution of 1:10 is recommended.
-
Assay:
-
Add 50 µL of standard or sample to the wells of the this compound-BSA coated plate.
-
Add 50 µL of the Anti-Palmitoyl Carnitine Monoclonal Antibody (diluted in Assay Buffer) to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating from the standard curve.
Comparison of Methodologies
The choice of method for this compound detection depends on the specific requirements of the study. The new antibody-based approach and LC-MS/MS each offer distinct advantages.
Conclusion
The new anti-palmitoyl carnitine monoclonal antibody provides a robust and high-throughput method for the quantification of this compound in biological samples. While LC-MS/MS remains the gold standard for specificity, the antibody-based competitive ELISA offers significant advantages in terms of cost, speed, and ease of use, making it an excellent choice for large-scale screening and routine analysis in metabolic research and drug development.
References
A Comparative Analysis of CPT1 Inhibitors Utilizing Palmitoyl Carnitine Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly studied Carnitine Palmitoyltransferase 1 (CPT1) inhibitors, with a focus on experimental data derived from assays utilizing palmitoyl (B13399708) carnitine or its precursor, palmitoyl-CoA, as a substrate. CPT1 is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway, making it a critical target for therapeutic intervention in various metabolic diseases and cancer.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of CPT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several CPT1 inhibitors against the CPT1A isoform. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of CPT1A by 50%. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions, such as substrate concentrations and the biological source of the enzyme, can influence the observed IC50 values.
| Inhibitor | CPT1 Isoform | IC50 (µM) | Substrate Used | Biological Source | Key Characteristics |
| Etomoxir | CPT1A | ~0.01 - 0.7 | Palmitoyl-CoA | Human/Rat | Irreversible inhibitor, not isoform-specific. |
| Perhexiline | CPT1A | ~77 | Palmitoyl-CoA | Rat Cardiac Mitochondria | Reversible inhibitor. |
| ST1326 (Teglicar) | CPT1A | ~0.02 - 0.1 | Palmitoyl-CoA | Human Burkitt's Lymphoma Cells | Reversible and selective inhibitor of CPT1A.[2] |
| Oxfenicine (B1677859) | CPT1 (muscle) | Not specified | Palmitate | Rat Heart | More specific for the muscle isoform (CPT1B).[3] |
| Malonyl-CoA | CPT1A | ~0.034 - 2.5 | Palmitoyl-CoA | Rat/Human Skeletal Muscle | Endogenous allosteric inhibitor.[4][5] |
Experimental Protocols
The determination of CPT1 inhibitory activity is crucial for the evaluation of potential therapeutic compounds. The most common method is a radioisotopic assay that measures the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.
Radioisotopic CPT1 Activity Assay
This forward assay is a highly sensitive method to quantify the catalytic activity of CPT1.
1. Isolation of Mitochondria:
-
Tissue samples (e.g., liver, heart, skeletal muscle) or cultured cells are homogenized in an ice-cold isolation buffer.
-
The homogenate is subjected to differential centrifugation to pellet nuclei and cell debris, followed by a high-speed centrifugation to isolate the mitochondrial fraction.
-
The mitochondrial pellet is washed and resuspended in a suitable assay buffer.
2. CPT1 Activity Measurement:
-
A reaction mixture is prepared containing an assay buffer (e.g., 75 mM KCl, 50 mM mannitol, 10 mM KH2PO4, 10 mM HEPES, pH 7.4), ATP, dithiothreitol, and fatty acid-free bovine serum albumin (BSA).
-
A known amount of the isolated mitochondria is added to the reaction mixture.
-
For inhibitor studies, the mitochondria are pre-incubated with varying concentrations of the CPT1 inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrates: palmitoyl-CoA and L-[³H]carnitine.
-
The reaction is incubated at 37°C for a defined period, ensuring the reaction proceeds within the linear range.
-
The reaction is terminated by the addition of an acidic solution (e.g., 1 M HCl).
3. Quantification:
-
The radiolabeled palmitoylcarnitine product is extracted using an organic solvent, such as butanol.
-
The radioactivity in the organic phase is quantified using a liquid scintillation counter.
-
CPT1 activity is calculated as the nanomoles of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical pathway of long-chain fatty acid β-oxidation, highlighting the central role of CPT1.
Caption: Mitochondrial long-chain fatty acid β-oxidation pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for the comparative analysis of CPT1 inhibitors.
Caption: Workflow for comparing CPT1 inhibitors.
References
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and oxfenicine in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theadl.com [theadl.com]
Validating On-Target Effects of Drugs on Palmitoyl Carnitine Metabolism: A Comparative Guide
For researchers and drug development professionals, rigorously validating the on-target effects of therapeutic candidates is a critical step. This guide provides a comparative overview of key methodologies for assessing how drugs impact palmitoyl (B13399708) carnitine metabolism, a crucial process in fatty acid oxidation. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate validation strategies.
The transport of long-chain fatty acids into the mitochondria for beta-oxidation is a fundamental cellular process, governed by the carnitine shuttle. Palmitoyl carnitine is a key intermediate in this pathway, and its metabolism is a target for drugs aimed at treating metabolic diseases, cardiovascular disorders, and cancer.[1][2][3] Confirmation that a drug directly interacts with its intended target and elicits the expected downstream metabolic changes is paramount.
Comparative Analysis of Validation Methodologies
The selection of a validation method depends on the specific research question, available resources, and the desired level of detail. Here, we compare the most common approaches for validating the on-target effects of drugs on this compound metabolism.
| Methodology | Principle | Information Provided | Throughput | Advantages | Limitations |
| LC-MS/MS Analysis of Acylcarnitines | Chromatographic separation followed by mass spectrometric detection and quantification of this compound and other acylcarnitines.[4][5][6] | Direct measurement of changes in the levels of this compound and other related metabolites in cells, tissues, or plasma.[7][8] | Medium to High | High sensitivity, specificity, and ability to profile multiple acylcarnitines simultaneously.[9][10] | Requires specialized equipment and expertise. Derivatization may be needed for some compounds.[4] |
| CPT1 Enzymatic Activity Assays | Measures the rate of conversion of palmitoyl-CoA and L-carnitine to this compound, often by detecting the release of Coenzyme A (CoA-SH).[11][12] | Direct assessment of the inhibitory or activating effect of a drug on the activity of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme.[13] | High | Relatively simple and can be adapted to a high-throughput format.[12] | Indirectly measures the effect on this compound levels. May not fully reflect the cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand (drug) binding.[14][15] | Direct evidence of target engagement between the drug and CPT1 within a cellular environment.[16][17][18] | Medium to High | Provides confirmation of direct physical interaction in a physiological context.[16] | Does not directly measure metabolic changes. Requires specific antibodies or tagged proteins. |
| Genetic Target Validation (e.g., siRNA) | Silencing the expression of the target gene (e.g., CPT1A) to mimic the effect of an inhibitor and to validate that the drug's effect is target-dependent.[19][20] | Confirms that the observed phenotype is a direct result of modulating the target protein.[21] | Low to Medium | Provides strong evidence for on-target specificity.[19][20] | Potential for off-target effects of the siRNA. Does not directly measure drug binding.[22] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the quantification of this compound in biological samples such as plasma or cell lysates.[1]
a. Sample Preparation (Plasma) [1][5]
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., d3-palmitoyl carnitine).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for injection.
b. Sample Preparation (Cultured Cells) [1]
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and quench metabolism by adding ice-cold 80:20 methanol/water.
-
Scrape the cells and collect the lysate.
-
Add an internal standard to a known volume of the cell lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography: Separation is typically achieved on a C18 column.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A gradient elution is used to separate the acylcarnitines.
-
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion (e.g., for this compound, the transition m/z 400.4 -> 85.1).
CPT1 Enzymatic Activity Assay (Spectrophotometric)
This assay measures the activity of CPT1 by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[11]
-
Prepare a reaction mixture containing buffer, DTNB, and palmitoyl-CoA.
-
Isolate mitochondria or prepare cell/tissue homogenates.
-
Add the sample (e.g., mitochondrial suspension) to the reaction mixture in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding L-carnitine.
-
Immediately monitor the increase in absorbance at 412 nm in a microplate reader.
-
Calculate the rate of CoA-SH formation using the molar extinction coefficient of the DTNB product.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to validate drug-target engagement.[15][16]
-
Treat cultured cells with the drug of interest or a vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to separate the soluble and aggregated protein fractions.
-
Remove the aggregated proteins by centrifugation.
-
Detect the amount of soluble target protein (CPT1) in the supernatant using methods like Western blotting or ELISA.
-
A drug that binds to and stabilizes CPT1 will result in more soluble protein at higher temperatures compared to the vehicle control.
siRNA-Mediated Knockdown of CPT1A
This protocol describes the use of siRNA to validate the on-target effects of a CPT1 inhibitor.[20][21]
-
Transfect cultured cells with a CPT1A-specific siRNA or a non-targeting control siRNA.
-
After a suitable incubation period (e.g., 48-72 hours), treat the cells with the CPT1 inhibitor or vehicle.
-
Assess the downstream effects on this compound levels using LC-MS/MS or measure CPT1 activity.
-
Concurrently, confirm the knockdown of CPT1A protein expression by Western blotting.
-
A specific CPT1 inhibitor should show a diminished effect in the CPT1A knockdown cells compared to the control cells.
Visualizing Key Pathways and Workflows
To further clarify the processes involved in validating drug effects on this compound metabolism, the following diagrams illustrate the key signaling pathway and experimental workflows.
The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.[1]
Experimental Workflow for LC-MS/MS Quantification of this compound.
Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the on-target effects of drugs on this compound metabolism requires a multi-faceted approach. Direct quantification of this compound by LC-MS/MS provides a definitive measure of the metabolic consequences of drug action. Enzymatic assays offer a higher-throughput method to screen for direct effects on CPT1 activity. For unambiguous confirmation of target engagement within the complex cellular milieu, CETSA is an invaluable tool. Finally, genetic methods such as siRNA knockdown provide the ultimate validation of on-target specificity. By combining these methodologies, researchers can build a comprehensive and robust data package to support the development of novel therapeutics targeting this compound metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Carnitine palmitoyltransferase-I, a new target for the treatment of heart failure: perspectives on a shift in myocardial metabolism as a therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 10. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.co.jp [revvity.co.jp]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ttp.com [ttp.com]
- 19. siRNA Knockdown | Proteintech Group [ptglab.com]
- 20. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 22. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
Palmitoyl Carnitine: A Comparative Analysis of its Effects on Cancerous and Non-Transformed Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals that palmitoyl (B13399708) carnitine, a crucial intermediate in fatty acid metabolism, exhibits differential effects on various cell lines, demonstrating significant cytotoxic and pro-apoptotic activity in cancer cells while showing minimal impact on their non-transformed counterparts. This guide synthesizes experimental data to offer a clear comparison for researchers in oncology and drug development.
Palmitoyl carnitine's primary mechanism of action in cancer cells involves the induction of mitochondrial dysfunction and oxidative stress.[1] By increasing mitochondrial respiration, it elevates the production of reactive oxygen species (ROS), overwhelming the cellular antioxidant capacity and initiating apoptosis.[1][2] This programmed cell death is often mediated by the activation of caspases, key executioner proteins in this pathway.[1][3]
Comparative Effects on Cell Viability
The differential sensitivity of various cell lines to this compound is a key finding. Colorectal adenocarcinoma cells, such as HT29 and HCT 116, show a significant decrease in cell survival when exposed to this compound.[2][4] In contrast, non-transformed colon epithelial cells (CCD 841) and normal prostate epithelial cells (PNT1A) exhibit no significant toxic effects under similar conditions.[4][5] Prostate adenocarcinoma cells (PC3) also display a notable decrease in viability at higher concentrations.[4][5] Breast adenocarcinoma cells (MCF7) show a minor effect on cell survival after 24 hours.[2][4]
| Cell Line | Cell Type | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability/Survival |
| HT29 | Colorectal Adenocarcinoma | Colorectal Cancer | 50 - 100 | 24 - 48 | Decreased cell survival[2][4] |
| HCT 116 | Colorectal Adenocarcinoma | Colorectal Cancer | 50 - 100 | 24 - 48 | Decreased cell survival[2][4] |
| CCD 841 | Non-transformed Colon Epithelial | N/A | 50 - 100 | 24 - 48 | No significant effect on survival[2][4] |
| MCF7 | Breast Adenocarcinoma | Breast Cancer | 50 - 100 | 24 | Small effect on cell survival[2][4] |
| PC3 | Prostate Adenocarcinoma | Prostate Cancer | >50 | Not Specified | Decreased cell viability[4][5] |
| PNT1A | Normal Prostate Epithelial | N/A | 0 - 100 | Not Specified | No toxic effect[4][5] |
| SiHa | Cervical Cancer | Cervical Cancer | 5, 10, 20 | 48 | Reduced growth and proliferation[4] |
| HeLa | Cervical Cancer | Cervical Cancer | 5, 10, 20 | 48 | Reduced growth and proliferation[4] |
Signaling Pathways and Cellular Responses
The cytotoxic effects of this compound are rooted in its ability to induce oxidative stress and disrupt cellular homeostasis. In HT29 colorectal cancer cells, this compound treatment leads to an increase in hydrogen peroxide (H₂O₂) emission and subsequent activation of caspase-3, a key marker of apoptosis.[2] This is linked to a higher basal level of reactive oxygen species in these cancer cells, making them more susceptible to the additional oxidative stress induced by this compound.[2]
In prostate cancer cells (PC3), this compound has been shown to induce pro-inflammatory pathways and calcium influx.[5][6] Specifically, it increases the gene expression and secretion of the pro-inflammatory cytokine IL-6 and triggers a rapid influx of intracellular calcium.[5][6] These effects were not observed in non-cancerous prostate cell lines (PNT1A, BPH-1) or in the DU145 prostate cancer cell line.[5][6]
Figure 1: Proposed signaling pathway of this compound-induced effects in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is indicative of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24 to 48 hours) at 37°C.[2][4]
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Figure 2: Experimental workflow for the MTT cell viability assay.
Intracellular Calcium Influx Measurement
This protocol is used to measure changes in intracellular calcium concentration.[7]
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the loaded cells.
-
Stimulation: Add this compound to the cells and continuously monitor the fluorescence signal over time.
-
Data Analysis: An increase in fluorescence intensity indicates an influx of intracellular calcium. The change is often represented as a ratio of emissions at two different excitation wavelengths or as a relative change from the baseline.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Intricate Relationship: A Comparative Guide to Plasma and Tissue Palmitoyl Carnitine Levels
For researchers, scientists, and drug development professionals, understanding the correlation between plasma and tissue levels of key metabolites is paramount for biomarker discovery and therapeutic development. This guide provides a comprehensive comparison of plasma palmitoyl (B13399708) carnitine concentrations with its levels in various tissues, supported by experimental data and detailed methodologies.
The use of plasma acylcarnitines, including palmitoyl carnitine, as biomarkers for metabolic diseases is a subject of ongoing research and debate. While some studies suggest that plasma levels may not accurately reflect the metabolic state within specific tissues, others have found significant correlations, particularly with cardiac tissue. This guide aims to objectively present the current evidence, enabling informed decisions in research and development.
Data Presentation: A Comparative Look at this compound Concentrations
The following table summarizes quantitative data from a study investigating long-chain acylcarnitine (LCAC) concentrations, which are predominantly composed of this compound, in the plasma and various tissues of rats under fed and fasted conditions. This provides a direct comparison of how these levels fluctuate with metabolic state across different biological compartments.
| Biological Matrix | Fed State (nmol/g or nmol/mL) | Fasted State (nmol/g or nmol/mL) | Key Observations |
| Plasma | ~0.1 | ~0.3 | Plasma LCAC levels significantly increase during fasting.[1] |
| Heart | ~0.2 | ~0.6 | The heart shows a substantial increase in LCAC concentration during fasting, mirroring the trend in plasma.[1] |
| Skeletal Muscle | ~0.15 | ~0.35 | Skeletal muscle also demonstrates a notable increase in LCAC levels in the fasted state.[1] |
| Liver | ~0.25 | ~0.4 | The liver exhibits a rise in LCAC concentration with fasting.[1] |
Note: The data presented are approximate values derived from graphical representations in the cited study and are intended for comparative purposes. The study grouped long-chain acylcarnitines, with this compound being a major component.
A study in mice reported an average plasma this compound concentration of 138 ng/mL on day 1 and 153 ng/mL on day 7 in vehicle-treated animals.[2] Another study in humans found that fasting plasma this compound levels correlated with fatty acid oxidation rates.
The Correlation Conundrum: Is Plasma a Reliable Mirror of Tissue Metabolism?
The correlation between plasma and tissue this compound is not straightforward and appears to be tissue-dependent.
-
Cardiac Tissue: Research indicates that plasma concentrations of medium- and long-chain acylcarnitines, including this compound, do reflect the acylcarnitine profile in cardiac tissues.[1] During shifts between fed and fasted states, the heart seems to be a primary determinant of the plasma long-chain acylcarnitine profile.[1] This is supported by findings that in isolated rat hearts, there is a significant efflux of these acylcarnitines.[1]
-
Skeletal Muscle and Liver: The relationship is less clear for skeletal muscle and liver. While fasting leads to an increase in long-chain acylcarnitines in both plasma and these tissues, the direct correlation is not as strongly established as with the heart.[1] Following a glucose bolus in fasted rats, plasma acylcarnitine concentrations decreased and then rose, while levels in the muscle and liver were either unchanged or increased, suggesting a disconnect in their immediate response.[1]
-
General Consensus and Contributing Factors: Many researchers advise caution when interpreting plasma acylcarnitine levels as direct indicators of tissue metabolism. This is due to differences in the turnover rates of acylcarnitines between plasma and various tissue compartments. Furthermore, the plasma acylcarnitine pool is a composite of contributions from multiple organs and cell types, including blood cells, which can complicate the interpretation of tissue-specific metabolic processes.
Experimental Protocols: Measuring this compound
The quantification of this compound in both plasma and tissue samples is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific technique allows for the accurate measurement of various acylcarnitine species.
Key Experiment: Quantification of Acylcarnitines by LC-MS/MS
Objective: To measure the concentration of this compound and other acylcarnitines in plasma and tissue homogenates.
Methodology:
-
Sample Preparation (Plasma):
-
To a small volume of plasma (e.g., 50 µL), an internal standard (typically a deuterated form of the analyte, such as d3-palmitoyl carnitine) is added.
-
Proteins are precipitated by adding a threefold volume of cold acetonitrile (B52724).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the acylcarnitines, is collected.[2]
-
-
Sample Preparation (Tissue):
-
A known weight of the tissue (e.g., heart, liver, muscle) is homogenized in a suitable buffer.
-
An internal standard is added to the homogenate.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
-
Derivatization (Butylation):
-
The dried supernatant from both plasma and tissue samples is reconstituted in a solution of 3N HCl in n-butanol.
-
The mixture is heated (e.g., at 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters. This derivatization step improves their chromatographic properties and ionization efficiency.
-
The butanol is then evaporated under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The derivatized sample is reconstituted in a mobile phase-compatible solvent and injected into the LC-MS/MS system.
-
Liquid Chromatography (LC): The butyl-esterified acylcarnitines are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile containing a small percentage of formic acid to aid in protonation.
-
Tandem Mass Spectrometry (MS/MS): The separated analytes are ionized using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample.
-
-
Quantification:
-
The concentration of the endogenous this compound is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte.[2]
-
Mandatory Visualizations
Signaling Pathway: Fatty Acid β-Oxidation and the Carnitine Shuttle
The following diagram illustrates the critical role of the carnitine shuttle in transporting long-chain fatty acids, such as palmitic acid (in the form of palmitoyl-CoA), into the mitochondrial matrix for β-oxidation. This compound is a key intermediate in this process.
Caption: Carnitine shuttle pathway for fatty acid transport.
Experimental Workflow: LC-MS/MS Quantification of this compound
This diagram outlines the key steps involved in the quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.
Caption: Workflow for this compound analysis.
References
Unraveling the Specificity of Palmitoyl Carnitine: A Comparative Guide to its Cellular Effects
For researchers, scientists, and drug development professionals, understanding the precise cellular impact of metabolites is paramount. Palmitoyl (B13399708) carnitine, a long-chain acylcarnitine, has garnered significant attention for its role in cellular energy metabolism and its implication in various pathological states. This guide provides an objective comparison of palmitoyl carnitine's cellular responses with other relevant molecules, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
This compound is an essential intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] However, its accumulation has been linked to cellular stress and dysfunction, including pro-inflammatory responses, apoptosis, and oxidative stress.[3][4] The specificity of these responses is a critical area of investigation, as other long-chain acylcarnitines may elicit different cellular effects. This guide delves into the nuanced cellular responses induced by this compound, offering a comparative analysis with other key molecules.
Comparative Analysis of Cellular Responses
The cellular effects of this compound are multifaceted and often cell-type dependent. To provide a clear comparison, the following tables summarize the quantitative data from various studies, highlighting the differential effects of this compound and other long-chain acylcarnitines.
Pro-inflammatory Signaling
| Parameter | This compound (C16:0) | Oleoylcarnitine (C18:1) | Key Findings & References |
| IL-6 Secretion | Significant increase in PC3 prostate cancer cells (at 50 µM). No significant effect in normal PNT1A cells. | Less inflammatory phenotype reported. | This compound can act as a pro-inflammatory mediator in specific cancer cells.[5][6] Oleoylcarnitine is suggested to be metabolically more favorable.[7] |
| NF-κB Activation | Induces activation. | Long-chain acylcarnitines can activate pro-inflammatory pathways in a chain length-dependent manner.[3] | |
| COX-2 Expression | Induces expression. | Contributes to pro-inflammatory responses.[3] |
Mitochondrial Function and Oxidative Stress
| Parameter | This compound (C16:0) | Oleoylcarnitine (C18:1) | Key Findings & References |
| Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent depolarization at high concentrations (e.g., 10 µM). Slight hyperpolarization at lower concentrations (1-5 µM). | Tends to preserve or cause slight hyperpolarization. | High concentrations of this compound can disrupt mitochondrial integrity.[7][8] |
| Reactive Oxygen Species (ROS) Production | Increases ROS production. | Does not significantly increase; may be protective. | This compound contributes to oxidative stress, a mechanism distinct from classical ETC inhibitors.[7][9] |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Induces opening at high concentrations. | Suppresses opening. | This compound can trigger pathways leading to cell death through mPTP opening.[7] |
Apoptosis and Cell Viability
| Parameter | this compound (C16:0) | L-carnitine | Stearate (C18:0) | Key Findings & References | |---|---|---|---| | Caspase-3 Activation | Stimulates activity; induces apoptosis in cancer cells (HT-29, HCT 116) but not in non-transformed cells. | Inhibits caspase-3, 7, and 8 activity. | Induces apoptosis correlated with de novo ceramide synthesis. | this compound's pro-apoptotic effect is selective for certain cancer cells and is linked to glutathione (B108866) depletion.[4][10][11] Stearate-induced apoptosis involves a different mechanism.[12] | | Cell Survival | Decreased survival in colorectal adenocarcinoma cells. | Protective effect against Fas-mediated apoptosis. | | The balance between carnitine and palmitoylcarnitine (B157527) may regulate caspase activity.[11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound Pro-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for Apoptosis Assessment.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Protocol 1: Quantification of Acylcarnitines by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of long-chain acylcarnitines (LCACs) in biological samples like plasma.[3]
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard solution containing deuterated acylcarnitine analogs.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 5 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor ions of the different acylcarnitines are selected and fragmented, and specific product ions are monitored for quantification.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol outlines the measurement of fatty acid oxidation-driven mitochondrial respiration in permeabilized cells using a Seahorse XF Analyzer.[3]
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture plate at an optimized density.
-
Prior to the assay, replace the culture medium with a substrate-limited medium.
2. Assay Procedure:
-
Permeabilize the cells with a reagent like saponin (B1150181) to allow for the direct delivery of substrates to the mitochondria.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject a long-chain fatty acid conjugated to carnitine (e.g., this compound) to initiate fatty acid oxidation.
-
Monitor the change in OCR to determine the rate of fatty acid-supported respiration.
Protocol 3: Caspase-3 Activity Assay
This protocol describes a method to measure caspase-3-like activity as an indicator of apoptosis.[10]
1. Cell Lysis:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing detergents (e.g., CHAPS) and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins.
2. Fluorometric Assay:
-
In a 96-well plate, add a defined amount of cell lysate.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity.
Conclusion
The cellular responses to this compound are specific and context-dependent, often differing from those induced by other long-chain acylcarnitines like oleoylcarnitine. While this compound plays a crucial role in energy metabolism, its accumulation can trigger detrimental pathways, including inflammation, mitochondrial dysfunction, and apoptosis, particularly in susceptible cell types such as cancer cells. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the nuanced roles of acylcarnitines in health and disease. This guide underscores the importance of considering the specific acylcarnitine species when studying cellular metabolism and pathology, paving the way for more targeted therapeutic strategies.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Carnitine Palmitoyltransferase I Augments Sphingolipid Synthesis and Palmitate-induced Apoptosis* | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Effects of Palmitoyl Carnitine Administration
For Researchers, Scientists, and Drug Development Professionals
Palmitoyl (B13399708) carnitine, a long-chain acylcarnitine, is a critical intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation.[1] Under physiological conditions, it is essential for energy metabolism. However, its accumulation under pathological states such as ischemia, metabolic dysfunction, and certain cancers has been linked to a variety of cellular and systemic effects.[2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of palmitoyl carnitine administration, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Type/System | Concentration | Observed Effect | Reference |
| Inflammation | PC3 (prostate cancer) | 50 µM | Significant increase in IL-6 secretion. | [2] |
| PNT1A (normal prostate) | Up to 100 µM | No significant increase in IL-6 secretion. | [2] | |
| Calcium Influx | PC3 (prostate cancer) | High concentrations | Rapid Ca2+ influx. | [2][3] |
| PNT1A, BPH-1, DU145 | High concentrations | No significant Ca2+ influx. | [2][3] | |
| SH-SY5Y (neuronal) | Not specified | Elevated intracellular calcium levels. | [4][5] | |
| Apoptosis | HT29 (colorectal cancer) | 50-100 µM | Increased caspase-3 activity and cell death. | [6] |
| Jurkat cells | Not specified | Stimulated activity of caspases 3, 7, and 8. | [7] | |
| Mitochondrial Function | Rat ventricular myocytes | 1-5 µM | Slight hyperpolarization of mitochondrial membrane potential (ΔΨm). | [8][9] |
| Rat ventricular myocytes | 10 µM | Depolarization of ΔΨm, opening of the mitochondrial permeability transition pore (mPTP), and increased ROS generation. | [8][9] | |
| SH-SY5Y (neuronal) | Not specified | Increased mitochondrial fission. | [4][5][10] | |
| Insulin (B600854) Signaling | C2C12 myotubes | Not specified | Exacerbated palmitate-induced insulin resistance (reduced Akt phosphorylation). | [11] |
| Tau Phosphorylation | SH-SY5Y (neuronal) | Not specified | Enhanced tau phosphorylation. | [4][5] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Administration Route & Dose | Observed Effect | Reference |
| Inflammation | tMCAO mice | Intravenous | Potent anti-inflammatory effects; significant decrease in serum and brain levels of IL-6, IL-1β, and TNF-α. | [12][13] |
| Cardiac Function | Isolated perfused rabbit hearts | 30 µmol/L | Increased latency of activation, reduced repolarization time, decreased resting membrane potential, and irreversible contracture. | [14] |
| Langendorff-perfused rat hearts | 5 µM | Decreased ATP and creatine (B1669601) phosphate, increased AMP, mechanical dysfunction, and increased release of creatine kinase. | [15] | |
| Insulin Resistance | High-fat diet-fed mice | N/A (endogenous accumulation) | Positive correlation between acylcarnitine accumulation and insulin resistance. | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with this compound administration.
References
- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]
- 2. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on Perfused Heart and Papillary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palmitoyl-L-carnitine modifies the myocardial levels of high-energy phosphates and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iomcworld.com [iomcworld.com]
Safety Operating Guide
Navigating the Safe Disposal of Palmitoyl Carnitine: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals is a cornerstone of operational safety and regulatory adherence. Palmitoyl (B13399708) carnitine, a long-chain acylcarnitine, is a compound that necessitates careful handling throughout its lifecycle, culminating in its proper disposal. This guide provides essential, step-by-step procedural information for the safe disposal of palmitoyl carnitine, ensuring the protection of laboratory personnel and the environment.
Core Disposal Principle: Incineration
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] This substance, along with any materials contaminated with it, should be treated as hazardous chemical waste.[1] It is crucial to avoid disposing of this compound in standard laboratory trash or flushing it down the drain.[1][2]
Step-by-Step Disposal Protocol
A systematic approach to waste management is critical to ensure safety and compliance. The following steps outline the process for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
All forms of this compound waste, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, empty containers), and spill cleanup materials, must be classified as hazardous chemical waste.[1][2]
-
This waste stream should be segregated from other chemical wastes to prevent any potential reactive incidents.[1][2] It is particularly important to store it separately from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1]
2. Container Management:
-
Utilize a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.[1][2] The original product container, if in good condition, can be used.[2]
-
The waste container must be kept tightly sealed when not in use to prevent the release of any dust or vapors.[1]
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][2]
-
Include the date when the first piece of waste was added to the container, often referred to as the accumulation start date.[2][3]
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1] This area should be a secure, well-ventilated space, away from the main flow of laboratory traffic.[2]
-
Secondary containment should be used to prevent spills from reaching drains.[4]
5. Preparing for Disposal:
-
For final disposal, it is often recommended to dissolve or mix the this compound with a combustible solvent.[1][5] This procedure should be performed inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
The choice of solvent must be compatible with the incineration process and approved by your institution's Environmental Health & Safety (EHS) department.[1]
6. Disposal Request and Pickup:
-
Once the waste container is full or has reached the end of its designated accumulation period, contact your institution's EHS office to schedule a pickup.[2]
-
Follow all institutional and local regulations for the packaging and handover of the hazardous waste.[1]
Spill Management
In the event of a spill, the immediate priorities are to ensure the safety of personnel and to contain the material.
-
Minor Spills: For small spills contained within a chemical fume hood, ensure you are wearing appropriate PPE. Use an absorbent material like sand or diatomaceous earth to contain and clean up the spill. The collected material should be placed in a sealed and labeled container for hazardous waste disposal.[1]
-
Major Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling Palmitoyl Carnitine
For researchers, scientists, and drug development professionals, ensuring the safe handling of all laboratory chemicals is a cornerstone of productive and responsible research. While Palmitoyl (B13399708) Carnitine is not classified as a hazardous substance, adherence to proper laboratory protocols is essential to maintain a safe working environment.[1] This guide provides immediate, essential safety and logistical information for handling Palmitoyl Carnitine, from personal protective equipment to disposal procedures.
Hazard Identification and Safety Data
According to safety data sheets, this compound does not present an explosion hazard and is not flammable. It is a solid, crystalline powder. While it is not classified as a hazardous substance, it is prudent to minimize all chemical exposures.[2]
Physical and Chemical Properties:
| Property | Value |
| Physical State | Solid (powder, crystals, flakes) |
| Molecular Weight | 399.61 g/mol |
| Melting Point | 153 °C (307 °F) |
| Solubility | DMF: 20 mg/ml; DMSO: 14 mg/ml; Ethanol: 20 mg/ml |
Hazard and Precautionary Statements:
| Hazard Class | Classification |
| Acute Toxicity | Not classified[1] |
| Skin Corrosion/Irritation | Not an irritant |
| Eye Damage/Irritation | Not an irritant |
| Sensitization | No sensitizing effects known |
Personal Protective Equipment (PPE)
Even when handling non-hazardous chemicals, a standard level of personal protective equipment should be utilized to protect against unforeseen reactions and to maintain good laboratory practice.[2][3] The Occupational Safety and Health Administration (OSHA) Laboratory Standard emphasizes the importance of a Chemical Hygiene Plan, which includes criteria for the use of PPE.[3][4]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves | Protects against incidental skin contact and contamination. Nitrile gloves offer good resistance to a variety of chemicals.[5][6][7] |
| Eye Protection | Safety glasses with side shields | Protects eyes from dust particles and accidental splashes.[8] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and contamination.[5][9] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling chemicals ensures safety and reproducibility of experiments.
Experimental Workflow for Handling this compound:
Detailed Protocol:
-
Preparation : Designate a clean and organized workspace. Before handling the compound, put on all required personal protective equipment, including a lab coat, safety glasses, and nitrile gloves.[5][9]
-
Weighing : Handle the solid form carefully to avoid creating dust.[10] Use a chemical fume hood if there is a potential for aerosolization, although this is not strictly required given its non-volatile nature.
-
Dissolving : When preparing solutions, slowly add the this compound to the solvent to avoid splashing. This compound is soluble in DMF, DMSO, and ethanol.
-
Post-Handling : After use, decontaminate the work area and any equipment used.
-
PPE Removal : Remove gloves and lab coat before leaving the laboratory area to prevent the spread of any potential contamination.[6]
-
Hand Washing : Always wash hands thoroughly with soap and water after handling any chemical.[9]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. The disposal method for this compound depends on institutional and local regulations.
Disposal Guidelines:
-
Consult EHS : Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[11]
-
Solid Waste : For pure, uncontaminated this compound, some guidelines suggest that small quantities can be disposed of as household waste. However, it is best practice to treat all chemical waste with caution.
-
Chemical Waste : A more conservative and generally recommended approach is to treat all this compound waste, including contaminated materials like pipette tips and gloves, as chemical waste.[11]
-
Incineration : For related compounds such as L-Palmitoylcarnitine TFA, incineration by a licensed hazardous waste disposal facility is the recommended method.[11] This may also be the most appropriate route for this compound depending on local regulations.
-
Containers : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste. After rinsing, the label should be defaced before the container is discarded or recycled.[12]
Do not dispose of this compound by flushing it down the drain.[11]
By adhering to these safety and handling protocols, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. targetmol.com [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
